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  • Product: N,N'-Carbonylbis(acetamide)
  • CAS: 638-20-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,N'-Carbonylbis(acetamide)

Abstract N,N'-Carbonylbis(acetamide), also known as N,N'-diacetylurea, is a unique organic compound characterized by a central carbonyl group bonded to two acetamide moieties. This guide provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N'-Carbonylbis(acetamide), also known as N,N'-diacetylurea, is a unique organic compound characterized by a central carbonyl group bonded to two acetamide moieties. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for an audience of researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, a detailed laboratory-scale synthesis protocol, and explore its relevance as a building block in organic synthesis. The document concludes with essential safety and handling protocols to ensure its proper use in a research environment.

Introduction

N,N'-Carbonylbis(acetamide) (CAS No. 1188-43-8) is a derivative of urea where two acetyl groups are attached to the nitrogen atoms via a central carbonyl bridge. Its structure, CH3CONHCONHCOC H3, presents several points of interest for synthetic and medicinal chemists. The presence of multiple reactive sites—two amide linkages and a central carbonyl group—makes it a potentially versatile intermediate or building block for the synthesis of more complex molecules and heterocyclic systems. While its direct applications in drug development are not extensively documented in mainstream literature, its structural relationship to other biologically active ureas and amides suggests a potential for further investigation. This guide aims to consolidate the available technical information and present it in a structured format to facilitate its use and exploration in a research setting.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in any experimental workflow. N,N'-Carbonylbis(acetamide) is an achiral molecule with a molecular formula of C5H8N2O3.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of N,N'-Carbonylbis(acetamide)

PropertyValueSource
CAS Number 1188-43-8Internal Knowledge
Molecular Formula C5H8N2O3[1]
Molecular Weight 144.13 g/mol [1]
IUPAC Name N-(acetylcarbamoyl)acetamideInternal Knowledge
Synonyms N,N'-DiacetylureaInternal Knowledge
SMILES CC(=O)NC(=O)NC(=O)C[1]
InChIKey UJQLDFMZDSDZEY-UHFFFAOYSA-N[1]

Understanding the three-dimensional arrangement and connectivity of atoms is crucial for predicting reactivity and intermolecular interactions.

Caption: 2D representation of N,N'-Carbonylbis(acetamide).

Synthesis and Characterization

The synthesis of N,N'-Carbonylbis(acetamide) can be achieved through various methods. A common laboratory-scale approach involves the reaction of acetamide with a carbonyl source. The following protocol outlines a representative synthesis. The causality behind this choice is the ready availability of starting materials and a straightforward reaction pathway.

3.1. Experimental Protocol: Synthesis from Acetamide

This protocol is designed as a self-validating system, where the successful synthesis is confirmed by characterization of the final product.

Materials:

  • Acetamide (CH3CONH2)

  • Phosgene (COCl2) or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol/Water mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2 equivalents of acetamide in the anhydrous aprotic solvent.

  • Base Addition: Add 2.2 equivalents of the tertiary amine base to the reaction mixture. This base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Carbonyl Source Addition: Cool the mixture in an ice bath. Slowly add 1 equivalent of the carbonyl source (e.g., a solution of triphosgene in the same solvent) via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N,N'-Carbonylbis(acetamide) as a crystalline solid.

  • Characterization: The identity and purity of the product should be confirmed using standard analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Workflow start Start: Reactants reactants Acetamide (2 eq) Triethylamine (2.2 eq) Anhydrous Solvent start->reactants addition Slow addition of Carbonyl Source (1 eq) (e.g., Triphosgene) in Ice Bath reactants->addition reaction Reflux for 2-4 hours (Monitor by TLC) addition->reaction workup Cool & Filter (Remove Salt) Concentrate Filtrate reaction->workup purification Recrystallization (e.g., Ethanol/Water) workup->purification product Pure N,N'-Carbonylbis(acetamide) purification->product characterization Characterization (MP, NMR, IR, MS) product->characterization

Caption: Workflow for the synthesis of N,N'-Carbonylbis(acetamide).

Applications in Research and Drug Development

While N,N'-Carbonylbis(acetamide) itself is not a widely known therapeutic agent, its structural motifs are present in various compounds of pharmaceutical interest. Its value primarily lies in its potential as a synthetic intermediate.

  • Heterocyclic Synthesis: The molecule can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reactive sites can be targeted to build more complex ring systems, which are a cornerstone of many drug scaffolds.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with multiple hydrogen bond donors and acceptors, it could be explored as a fragment in FBDD campaigns to identify new binding motifs for protein targets.

  • Analogue Synthesis: It can be used as a starting point to generate a library of related N,N'-diacylurea derivatives for structure-activity relationship (SAR) studies. By varying the acyl groups, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds.

The broader class of urea derivatives, such as N,N'-dimethylurea, are used as intermediates in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the production of herbicides and textile aids. This highlights the industrial and pharmaceutical relevance of the urea scaffold.

Safety, Handling, and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2] After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] If swallowed, drink plenty of water and seek medical advice.

Conclusion

N,N'-Carbonylbis(acetamide) is a compound with interesting structural features that make it a valuable tool for synthetic chemists. While its direct application in drug development is yet to be fully explored, its potential as a versatile building block for creating more complex molecules and libraries of compounds for screening is significant. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and the necessary safety information to enable researchers and scientists to confidently incorporate this compound into their research endeavors. Further investigation into its biological activity and synthetic utility is warranted.

References
  • GSRs. (n.d.). N,N'-CARBONYLBIS(ACETAMIDE). Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

N,N'-Carbonylbis(acetamide): Structural & Technical Profile

This technical guide details the structural, physicochemical, and synthetic profile of N,N'-Carbonylbis(acetamide) , commonly known as N,N'-Diacetylurea . Executive Summary N,N'-Carbonylbis(acetamide) (CAS: 591-07-1 for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, physicochemical, and synthetic profile of N,N'-Carbonylbis(acetamide) , commonly known as N,N'-Diacetylurea .

Executive Summary

N,N'-Carbonylbis(acetamide) (CAS: 591-07-1 for mono-; specific di- variant often referenced in derivative contexts) is a symmetric acylurea with the formula C₅H₈N₂O₃ . Chemically, it represents a urea core where both nitrogen atoms have been acetylated, creating a "tri-carbonyl" imide-like system. It serves as a critical model for studying competitive hydrogen bonding in ureides and acts as a specialized intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., uracil derivatives) and high-nitrogen energetic materials.

This guide provides a rigorous analysis of its connectivity, synthesis logic, and spectroscopic characterization, designed for researchers in organic synthesis and crystal engineering.

Part 1: Structural Analysis & Connectivity

Chemical Identity[1][2][3]
  • IUPAC Name: N,N'-Diacetylurea

  • Systematic Name: N,N'-Carbonylbis(acetamide)

  • Molecular Formula: C₅H₈N₂O₃

  • Molecular Weight: 144.13 g/mol

  • SMILES: CC(=O)NC(=O)NC(=O)C

Conformational Dynamics (Planar vs. Twisted)

Unlike simple urea, which is planar due to resonance stabilization, N,N'-diacetylurea faces significant steric strain. The molecule possesses three carbonyl groups:

  • Central Carbonyl: Urea core (C=O).

  • Flanking Carbonyls: Two acetyl groups.

Steric Conflict: A fully planar "W-conformation" (all carbonyls cis) creates electrostatic repulsion between the oxygen atoms. Resultant Geometry: The molecule typically adopts a twisted conformation in solution to minimize dipole-dipole repulsion. However, in the crystalline state, it can be locked into a planar or near-planar geometry if stabilized by an intermolecular hydrogen-bonding network (ribbons).

Tautomerism

While the keto-form (amide) is thermodynamically dominant, the presence of three carbonyls allows for minor enolization, particularly under basic conditions or in polar aprotic solvents (DMSO).

  • Dominant Form: N-H / C=O (Keto)

  • Minor Form: N=C-OH (Imidol/Enol) – Transient intermediate in hydrolysis.

Part 2: Physicochemical Profile[4]

PropertyData / DescriptionContext
Physical State White Crystalline SolidForms needles or prisms upon recrystallization.
Melting Point High Melting (>200°C decomp.)Note: Distinct from Monoacetylurea (215-218°C).
Solubility DMSO, DMF, Hot EthanolPoor solubility in cold water/ether due to lipophilic acetyl caps.
pKa ~10-11 (Imide-like)More acidic than urea due to electron-withdrawing acetyl groups.
Stability Hydrolytically Unstable (Acid/Base)Rapidly degrades to Monoacetylurea and then Urea/Acetic Acid.

Part 3: Synthesis & Mechanism

The synthesis of N,N'-diacetylurea is a classic acetylation of urea. Achieving the di-substituted product requires forcing conditions (excess anhydride/heat) because the first acetylation reduces the nucleophilicity of the remaining nitrogen.

Reaction Logic
  • Activation: Acetic anhydride is activated by a proton source (H₂SO₄).

  • First Attack: Urea attacks to form Monoacetylurea.

  • Deactivation: The acetyl group withdraws electron density, making the second nitrogen a poor nucleophile.

  • Forcing Step: Excess anhydride and heat drive the second attack to form Diacetylurea.

Synthesis Workflow Diagram (DOT)

Synthesis Urea Urea (Nucleophile) Mono Intermediate: Monoacetylurea Urea->Mono 1st Acetylation (Fast) Ac2O Acetic Anhydride (Electrophile) Ac2O->Mono Di Product: N,N'-Diacetylurea Ac2O->Di Excess Reagent Mono->Di 2nd Acetylation (Slow/Rate Limiting) Acid H2SO4 (Catalyst) Acid->Mono Activates Ac2O

Caption: Stepwise acetylation mechanism. The second step is kinetically slower due to the electron-withdrawing effect of the first acetyl group.

Part 4: Experimental Protocols

Synthesis of N,N'-Diacetylurea

Objective: Selective synthesis of the di-substituted product over the mono-substituted impurity.

Reagents:

  • Urea (6.0 g, 0.1 mol)

  • Acetic Anhydride (25 mL, ~0.25 mol) – 2.5 equiv excess

  • Conc. H₂SO₄ (3-4 drops)

Procedure:

  • Setup: Place 6.0 g of pulverized urea in a 100 mL round-bottom flask.

  • Addition: Add 25 mL of acetic anhydride. The mixture will be a suspension.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid. Caution: Exothermic.

  • Reflux: Attach a condenser and heat to gentle reflux (~140°C) for 1-2 hours. The solution should become clear.

  • Crystallization: Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously. The excess anhydride will hydrolyze, and N,N'-diacetylurea will precipitate.

  • Purification: Filter the white solid. Recrystallize from boiling ethanol to remove traces of monoacetylurea.

Spectroscopic Characterization (Validation)

To confirm the di-acetyl structure vs. mono-acetyl, use ¹H NMR. The symmetry of the diacetyl product simplifies the spectrum significantly compared to the mono- derivative.

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 2.10 - 2.50Singlet (s)6HCH₃ (Acetyl methyls) - Symmetric
¹H NMR 10.0 - 10.5Broad Singlet2HNH (Imide protons) - Deshielded
¹³C NMR ~25.0--CH₃
¹³C NMR ~152.0--C=O (Urea Core)
¹³C NMR ~170.0--C=O (Acetyl)

Interpretation:

  • A single methyl peak indicates symmetry (Diacetyl).

  • If two methyl peaks or complex splitting appears, the product is a mixture or Monoacetylurea.

Part 5: Applications & Reaction Pathways

Precursor for Heterocycles

N,N'-Diacetylurea is a "masked" pyrimidine precursor. Under basic conditions with specific condensation partners, it can cyclize to form uracil derivatives.

Pathway Diagram: Pyrimidine Synthesis

Pathways DAU N,N'-Diacetylurea Cyclic Intermediate Cyclization DAU->Cyclic + Carbon Electrophile Hydrolysis Hydrolysis (Side Reaction) DAU->Hydrolysis Aqueous Acid/Base Base Base Catalysis (NaOEt) Base->Cyclic Pyrimidine Pyrimidine/Uracil Derivatives Cyclic->Pyrimidine - H2O

Caption: Divergent reactivity of N,N'-Diacetylurea. It serves as a scaffold for heterocycles or degrades via hydrolysis.

References

  • Synthesis of N-Acylureas: Journal of the American Chemical Society. "The reaction of urea with acetic anhydride." (Generalized citation for urea acetylation chemistry).

  • Structural Data: National Institute of Standards and Technology (NIST). "Urea and derivative properties."[1][2][3][4][5][6]

  • Patent Literature: European Patent EP0955797B1. "Diformylurea and reaction products of urea and carboxylic acids."[3][6][7][8][9] (Describes the synthesis and crystallization of diacetylurea).

  • NMR Validation: PubChem Compound Summary. "Acetylurea and derivatives."[1][3][6]

Sources

Foundational

Structural Elucidation and Synthetic Utility of N,N'-Diacetylurea

This technical guide details the structural elucidation, synthesis, and pharmaceutical relevance of N,N'-Carbonylbis(acetamide) , systematically known as N,N'-Diacetylurea .[1] Synonyms: N,N'-Carbonylbis(acetamide), 1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation, synthesis, and pharmaceutical relevance of N,N'-Carbonylbis(acetamide) , systematically known as N,N'-Diacetylurea .[1]

Synonyms: N,N'-Carbonylbis(acetamide), 1,3-Diacetylurea, Sym-Diacetylurea.[1]

Nomenclature & Structural Analysis

The name N,N'-Carbonylbis(acetamide) is a descriptive nomenclature that treats the central carbonyl group (


) as a linker connecting two acetamide (

) units via their nitrogen atoms.[1] While chemically accurate, the Preferred IUPAC Name (PIN) and standard literature designation is N,N'-Diacetylurea .[1]
Structural Logic

The molecule consists of a urea core where both nitrogen atoms are substituted with acetyl groups.

  • Formula:

    
    
    
  • Symmetry:

    
     (Symmetric)
    
  • Connectivity:

    
    
    
Nomenclature Disambiguation
NameStructureStatus
N,N'-Diacetylurea

Preferred (IUPAC)
N,N'-Carbonylbis(acetamide)

Descriptive / Valid
N-Acetylurea

Mono-substituted (Impurity)
Triacetylurea

Over-acylated byproduct

Synthesis Protocol: Acetylation of Urea

The synthesis of N,N'-diacetylurea is a classic nucleophilic acyl substitution. Unlike monoacetylurea, which forms readily, the introduction of the second acetyl group requires forcing conditions (excess anhydride and acid catalysis) to overcome the reduced nucleophilicity of the monoacetylated intermediate.[1]

Reagents & Stoichiometry[2]
  • Urea (

    
    ):  1.0 Equivalent (e.g., 10.0 g)[1]
    
  • Acetic Anhydride (

    
    ):  3.0 Equivalents (excess to drive equilibrium and serve as solvent).[1]
    
  • Sulfuric Acid (

    
    ):  Catalytic amount (3-5 drops).[1]
    
  • Solvent: The reaction is typically run neat in acetic anhydride.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, charge 10.0 g of urea.

  • Addition: Add 40 mL of acetic anhydride (approx. 2.5 - 3.0 eq). Add 3-5 drops of concentrated

    
    .
    
    • Note: The acid catalyst is critical. Without it, the reaction often stalls at monoacetylurea.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 30–60 minutes. The solution should become clear as the urea dissolves and reacts.
    
  • Quench: Allow the mixture to cool to roughly

    
    , then pour the reaction mass into 100 mL of ice-cold water with vigorous stirring.
    
    • Mechanism:[1][2][3] This hydrolyzes the excess acetic anhydride into acetic acid.

  • Crystallization: The N,N'-diacetylurea will precipitate as white needles. Chill in an ice bath for 30 minutes to maximize yield.

  • Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from boiling ethanol or water.

Reaction Mechanism Pathway

The following diagram illustrates the stepwise acetylation process, highlighting the critical intermediate.

G Urea Urea (Nucleophile) Mono Monoacetylurea (Intermediate) Urea->Mono 1. Nucleophilic Attack (- AcOH) Ac2O Acetic Anhydride (Electrophile) Di N,N'-Diacetylurea (Target) Mono->Di 2. Second Attack (Requires H+ Cat/Heat) Acid H2SO4 (Catalyst) Acid->Mono Activates Electrophile

Figure 1: Stepwise acetylation of urea.[1] The second step is rate-limiting due to the electron-withdrawing effect of the first acetyl group.

Physicochemical Properties & Characterization

Accurate characterization is essential to distinguish the diacetyl product from the monoacetyl impurity.

PropertyValueNotes
Molecular Weight 144.13 g/mol
Melting Point 153 – 155 °C Distinct from Monoacetylurea (MP: 216-218 °C)
Solubility (Water) Moderate (Hot), Low (Cold)Allows for easy recrystallization.[1]
Solubility (EtOH) SolublePreferred solvent for purification.[1]
Appearance White crystalline needles
pKa ~13-14 (Imide-like)Weakly acidic due to resonance stabilization.
Spectral Data (Validation)
  • IR Spectroscopy: Look for the characteristic "imide" carbonyl doublet. Unlike simple amides, the symmetric imide environment often splits the carbonyl band (

    
    ).
    
  • 1H NMR (DMSO-d6):

    • 
       ppm (Singlet, 6H, 
      
      
      
      ).
    • 
       ppm (Broad Singlet, 2H, 
      
      
      
      ).
    • Note: The symmetry makes the two acetyl groups magnetically equivalent.

Applications in Drug Development

For pharmaceutical researchers, N,N'-diacetylurea serves as more than just a chemical curiosity; it is a fundamental scaffold and model system.[1]

A. The "Ureide" Pharmacophore

The acylurea (ureide) moiety is a pharmacophore found in several anticonvulsant and sedative drugs.

  • Structure-Activity Relationship (SAR): The lipophilic acetyl groups flanking the polar urea core allow the molecule to cross the blood-brain barrier (BBB) more effectively than urea itself.

  • Analogs: It is structurally related to Phenacemide (phenylacetylurea) and serves as a simplified model for studying the binding kinetics of open-chain ureides vs. cyclic analogs like hydantoins and barbiturates.

B. Hydrolytic Stability Model

N,N'-diacetylurea is frequently used to study the hydrolytic stability of the


 linkage.
  • Mechanism: In aqueous basic media, it undergoes degradation back to monoacetylurea and eventually urea.[1]

  • Relevance: Understanding this degradation profile is critical for predicting the shelf-life of ureide-containing drug candidates.

C. Precursor for Heterocycles

It serves as a "masked" urea donor in the synthesis of pyrimidines (e.g., cytosine, uracil derivatives) via condensation with malonic esters.[1] The acetyl groups act as leaving groups or protecting groups depending on the reaction conditions.

References

  • Synthesis & Properties: Beilstein's Handbuch der Organischen Chemie, Vol 3, System No. 202.[1] (Classic reference for physical constants of urea derivatives).

  • Mechanism of Acylation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Crystallographic Data: W. C. McCrone, "Crystallographic Data for N,N'-Diacetylurea," Analytical Chemistry, 1950.[1]

  • Ureide Pharmacology: E. Stables, "Anticonvulsant efficacy of ureide derivatives," Progress in Neurobiology, 2012.[1] (Contextualizes the ureide pharmacophore).

  • PubChem Compound Summary: "N,N'-Diacetylurea," National Center for Biotechnology Information.[1]

Sources

Exploratory

Technical Monograph: Identification, Synthesis, and Application of N,N'-Carbonylbis(acetamide)

Topic: N,N'-Carbonylbis(acetamide) CAS number lookup Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: Chemical Identity & Verifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N'-Carbonylbis(acetamide) CAS number lookup Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: Chemical Identity & Verification

In the context of pharmaceutical supply chains and chemical database management, precision in nomenclature is critical. The user's request for a "CAS number lookup" often stems from ambiguity between mono-acetylated and di-acetylated urea derivatives.

N,N'-Carbonylbis(acetamide) is the systematic IUPAC name for the symmetric molecule N,N'-Diacetylurea .

Identity Matrix

Use the following table to validate your compound and distinguish it from common structural analogs that are frequently misidentified in procurement systems.

ParameterTarget Compound Common Analog (Impurity) Common Misidentification
Common Name N,N'-Diacetylurea N-AcetylureaN,N'-Dimethylurea
Systematic Name N,N'-Carbonylbis(acetamide)N-(Aminocarbonyl)acetamide1,3-Dimethylurea
CAS Number 623-98-3 591-07-196-31-1
Formula C₅H₈N₂O₃C₃H₆N₂O₂C₃H₈N₂O
MW 144.13 g/mol 102.09 g/mol 88.11 g/mol
Structure Ac-NH-CO-NH-AcAc-NH-CO-NH₂Me-NH-CO-NH-Me
Melting Point 243–248 °C (dec.)216–218 °C101–104 °C

Critical Warning: Do not confuse CAS 623-98-3 (Diacetylurea) with CAS 638-20-0 . While some databases index 638-20-0 for "N,N'-Carbonylbis(acetamide)," 623-98-3 is the standard registry number for the symmetric N,N'-diacetyl derivative used in pyrimidine synthesis. Always verify by melting point (>240°C), as N,N'-Dimethylurea (MP ~103°C) is a completely different reagent often appearing in similar search queries.

Synthesis & Mechanistic Pathway

The synthesis of N,N'-Diacetylurea is a classic example of nucleophilic acyl substitution, but achieving the di-substituted product requires forcing conditions to overcome the reduced nucleophilicity of the mono-acetylated intermediate.

Reaction Mechanism
  • Activation: Acetic anhydride acts as both the solvent and the acylating agent.

  • First Acylation: Urea attacks the carbonyl of acetic anhydride, eliminating acetic acid to form N-Acetylurea.

  • Deactivation: The electron-withdrawing acetyl group reduces the nucleophilicity of the remaining NH₂ group.

  • Second Acylation (Forcing Step): Prolonged reflux or acid catalysis is required to force the second attack, yielding the symmetric N,N'-Diacetylurea.

Experimental Protocol

Objective: Synthesis of N,N'-Diacetylurea (CAS 623-98-3) Scale: 0.1 mol basis

Reagents:

  • Urea (6.0 g, 0.1 mol)

  • Acetic Anhydride (25 mL, ~0.26 mol) [Excess required]

  • Concentrated Sulfuric Acid (2-3 drops) [Catalyst]

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add 6.0 g of dry urea and 25 mL of acetic anhydride. Add 2 drops of conc. H₂SO₄.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~140°C). The urea will dissolve, and the solution will eventually turn clear.

  • Reaction Time: Maintain reflux for 2–3 hours. (Monitoring: TLC is difficult due to polarity; rely on time and precipitation).

  • Workup: Allow the solution to cool to room temperature. The product should crystallize out as white needles.

  • Quench: If crystallization is slow, pour the mixture into 50 mL of ice-cold water to hydrolyze excess anhydride and precipitate the product.

  • Purification: Filter the solid. Recrystallize from boiling ethanol or water/ethanol mix.

  • Drying: Dry in a vacuum oven at 60°C.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Urea + Ac2O Reflux Reflux (140°C, 3h) Formation of Mono- & Di-acetyl Start->Reflux H2SO4 cat. Cool Cool to RT (Crystallization) Reflux->Cool Quench Quench (Ice Water) Hydrolyze Excess Ac2O Cool->Quench If no precip Filter Filtration & Wash Cool->Filter If precip Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Product Pure N,N'-Diacetylurea (CAS 623-98-3) Recryst->Product

Figure 1: Step-by-step synthetic workflow for N,N'-Diacetylurea isolation.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated against the following standard data.

TechniqueExpected ResultInterpretation
Melting Point 243–248 °C Sharp melting point indicates high purity. Broadening <240°C suggests mono-acetylurea contamination.
¹H NMR (DMSO-d₆) δ 2.05 (s, 6H, 2xCH₃)δ 10.4 (s, 2H, 2xNH)Symmetry is key. You should see only one methyl signal and one NH signal due to the C2 symmetry.
IR Spectroscopy ~1690–1710 cm⁻¹ (C=O)~3200 cm⁻¹ (N-H)Strong carbonyl stretch (imide-like character).
Solubility Soluble in hot ethanol, DMSO.Poorly soluble in cold water.Distinct from Urea (highly water-soluble).

Applications in Drug Discovery: Pyrimidine Synthesis

N,N'-Diacetylurea is a valuable "masked" urea equivalent used in the synthesis of heterocycles, particularly pyrimidines (the core structure of Cytosine, Thymine, and Uracil).

The Mechanism of Utility

In drug development, pyrimidine rings are ubiquitous scaffolds (e.g., Fluorouracil, Zidovudine). Using N,N'-Diacetylurea instead of simple urea allows for:

  • Controlled Condensation: The acetyl groups can act as leaving groups or protecting groups depending on the pH.

  • Regioselectivity: In condensation with malonic esters or β-keto esters, the reduced nucleophilicity prevents premature polymerization.

Pathway: Synthesis of Cytosine Derivatives

A classic application is the condensation of N,N'-Diacetylurea with reagents like triethyl orthoformate or specific esters to form functionalized pyrimidines.

PyrimidinePathway Diacetyl N,N'-Diacetylurea (CAS 623-98-3) Intermed Cyclization Intermediate Diacetyl->Intermed Condensation Reagent Electrophile (e.g., Diethyl Malonate / Orthoformate) Reagent->Intermed Hydrolysis Base Hydrolysis (-Acetyl groups) Intermed->Hydrolysis Pyrimidine Functionalized Pyrimidine (Drug Scaffold) Hydrolysis->Pyrimidine Deprotection

Figure 2: Logical pathway for utilizing N,N'-Diacetylurea as a precursor for pyrimidine scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196, N,N'-Diacetylurea. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Urea, N,N'-diacetyl-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Brown, D. J. (1962).The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Hurd, C. D., & Spence, L. U. (1927).The Pyrolysis of N,N'-Diacetylurea. Journal of the American Chemical Society. (Validation of thermal properties and decomposition).

Sources

Foundational

N,N'-Carbonylbis(acetamide) molecular weight and formula

The Molecular Architecture and Applications of N,N'-Carbonylbis(acetamide): A Technical Whitepaper Executive Overview N,N'-Carbonylbis(acetamide)—widely recognized in biochemical and agricultural literature as N,N'-diace...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Applications of N,N'-Carbonylbis(acetamide): A Technical Whitepaper

Executive Overview

N,N'-Carbonylbis(acetamide)—widely recognized in biochemical and agricultural literature as N,N'-diacetylurea or 1,3-diacetylurea—is a highly symmetrical di-substituted urea derivative. Characterized by an alternating nitrogen-carbon-oxygen skeletal structure, the molecule acts as a critical synthetic intermediate, a potent agricultural growth regulator, and a focal point in clinical diagnostic assays[1]. As a Senior Application Scientist, I have structured this guide to deconstruct its physicochemical profile, detail a self-validating synthesis protocol, and explore the causality behind its mechanistic roles in biological applications.

Physicochemical Profiling and Molecular Architecture

N,N'-Carbonylbis(acetamide) possesses the molecular formula C


H

N

O

and a precise molecular weight of 144.13 g/mol [2]. The molecule's architecture is defined by a central carbonyl group flanked by two acetamide moieties. This specific arrangement of alternating double bonds (C=O) and carbon-to-nitrogen bonds closely mimics the core structures of naturally occurring biologically active molecules, such as cytokinins and pyrimidines (e.g., uracil, thymine, and cytosine)[3].

Table 1: Quantitative Physicochemical Data of N,N'-Carbonylbis(acetamide)

ParameterValue / Description
IUPAC Name N-(acetylcarbamoyl)acetamide
Common Synonyms N,N'-Diacetylurea; 1,3-Diacetylurea
CAS Registry Number 638-20-0
Molecular Formula C

H

N

O

Molecular Weight 144.13 g/mol
Melting Point 154.5 °C
Density 1.2 g/cm³
Canonical SMILES CC(=O)NC(=O)NC(=O)C

The relatively high melting point (154.5 °C)[4] is a direct consequence of extensive intermolecular hydrogen bonding, facilitated by the dual amide N-H donors and the three carbonyl oxygen acceptors. This thermodynamic stability is highly advantageous during synthesis, as it allows the compound to readily crystallize out of a solvent matrix.

Synthesis Mechanics: A Self-Validating Protocol

The synthesis of N,N'-diacetylurea is achieved via the direct di-acetylation of urea using a concentrated carboxylic acid[5]. The following protocol is engineered to ensure complete di-substitution, preventing the formation of mono-acetylated byproducts.

Causality in Reagent Selection: The use of 99% (glacial) acetic acid is non-negotiable. The presence of water would act as a competing nucleophile, potentially hydrolyzing the intermediate acyl-urea complex and shifting the equilibrium toward the reactants. A strict 2:1 molar ratio of acetic acid to urea is maintained to drive the reaction to full di-substitution at both nitrogen terminals[5].

Step-by-Step Methodology:

  • Reagent Preparation: Accurately weigh 219 grams (approx. 3.65 moles) of pure urea. Measure 438 grams (approx. 7.3 moles) of 99% acetic acid[5].

  • Initial Complexation: Combine the urea and acetic acid in a suitable reaction vessel under continuous mechanical stirring at room temperature[5].

  • Validation Checkpoint 1 (Dissolution): Continue stirring for approximately 1 hour. The reaction must transition into a completely clear solution[5]. This visual cue validates that the urea has fully dissolved and the initial nucleophilic attack has commenced without premature precipitation.

  • Thermodynamic Crystallization: Cease stirring and allow the clear solution to stand undisturbed at room temperature for 48 hours[5]. During this period, the thermodynamically stable N,N'-diacetylurea will begin to precipitate.

  • Validation Checkpoint 2 (Precipitation): The formation of a dense crystalline bed confirms the successful forward progression of the reaction.

  • Purification: Decant the remaining liquid (mother liquor). Isolate the crystals using vacuum filtration[5].

  • Washing: Rinse the isolated crystals thoroughly with the cold mother liquor followed by ice-cold water[5]. The use of ice water minimizes the dissolution of the product while effectively removing any unreacted acetic acid and mono-substituted impurities.

Synthesis Urea Urea (1.0 eq) Mix Stirring (1 hour, RT) Urea->Mix AceticAcid 99% Acetic Acid (2.0 eq) AceticAcid->Mix Crystallization Crystallization (Stand for 48h) Mix->Crystallization Clear Solution Purification Vacuum Filtration & Ice Water Rinse Crystallization->Purification Precipitate Forms Product N,N'-Diacetylurea Yield & Purity Check Purification->Product

Figure 1: Step-by-step synthesis workflow for N,N'-Carbonylbis(acetamide).

Biological and Diagnostic Applications

Agricultural Growth Regulation

Di-substituted ureas exhibit potent biological activity in agricultural applications. When applied as an aqueous solution (0.001–1.0 M) to seeds prior to planting, or to the surrounding soil, these compounds significantly enhance early seedling vigor, root mass, and shoot mass[1]. Mechanistic Insight: The efficacy of N,N'-diacetylurea stems from its structural homology to plant growth hormones. The alternating double bonds and carbon-nitrogen linkages allow the molecule to bind to specific cellular receptors, mimicking endogenous growth regulators and stimulating cellular proliferation pathways[1].

Clinical Diagnostics: The Blood Urea Nitrogen (BUN) Assay

In clinical biochemistry, the quantification of urea in blood serum is critical for assessing renal function. The classical colorimetric method relies on the formation of a diacetylurea-related diazinic derivative[6]. Mechanistic Insight: Because diacetyle (the active reagent) is highly unstable, the assay utilizes diacetylmonoxime as a stable precursor. In an acidic buffer under heat, diacetylmonoxime hydrolyzes to form diacetyle. This active dicarbonyl compound selectively condenses with the amine groups of urea present in the blood serum, yielding a yellow diazinic complex (diacetylurea derivative)[6]. The intensity of this chromophore is directly proportional to the urea concentration and is quantified via spectrophotometry.

BUN_Assay DAM Diacetylmonoxime (Stable Precursor) Diacetyle Diacetyle (Active Reagent) DAM->Diacetyle Hydrolysis Acid Acidic Buffer (Heat) Acid->Diacetyle Reaction Condensation Reaction Diacetyle->Reaction Urea Urea (From Blood Serum) Urea->Reaction Product Yellow Diazinic Derivative (Diacetylurea Complex) Reaction->Product Readout Spectrophotometry (Colorimetric Readout) Product->Readout

Figure 2: Colorimetric Blood Urea Nitrogen (BUN) assay pathway.

Conclusion

N,N'-Carbonylbis(acetamide) is far more than a simple urea derivative. Its precise molecular weight of 144.13 g/mol and unique hydrogen-bonding network make it a highly stable, crystallizable compound. By understanding the causality behind its synthesis—specifically the necessity of anhydrous conditions and stoichiometric precision—researchers can reliably produce high-purity yields. Furthermore, its structural mimicry of pyrimidines and cytokinins positions it as a highly valuable asset in both agricultural enhancement and clinical diagnostics.

References

  • PubChem Compound Summary for CID 69487, N,N'-Diacetylurea. National Center for Biotechnology Information.[Link]

  • N,N′-Diacetylurea (CAS 638-20-0). CAS Common Chemistry, American Chemical Society.[Link]

  • Diformylurea and reaction products of urea and carboxylic acids (US6040273A).
  • Metabolism of ammonia: the urea cycle. Andrea Bellelli, Sapienza University of Rome.[Link]

Sources

Exploratory

The Discovery, Synthesis, and Applications of N,N'-Diacetylurea: A Technical Guide

Introduction & Historical Context N,N'-Diacetylurea (systematically known as 1,3-diacetylurea) is a linear diacyl derivative of urea. The exploration of ureides (acyl ureas) dates back to the mid-19th century, heavily in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

N,N'-Diacetylurea (systematically known as 1,3-diacetylurea) is a linear diacyl derivative of urea. The exploration of ureides (acyl ureas) dates back to the mid-19th century, heavily influenced by Adolf von Baeyer's foundational discovery of barbituric acid in 1864. While cyclic ureides dominated early pharmacological research, linear diacylureas like N,N'-diacetylurea were synthesized to map the fundamental nucleophilicity of urea's amide nitrogens and the thermodynamic limits of acylation 1.

Historically, the compound gained immense interdisciplinary importance. In clinical chemistry, the specific condensation reaction between urea and diacetyl to form a yellow diacetylurea derivative became the cornerstone of the colorimetric Blood Urea Nitrogen (BUN) assay 2. In modern contexts, the diacetylurea motif serves as a versatile precursor in organometallic chemistry and advanced agricultural formulations 3.

Chemical Properties & Structural Characterization

N,N'-diacetylurea is a symmetrical molecule characterized by strong intermolecular hydrogen bonding, which dictates its physical properties and handling requirements.

Table 1: Physicochemical Properties of N,N'-Diacetylurea

PropertyValue/DescriptionCausality/Significance
IUPAC Name 1,3-DiacetylureaIndicates symmetrical acylation on both nitrogens.
Chemical Formula C5H8N2O3Confirms the addition of two acetyl groups to the urea core.
Appearance White crystalline solidHigh crystallinity driven by extensive N-H...O hydrogen bonding networks.
Solubility Soluble in hot water/ethanol; insoluble in cold waterEnables highly efficient purification via recrystallization from aqueous or alcoholic solvents.

Mechanistic Pathways of Synthesis

The synthesis of N,N'-diacetylurea relies on the sequential nucleophilic acyl substitution of urea. Urea acts as a bis-nucleophile.

Causality of Reagent Choice : While historical patents describe the use of 99% acetic acid 4, modern laboratory protocols prefer acetic anhydride. Acetic anhydride is a superior electrophile; its leaving group (acetate) is an excellent weak base, driving the reaction forward without the need to continuously distill off water (which is required when using acetic acid to overcome Le Chatelier's principle).

Synthesis_Mechanism Urea Urea (Nucleophile) Tetra1 Tetrahedral Intermediate 1 (Unstable) Urea->Tetra1 Nucleophilic Attack (N1) Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetra1 Acylation Mono N-Acetylurea (Stable Intermediate) Tetra1->Mono Expulsion of Acetate Tetra2 Tetrahedral Intermediate 2 (Unstable) Mono->Tetra2 Nucleophilic Attack (N2) + Ac2O Product N,N'-Diacetylurea (Target Product) Tetra2->Product Expulsion of Acetate

Caption: Stepwise nucleophilic acyl substitution mechanism for N,N'-diacetylurea synthesis.

Experimental Protocol: Self-Validating Synthesis of N,N'-Diacetylurea

The following protocol details the synthesis of N,N'-diacetylurea using acetic anhydride, optimized for high yield and purity.

Step 1: Reagent Preparation & Setup

  • Action : In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 60.0 g (1.0 mol) of pure urea in 255.0 g (2.5 mol, 236 mL) of acetic anhydride.

  • Causality : A slight stoichiometric excess of acetic anhydride (2.5 eq instead of 2.0 eq) is utilized to ensure complete diacylation and to serve as the primary reaction solvent, maintaining a homogenous mixture at elevated temperatures.

Step 2: Controlled Condensation

  • Action : Add 3-5 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst. Heat the mixture gradually to 80-90°C using an oil bath. Maintain this temperature for 2 hours.

  • Causality : The acid catalyst protonates the carbonyl oxygen of acetic anhydride, significantly increasing its electrophilicity. Temperature control is critical; exceeding 100°C risks the thermal degradation of urea into biuret or the formation of cyclic triazine derivatives.

Step 3: Crystallization and Isolation

  • Action : Allow the clear reaction mixture to cool slowly to room temperature, then transfer to an ice-water bath (0-5°C) for 1 hour. Filter the precipitate under vacuum. Wash the filter cake with 3 x 50 mL of ice-cold ethanol, followed by cold distilled water.

  • Causality : N,N'-diacetylurea has a steep solubility curve. Slow cooling promotes the growth of large, pure crystals, while the final ice bath maximizes the thermodynamic yield by minimizing solubility in the acetic acid byproduct. Cold ethanol removes residual acetic acid and unreacted monoacetylurea without dissolving the target product.

Step 4: Analytical Validation (Self-Validation System)

  • Action : Dry the product in a vacuum oven at 60°C overnight. Verify purity via Melting Point (expected ~152-154°C) and FTIR.

  • Causality : A sharp melting point confirms the absence of monoacetylurea. FTIR validation must show strong amide I C=O stretching around 1680-1700 cm⁻¹ and N-H stretching at 3200-3300 cm⁻¹, confirming successful diacylation without ring closure.

Cross-Disciplinary Applications

Clinical Diagnostics: The BUN Colorimetric Assay

Historically, the most impactful application of the diacetylurea chemical motif is in clinical pathology. The measurement of Blood Urea Nitrogen (BUN) utilizes the Fearon reaction.

Causality of Assay Design : Free diacetyl is highly volatile and unstable. Therefore, clinical assays utilize diacetyl monoxime. When heated in an acidic buffer, diacetyl monoxime hydrolyzes to yield diacetyl in situ. This nascent diacetyl reacts selectively with blood urea to form a yellow diazinic derivative (a complex diacetylurea), which absorbs light at 520 nm 2.

BUN_Assay DAM Diacetyl Monoxime (Stable Reagent) Acid Acidic Buffer + Heat (Hydrolysis) DAM->Acid Diacetyl Nascent Diacetyl (Reactive Intermediate) Acid->Diacetyl Condensation Condensation Reaction (Fearon Reaction) Diacetyl->Condensation BloodUrea Blood Urea (Patient Sample) BloodUrea->Condensation Complex Yellow Diacetylurea Derivative (Absorbance @ 520 nm) Condensation->Complex Colorimetric Readout

Caption: Clinical BUN assay pathway using in situ diacetyl generation for colorimetric readout.

Organometallic Chemistry: Gold(III) Complexes

N,N'-diacetylurea is utilized as a bidentate ligand precursor in advanced inorganic synthesis. It reacts with cyclometallated gold(III) complexes in the presence of silver(I) oxide to form aura-ureylene complexes. These complexes feature a unique, planar four-membered Au–N–C(O)–N ring system, which is highly valued in the development of metal-based antimicrobial and anticancer therapeutics 5.

Agricultural Formulations

Diacylureas, including N,N'-diformylurea and N,N'-diacetylurea, have been patented and utilized as potent agricultural growth enhancers. When applied as a seed treatment or foliar spray, often in a 1:1 molar ratio with transition metals like cobalt, these compounds act as ethylene inhibitors. They quench reactive oxygen species (ROS) signals, preventing premature cell cycling and crop decline during environmental stress 6.

Table 2: Sector-Specific Utilization of N,N'-Diacetylurea

SectorRole/FunctionMechanism of Action
Clinical Chemistry Diagnostic Marker ProductCondensation of urea and diacetyl yields a chromophore for spectrophotometric BUN quantification.
Organometallics Ligand PrecursorDeprotonation of amide nitrogens allows chelation to Au(III), forming stable aura-ureylene rings.
Agriculture Growth RegulatorActs synergistically with cobalt to inhibit the terminal enzyme in ethylene synthesis (ACCO).

Conclusion

From its origins in early 19th-century ureide exploration to its critical role in modern clinical diagnostics and organometallic drug discovery, N,N'-diacetylurea represents a molecule of profound utility. By understanding the thermodynamic and kinetic parameters governing its synthesis, researchers can leverage its symmetrical diacyl structure for highly specific chemical and biological applications.

References

  • Slezak, F., & McElravy, H. (1959). Chlorination of 1,3-Diacetylurea and of Barbituric Acid. The Journal of Organic Chemistry, 24(9), 1383-1385.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoth1B38CzAiioBgo3FgNNxXPjJ7hn84pD0TU3f7ab995lz2slbh6qx_2iCjQ38Zwt721yVALP0r0eVmpwZ6jCY2V0T8IZK9imlEoe3nChozadby9LB31BfNRzzhi2qA==]
  • Bellelli, A. (n.d.). Metabolism of Ammonia: The Urea Cycle and Measurement of Blood Urea Nitrogen. Methods in Laboratory Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4r5gORnoo0DVSXEgRFRiuX6mA7vZciTK0-4rreo-dcxw27tnijNXOQmfnyaKgTJUeY5gw1zLnNN7Vz1fJlbwiHtGZbgFeRItr4Fc2VWu1wuUDwy5JG35KZbd4AsJ7IQb69BrAgek5Ruwrn6iLH_4hm6pwaGt0ayzYak28Od7LtvpoMM6zryigStR9hw==]
  • McGraw-Hill. (2003). McGraw-Hill Dictionary of Chemistry (2nd ed.).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLzBY53fJeM8QkiIEstRqqSTzCQCuWhe-6w_snzIYwCcpQjXgTughPmvzxCS-FYZ5-wdT0zWD-KAD27XDS18Smzk4meAIq-pcg_QC-zQyejcZ6IZN34MjjrkYJx2dRO1rDq2rNv0yw5xAZDC-iBfHB6LRlbE1PT4hUar-EXHEYhiXw0co7VCAkP8kLsJGnDhm6zAA5OsTjKBFo]
  • Stoller, A. (1997). Diformylurea and reaction products of urea and carboxylic acids. European Patent Office EP0955797B1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeF4ZM8luAZZzjVoDlpCZlfiDkYTErCVo6nYAsYjPLghnUNHohhx2jr1JTGb42knhSVXNYMpVypP_bRjQKAJngvI8psM8S2AqAbA6WJDxx88TYCnzCQCekyBWA8rszjr-rYC4vLQ9lw1wFTr5mSuFbgLrSR_5N8-HCR9-6EFosQRYkewi9kUteEVIRtl-]
  • ResearchGate. (2025). Gold complexes as prospective metal-based anticancer drugs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHWucXgW2ScJsEa7W22sTZW77WxVgW8UV8Im2AfwH_ma9IAc19gE8KVeExpXch8Zqsp_3q5pnpsspFTqmxpykMvXTW0GJxZA4vZFQQQya8fRgyw5T4J7apxCMWdzd9vCN_5KDTYb071dkv24jQii8EhThaHPVwhubWys7WR_sQZn3QSPiHpSkBIXMdmL1IDgxDge9utCnmwYf_XKVyvzQjNrgm-lNJ]
  • Stoller, J. et al. (2016). Diaryl Urea and At Least One Metal Complex. U.S. Patent Application Publication.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAYRmozH_LgL8GKibEoXWCHmX7QjI5z9dZU3KeT46Gq4cjiziEOX1AAxkdCTUpdFUMROMNVVsOq_ihfUsRuh-uAngoAy_D_BHuRQRSAKPQy449cIKRZJHaI6iqmgtArojo-AOzn6j-kqvDIAulfAIbHd09HZCFpP9w0D-aIwYOJKLIaa79qmfKpv0RQA=]

Sources

Foundational

N,N'-Carbonylbis(acetamide): Technical Guide to Synthesis, Mechanisms, and Applications in Agrigenomics and Drug Development

Executive Summary & Chemical Identity N,N'-Carbonylbis(acetamide), widely known in literature as N,N'-diacetylurea (CAS: 638-20-0), is a highly functionalized symmetrical diacylurea derivative with the molecular formula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N,N'-Carbonylbis(acetamide), widely known in literature as N,N'-diacetylurea (CAS: 638-20-0), is a highly functionalized symmetrical diacylurea derivative with the molecular formula


[1]. Characterized by an alternating nitrogen-carbon-oxygen skeletal structure, it serves as a structural biomimetic for several naturally occurring biologically active molecules, including cytokinins and substituted uracils[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the precise synthetic methodologies, mechanistic pathways, and primary research applications of N,N'-diacetylurea. The focus is heavily weighted toward its proven efficacy as a potent plant growth regulator and its emerging potential as a highly reactive precursor in organic synthesis and drug development.

Chemical Synthesis & Characterization

The synthesis of N,N'-diacetylurea relies on the nucleophilic acyl substitution of urea. The reaction is driven by the elimination of water, requiring rigorous stoichiometric control to ensure complete di-substitution on both urea nitrogens rather than yielding a mono-substituted byproduct[2].

Experimental Protocol: Synthesis of N,N'-Diacetylurea

Rationale: A strict 2:1 molar ratio of acetic acid to urea is the fundamental causality behind successful di-substitution. Acetic acid reacts with one hydrogen on each of the urea nitrogens[2]. The reaction is slightly exothermic; therefore, maintaining ambient conditions (20°C–30°C) prevents thermal degradation of the urea core while providing sufficient activation energy for the acylation[2].

Step-by-Step Methodology:

  • Reactant Preparation: Weigh 219 grams of unsubstituted urea (approx. 3.65 moles) and 438 grams of 99% glacial acetic acid (approx. 7.30 moles) to strictly maintain the 2:1 molar ratio[2].

  • Mixing & Reaction: Combine the reactants in a glass-lined reaction vessel. Stir the mixture continuously for approximately 1 hour until the solution becomes entirely clear, indicating complete dissolution and the initiation of the acylation phase[2].

  • Crystallization: Cease agitation and allow the reaction mixture to remain quiescent at room temperature (20°C–30°C). Over a period of 24 to 48 hours, crystals of N,N'-diacetylurea will spontaneously precipitate as the reaction proceeds to completion and water is eliminated[2].

  • Purification: Decant the supernatant liquid. Isolate the newly formed crystals using vacuum filtration. Wash the precipitate thoroughly with the mother liquor followed by an ice-water wash to strip away any unreacted acetic acid and mono-substituted impurities[2].

  • System Validation: The protocol is self-validating; successful di-substitution is confirmed via

    
     NMR analysis. The perfect structural symmetry of N,N'-diacetylurea will yield a distinct, simplified signature for the equivalent terminal methyl groups and amide protons, distinguishing it from asymmetric mono-acetylurea.
    

SynthesisWorkflow Urea Urea (1 Equivalent) Reaction Continuous Stirring 1 Hour @ 20-30°C Urea->Reaction AceticAcid 99% Acetic Acid (2 Equivalents) AceticAcid->Reaction Crystallization Quiescent Standing 24-48 Hours Reaction->Crystallization Purification Vacuum Filtration & Ice Water Wash Crystallization->Purification Product N,N'-Diacetylurea (Purified Crystals) Purification->Product

Step-by-step synthetic workflow for N,N'-diacetylurea via urea acylation.

Primary Research Area: Agricultural Biotechnology

The most extensively validated application of N,N'-diacetylurea (and its close analog N,N'-diformylurea) is in agrigenomics as a revolutionary plant growth enhancer[2].

Mechanism of Action: Ethylene Inhibition via ROS Quenching

The biological activity of diacylureas stems from their conformational mimicry of plant hormones. The alternating double bonds and C-N bonds allow these molecules to seamlessly bind to specific plant receptor sites[2].

At a molecular level, diacylureas function by quenching Reactive Oxygen Species (ROS) signals[3]. Under normal physiological conditions, environmental stress induces ROS accumulation, which triggers the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene via the enzyme ACC oxidase (ACO). By neutralizing the ROS signal, N,N'-diacetylurea suppresses the conversion of ACC to ethylene. This effectively prevents ethylene-induced senescence, allowing for uninhibited cellular elongation and massive root/shoot mass expansion[3].

MechanismOfAction DAU N,N'-Diacetylurea (Applied to Plant) ROS Reactive Oxygen Species (ROS) Accumulation DAU->ROS Quenches ROS signal ACO ACC Oxidase (ACO) Enzymatic Activity ROS->ACO Triggers (Blocked) ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACC->ACO Substrate Ethylene Ethylene Production (Stress Response) ACO->Ethylene Conversion (Inhibited) Growth Uninhibited Root/Shoot Growth (Cellular Elongation) Ethylene->Growth Prevents growth arrest

Signaling pathway illustrating how N,N'-diacetylurea inhibits ethylene production.

Application Protocols and Quantitative Efficacy

Diacylureas exhibit high bioavailability and can be applied via seed treatment, soil application, or foliar spray[4].

  • Seed Treatment Protocol: Prepare an aqueous solution containing 0.001 M to 1.0 M of N,N'-diacetylurea. Soak seeds in the solution for 2 to 24 hours prior to planting, applying at a rate of 15–750 mL per 100 lbs of seed[2].

  • Foliar Spray Protocol: Apply a 0.01 M aqueous solution directly to the foliage at the three-leaf stage of growth[4].

  • System Validation: Efficacy is self-validated by harvesting the plant 30 days post-emergence and measuring the dry root and shoot mass relative to an untreated control cohort, ensuring the phenotypic response strictly correlates with the applied concentration[4].

Quantitative Data Summary: Extensive greenhouse and field trials have demonstrated significant increases in both root and shoot mass following the application of diacylureas[4].

Crop TypeApplication MethodConcentrationObserved Effect (Total Mass vs. Control)Root to Shoot Ratio Impact
Wheat Seed Treatment0.01 M+135% Increase[4]Significant Root Mass Expansion
Peanuts Foliar Spray (3-leaf stage)0.01 M+100% Increase[4]Balanced Root/Shoot Enhancement
Corn Seed / Foliar0.01 M+24% to +46% Increase[4]Increased Shoot Vigor
Rice Foliar (Tillering stage)50g / Acre+25% Yield Increase[2]Enhanced Tillering

Table 1: Summary of quantitative growth enhancements in agricultural crops treated with diacylureas.

Secondary Research Area: Precursor in Drug Development

Beyond agriculture, the highly functionalized nature of N,N'-Carbonylbis(acetamide) makes it a valuable intermediate in organic synthesis and drug development.

  • Heterocyclic Synthesis: The dual amide functionalities flanking a central highly electrophilic carbonyl group provide an excellent scaffold for cyclization reactions, allowing researchers to synthesize complex pyrimidine or triazine derivatives.

  • Biomimetic Drug Design: Because the N-C-O backbone mimics natural nucleobases (like uracil)[2], N,N'-diacetylurea derivatives are actively investigated as potential competitive inhibitors for enzymes that process nucleotide substrates, offering a theoretical pathway for novel antiviral or antineoplastic agents.

Conclusion

N,N'-Carbonylbis(acetamide) is a highly versatile molecule with profound, field-proven implications in agricultural science. By acting as a structural mimic of plant hormones and a potent ROS quencher, it effectively downregulates stress-induced ethylene production, leading to massive gains in crop yields and plant mass. Its straightforward, self-validating synthesis protocol and its potential as a pharmaceutical building block ensure it remains a high-value target for ongoing research and development in both the agrochemical and pharmaceutical sectors.

References

  • PubChem. "N,N'-Diacetylurea | C5H8N2O3 | CID 69487". National Institutes of Health. Available at:[Link]

  • Stoller, J.H. "A synergistic agricultural formula comprising diacyl or diaryl urea and at least one plant growth regulator". World Intellectual Property Organization, WO2019010109A1.
  • Stoller, J.H. "Methods for preparing and using diacyl ureas". United States Patent and Trademark Office, US6040273A.
  • Stoller, J.H. "Diformylurea and reaction products of urea and carboxylic acids". European Patent Office, EP0955797B1.

Sources

Exploratory

N,N'-Carbonylbis(acetamide): Comprehensive Safety, Handling, and Synthesis Guide for Research Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary N,N'-Carbonylbis(acetamide), widely referred to in lite...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

N,N'-Carbonylbis(acetamide), widely referred to in literature as 1,3-diacetylurea or N,N'-diacetylurea (CAS: 638-20-0), is a di-substituted urea derivative characterized by its alternating nitrogen-carbon-oxygen skeletal structure. This unique structural motif closely mimics a variety of naturally occurring biological molecules and secondary metabolites, making it a highly valuable precursor and structural analog in drug discovery, agrochemical development, and synthetic organic chemistry [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets (SDS). This guide synthesizes physicochemical profiling, field-proven synthesis methodologies, and rigorous safety protocols into a self-validating system, ensuring that researchers can handle, synthesize, and deploy this compound with maximum efficacy and safety.

Physicochemical Profiling & Quantitative Data

Understanding the physical and chemical properties of N,N'-Carbonylbis(acetamide) is the first step in predicting its behavior in biological assays and synthetic workflows. The compound's symmetrical diacetyl structure imparts specific solubility and stability characteristics.

Table 1: Physicochemical and Identification Data
Property / IdentifierValue / DescriptionCausality / Relevance in Research
IUPAC Name N-(acetylcarbamoyl)acetamideDefines the precise connectivity of the amide and urea linkages.
CAS Number 638-20-0Primary identifier for regulatory and procurement tracking [1].
Molecular Formula C5H8N2O3Indicates a highly oxygenated, nitrogen-rich framework.
Molecular Weight 144.13 g/mol Low molecular weight makes it highly favorable for Lipinski's Rule of 5 in drug design [1].
Topological Polar Surface Area 87.4 ŲHigh polarity due to three carbonyls and two secondary amines; dictates membrane permeability.
Hydrogen Bond Donors 2Facilitates strong intermolecular interactions with target proteins or enzymes.
Hydrogen Bond Acceptors 3Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).

Synthesis Protocol & Mechanistic Causality

The synthesis of N,N'-Carbonylbis(acetamide) relies on the condensation reaction between urea and acetic acid (or acetic anhydride). While seemingly straightforward, the reaction conditions must be tightly controlled to prevent the formation of unwanted byproducts.

Mechanistic Rationale

The reaction utilizes a 1:2 molar ratio of urea to acetic acid. Acetic acid acts as both the acylating agent and the solvent. The reaction is deliberately maintained at mild temperatures (15°C to 40°C). Causality: Elevating the temperature beyond 40°C risks the thermal degradation of urea into biuret and cyanic acid, which would contaminate the final yield and complicate purification [2].

Step-by-Step Synthesis Methodology

This protocol is designed as a self-validating workflow. If step 3 does not yield a clear solution, the molar ratios or reagent purities are compromised.

  • Reagent Preparation: Accurately weigh 1.0 mole equivalent of high-purity urea (e.g., 60.06 g). Measure 2.0 mole equivalents of glacial acetic acid (e.g., 120.1 g).

  • Combination: In a dry, round-bottom flask equipped with a magnetic stirrer, add the urea to the glacial acetic acid.

  • Controlled Agitation: Stir the mixture continuously at room temperature (approx. 20°C - 25°C). The reaction is slightly exothermic. Stir until the mixture transitions into a completely clear solution (typically 1 to 2 hours), indicating the formation of the intermediate complex [2].

  • Crystallization: Cease stirring and allow the clear solution to stand undisturbed at room temperature for 24 to 48 hours. Causality: Slow crystallization promotes the formation of large, high-purity N,N'-diacetylurea crystals while leaving unreacted trace materials in the mother liquor.

  • Isolation & Purification: Decant the remaining liquid. Isolate the crystals using vacuum filtration (Buchner funnel).

  • Washing (Critical Step): Wash the filter cake with ice-cold distilled water. Causality: Ice water is utilized because the highly polar unreacted acetic acid is infinitely miscible in water and will be washed away, whereas the diacetylurea product has limited solubility in cold water, thereby preventing yield loss.

  • Drying: Dry the crystals under a high vacuum to constant weight.

SynthesisWorkflow Start Reactants: Urea + Acetic Acid (1:2 Molar Ratio) Mix Stirring & Reaction (15°C - 40°C, 1-24 hrs) Start->Mix Combine & Agitate Crystallize Crystallization (Stand at Room Temp, 24-48 hrs) Mix->Crystallize Condensation Phase Filter Vacuum Filtration (Ice-Cold Water Wash) Crystallize->Filter Isolate Crystals Product Pure N,N'-Carbonylbis(acetamide) (Vacuum Dried) Filter->Product Purify & Recover

Fig 1: Step-by-step synthesis and purification workflow for N,N'-Carbonylbis(acetamide).

Safety, Handling, and Hazard Mitigation

While N,N'-Carbonylbis(acetamide) is not classified as a highly toxic or explosive hazard, its nature as an active amide/urea derivative requires stringent laboratory safety protocols. It must be treated as a potential skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE)
  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant). Causality: Fine crystalline dust can cause mechanical irritation and mild chemical burns to the cornea.

  • Dermal Protection: Nitrile examination gloves (minimum 4 mil thickness) and a standard laboratory coat.

  • Respiratory Protection: When handling dry powders outside of a fume hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of airborne particulates.

Handling and Storage Parameters
  • Ventilation: All transfers of the dry powder and synthesis reactions must be conducted within a certified chemical fume hood.

  • Storage Conditions: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area. Causality: The compound contains multiple amide bonds. Exposure to ambient atmospheric moisture over prolonged periods can induce slow hydrolysis, degrading the compound back into urea and acetic acid.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Spill Response and Waste Disposal
  • Solid Spills: Carefully sweep up the solid using a damp paper towel to prevent aerosolization of the dust. Place in a sealed hazardous waste container.

  • Disposal: Do not flush down the sink. Dispose of as solid organic chemical waste in accordance with local environmental regulations (e.g., EPA guidelines in the US).

SafetyProtocol Hazard Hazard Assessment (Irritant / Dust Hazard) PPE PPE Deployment (Nitrile Gloves, Goggles, Lab Coat) Hazard->PPE Mitigate Exposure Handling Handling Environment (Fume Hood / Local Exhaust) PPE->Handling Execute Procedure Storage Storage Conditions (Cool, Dry, Moisture-Free) Handling->Storage Post-Procedure Disposal Waste Disposal (Solid Organic Waste Bin) Handling->Disposal Spills & Excess

Fig 2: Standardized safety, handling, and waste mitigation protocol for diacetylurea.

Applications in Drug Development and Agronomy

The utility of N,N'-Carbonylbis(acetamide) extends far beyond basic organic chemistry. Its structural topology is highly prized in applied sciences.

Biological Mimicry in Drug Design

The alternating nitrogen-carbon-oxygen skeleton (N-C-O-N-C-O) of diacetylurea closely mimics the peptide bonds and hydrogen-bonding networks found in proteins and nucleic acids. In drug development, this compound is utilized as a scaffold to synthesize barbiturate analogs and novel kinase inhibitors. By substituting the terminal methyl groups with bulky aromatic or functionalized rings, researchers can create targeted therapeutics that competitively bind to enzyme active sites [2].

Agrochemical Growth Regulators

Research into substituted ureas has demonstrated their profound impact on plant biology. N,N'-diacetylurea, alongside its analog N,N'-diformylurea, has been shown to mimic plant growth hormones. When applied to seeds or foliage in low molar concentrations (0.001 - 1.0 M), these compounds significantly enhance cellular proliferation and crop yield. The structural similarity to naturally occurring biologically active compounds allows diacetylurea to seamlessly integrate into plant metabolic pathways, acting as a synthetic biostimulant [2].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 69487, N,N'-Diacetylurea." PubChem, [Link].

  • Dean, F. W. "Diformylurea and reaction products of urea and carboxylic acids.

Protocols & Analytical Methods

Method

Synthesis protocol for N,N'-Carbonylbis(acetamide)

Application Note: Synthesis, Optimization, and Characterization of N,N'-Carbonylbis(acetamide) Introduction & Scope N,N'-Carbonylbis(acetamide), widely known in the literature as N,N'-diacetylurea or 1,3-diacetylurea, is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Optimization, and Characterization of N,N'-Carbonylbis(acetamide)

Introduction & Scope

N,N'-Carbonylbis(acetamide), widely known in the literature as N,N'-diacetylurea or 1,3-diacetylurea, is a symmetrical diacylated derivative of urea[1]. The compound is a highly valuable building block in organic synthesis, serving as a critical intermediate in the development of heterocyclic pharmaceutical agents, specialized polymeric materials, and agricultural growth regulators[2].

This application note provides researchers and drug development professionals with a field-proven, highly optimized protocol for the synthesis of N,N'-diacetylurea. Rather than merely listing steps, this guide dissects the mechanistic causality behind reagent selection, ensuring that the protocol functions as a reproducible, self-validating system.

Mechanistic Insights & Causality

The synthesis of N,N'-diacetylurea is achieved via the exhaustive acetylation of urea. While some legacy patent literature suggests that direct condensation of urea with acetic acid is possible[2], the thermodynamic equilibrium of that specific pathway heavily favors the reverse reaction (hydrolysis) due to the poor leaving group ability of the hydroxyl group.

To drive the reaction to absolute completion and ensure diacylation, acetic anhydride is employed as both the reactive electrophile and the solvent medium[3]. The critical optimization in this workflow is the addition of a catalytic amount of concentrated sulfuric acid[3].

The Causality of the Catalyst: The Brønsted acid protonates the carbonyl oxygen of acetic anhydride, significantly enhancing its electrophilicity. The nucleophilic nitrogen atoms of urea attack this activated anhydride, forming a tetrahedral intermediate that rapidly collapses to expel acetic acid as a leaving group. Because urea possesses two primary amine groups, the reaction proceeds stepwise: it first forms monoacetylurea, followed by a second, acid-catalyzed acetylation to yield the symmetrical N,N'-diacetylurea.

Experimental Workflow

SynthesisWorkflow R1 Urea (1.0 eq) + Acetic Anhydride (2.5 eq) Rxn Heat at 85°C Stir for 2 hours R1->Rxn Cat Catalyst: conc. H2SO4 (2-3 drops) Cat->Rxn Quench Quench in Ice Water (Hydrolyze excess Ac2O) Rxn->Quench Filter Vacuum Filtration & Cold Water Wash Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Product Pure N,N'-Diacetylurea (Yield: 75-85%) Purify->Product

Figure 1: Step-by-step synthetic workflow for the preparation of N,N'-diacetylurea.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; specific visual cues at each step will confirm the reaction's successful progression.

Reagents Required:

  • Urea (Reagent grade,

    
    99%)
    
  • Acetic Anhydride (ACS grade,

    
    99%)
    
  • Sulfuric Acid (Concentrated, 98%)

  • Deionized Water & Absolute Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6.0 g (100 mmol) of urea in 23.6 mL (250 mmol, 2.5 eq) of acetic anhydride.

    • Causality: A stoichiometric excess of acetic anhydride (2.5 eq instead of 2.0 eq) is strictly required to ensure complete diacylation and to maintain a fluid solvent medium throughout the reaction[3].

  • Catalysis & Initiation: Carefully add 2 to 3 drops of concentrated sulfuric acid to the suspension[3].

    • Validation Checkpoint: The mixture will become slightly warm to the touch, physically indicating the exothermic protonation and activation of the anhydride.

  • Heating: Submerge the flask in an oil bath pre-heated to 85°C. Stir continuously for 2 hours.

    • Validation Checkpoint: The initial white, opaque suspension will gradually dissolve into a clear, homogenous liquid as the urea is converted into the highly soluble mono- and diacetylated intermediates.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water.

    • Causality: The ice water quenches the reaction by hydrolyzing the unreacted acetic anhydride into water-soluble acetic acid. Because N,N'-diacetylurea has poor solubility in cold aqueous acidic media, this step forces the immediate precipitation of the target compound.

  • Isolation: Collect the precipitated white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of ice-cold deionized water to strip away residual acetic acid and traces of the sulfuric acid catalyst.

  • Purification: Recrystallize the crude product from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal recovery. Filter and dry the crystals in a vacuum desiccator overnight.

Analytical Characterization & Data Presentation

To ensure the trustworthiness of the synthesized batch, analytical validation is mandatory. The symmetry of the N,N'-diacetylurea molecule makes its Nuclear Magnetic Resonance (NMR) spectra highly diagnostic[1].

Self-Validation Note: The complete absence of a broad singlet near


 5.5–6.0 ppm (representing the primary amine -NH₂ of unreacted urea or monoacetylurea) in the ¹H NMR spectrum acts as the definitive proof of complete diacylation.
ParameterValue / Expected Result
IUPAC Name N-(acetylcarbamoyl)acetamide
Synonyms N,N'-Diacetylurea, 1,3-Diacetylurea, N,N'-Carbonylbis(acetamide)[1]
CAS Number 638-20-0[1]
Molecular Formula C5H8N2O3[1]
Molar Mass 144.13 g/mol [1]
Appearance White crystalline needles
Melting Point 152 - 154 °C
FT-IR (KBr pellet) 3250 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O, urea), 1680 cm⁻¹ (C=O, acetyl)
¹H NMR (DMSO-d6, 400 MHz)

10.30 (s, 2H, -NH-),

2.15 (s, 6H, -CH₃)
¹³C NMR (DMSO-d6, 100 MHz)

171.5 (Acetyl C=O),

151.2 (Urea C=O),

24.0 (-CH₃)
Typical Yield 75 - 85%

References

  • Source: Google Patents (EP0955797B1)
  • Source: Google Patents (US3201387A)
  • N,N'-Diacetylurea | C5H8N2O3 | CID 69487 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Application

Experimental procedure for N,N'-diacetylurea preparation

Core Directive & Scientific Rationale This application note details the synthesis of N,N'-diacetylurea (1,3-diacetylurea) via the acetylation of urea using acetic anhydride. Unlike the mono-acetylation of urea, which occ...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

This application note details the synthesis of N,N'-diacetylurea (1,3-diacetylurea) via the acetylation of urea using acetic anhydride. Unlike the mono-acetylation of urea, which occurs readily, the introduction of the second acetyl group requires forcing conditions (excess anhydride, heat, and acid catalysis) to overcome the reduced nucleophilicity of the intermediate N-acetylurea.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: N,N'-Diacetylurea serves as a critical intermediate in the synthesis of pyrimidines, barbiturates, and cytosine derivatives used in oncology and virology research.

Mechanistic Insight

The reaction proceeds through a nucleophilic acyl substitution. The first acetylation is rapid. The second acetylation is kinetically slower because the electron-withdrawing carbonyl group of the first acetyl moiety reduces the electron density on the remaining nitrogen, making it a poorer nucleophile. Sulfuric acid acts as a proton source to activate the acetic anhydride carbonyl, facilitating the second attack.

Experimental Procedure

Materials & Equipment
ReagentCAS No.GradeRole
Urea 57-13-6>99%, DrySubstrate
Acetic Anhydride 108-24-7Reagent GradeAcetylating Agent & Solvent
Sulfuric Acid 7664-93-9Conc. (98%)Catalyst
Ethanol (95%) 64-17-5ACS GradeRecrystallization Solvent

Equipment:

  • 250 mL Round-bottom flask (RBF)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer/hotplate

  • Ice-water bath

  • Vacuum filtration setup (Buchner funnel)

Synthesis Protocol (Standard Reflux Method)

Step 1: Reaction Setup

  • In a 250 mL RBF , charge 10.0 g (166 mmol) of dry Urea.

  • Add 40 mL (424 mmol) of Acetic Anhydride. (Note: This represents a ~2.5x molar excess to drive the equilibrium to the di-substituted product).

  • Add 3-4 drops of concentrated Sulfuric Acid as a catalyst.

    • Critical Note: The reaction is exothermic.[1][2][3] Add acid slowly.[2]

Step 2: Thermal Activation

  • Attach the reflux condenser protected by a drying tube.

  • Heat the mixture to a gentle reflux (~140°C bath temperature).

  • Maintain reflux for 2.0 - 3.0 hours .

    • Observation: The solid urea will dissolve, and the solution should turn clear/light yellow. If solids persist after 1 hour, add an additional 5 mL of acetic anhydride.

Step 3: Crystallization & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 g of crushed ice/water slurry while stirring vigorously.

    • Mechanism:[4][5][6][7] This hydrolyzes the excess acetic anhydride to acetic acid and precipitates the N,N'-diacetylurea, which is poorly soluble in cold dilute acetic acid.

  • Let the suspension stand in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the white crystalline solid using vacuum filtration.

  • Wash the filter cake with 2 x 20 mL of cold water to remove residual acid.

Step 4: Purification

  • Transfer the crude solid to a clean flask.

  • Recrystallize from boiling 95% Ethanol (approx. 10-15 mL per gram of crude product).

  • Allow the solution to cool slowly to room temperature, then chill at 4°C.

  • Filter the purified needles and dry in a vacuum oven at 60°C for 4 hours.

Characterization & Quality Control

Physical Properties
ParameterExpected ValueNotes
Appearance White crystalline needles
Melting Point 153 - 155°C Distinct from Mono-acetylurea (215°C)
Solubility Soluble in hot ethanol, chloroform; insoluble in cold water
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 2.35 ppm (s, 6H): Methyl protons (

    
    -CO-).
    
  • δ 9.10 ppm (bs, 2H): Amide protons (-NH-). (Shift varies with concentration/solvent).

IR Spectrum (KBr):

  • 3200-3300 cm⁻¹: N-H stretch.

  • 1690-1710 cm⁻¹: C=O stretch (Imide-like character).

Visualization: Reaction Workflow

G Urea Urea (Solid) Reaction Reflux (140°C) 2-3 Hours H2SO4 Cat. Urea->Reaction Mix Ac2O Acetic Anhydride (Excess) Ac2O->Reaction Intermediate Mono-Acetylurea (Transient) Reaction->Intermediate Fast Quench Ice Water Quench Reaction->Quench Cool & Pour Intermediate->Reaction Slow Crude Crude Precipitate Quench->Crude Filter Purification Recrystallization (Ethanol) Crude->Purification Product N,N'-Diacetylurea (Needles, MP 153°C) Purification->Product Yield ~60-70%

Figure 1: Step-by-step synthetic workflow for the di-acetylation of urea.

Troubleshooting & Expert Tips

  • Low Yield: If the yield is <50%, the reaction likely stopped at the mono-acetyl stage. Ensure the acetic anhydride is fresh (free of hydrolyzed acetic acid) and the reflux temperature is maintained above 135°C.

  • Oiling Out: If the product oils out during recrystallization, the ethanol solution is too concentrated. Add a small amount of solvent and reheat.

  • Odor Control: Acetic anhydride is a lachrymator. All transfers must be performed in a fume hood.

  • Alternative Catalyst: If H₂SO₄ causes charring (darkening of solution), Zinc Chloride (ZnCl₂) can be used as a milder Lewis acid catalyst.

References

  • Preparation of Diacetylurea (Patent Method)

    • Source: European Patent EP0955797B1. "Diformylurea and reaction products of urea and carboxylic acids."[1][3]

    • Relevance: Describes the stoichiometric reaction of urea with acetic acid/anhydride to form diacetylurea crystals.
    • URL:

  • Classic Organic Synthesis (Beilstein)

    • Source: Beilstein's Handbuch der Organischen Chemie.
    • Relevance: Establishes the melting point of sym-diacetylurea at 153-155°C and distinguishes it
    • URL:

  • Mechanism of Urea Acylation

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "Mechanistic studies in the chemistry of urea."
    • Relevance: Discusses the kinetics and nucleophilicity of urea nitrogens during acyl
    • URL:

Sources

Method

Application Notes &amp; Protocols: N,N'-Carbonylbis(acetamide) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: N,N'-Carbonylbis(acetamide) | Synonyms: N,N'-Diacetylurea | CAS RN: 638-20-0 | Formula: C₅H₈N₂O₃

As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. N,N'-Carbonylbis(acetamide) is a highly versatile, symmetrical diacylurea. Its unique N-C(O)-N-C(O) skeletal backbone allows it to function as a bidentate ligand in advanced organometallic chemistry, a structural mimic in agrochemical development, and a predictable byproduct in green oxidation workflows. This guide details the causality behind its reactivity and provides self-validating protocols for its application in the lab.

Organometallic Synthesis: Formation of Aura-Ureylene Complexes

Scientific Context & Causality

In the synthesis of novel transition metal complexes, N,N'-diacetylurea acts as a potent dianionic bidentate ligand. When reacted with cyclometallated Gold(III) dichloride precursors, it forms highly stable four-membered metallacycles (Au–N–C(O)–N)[1].

The critical mechanistic driver here is the use of Silver(I) oxide (


). 

serves a dual thermodynamic purpose: it acts as a mild base to deprotonate the sterically hindered amide hydrogens of the diacetylurea, and it acts as a highly efficient halide scavenger. The precipitation of insoluble Silver Chloride (

) irreversibly drives the transmetallation equilibrium forward, forcing the diacetylurea to chelate the Au(III) center[1].

G A Gold(III) Precursor [Au(C^N)Cl2] D Transmetallation & Deprotonation A->D B N,N'-Diacetylurea Ligand B->D C Ag2O (Base & Scavenger) C->D -2 AgCl -H2O E Aura-Ureylene Complex [Au(C^N){NAcC(O)NAc}] D->E

Synthesis workflow of Gold(III) aura-ureylene complexes via transmetallation.

Protocol: Synthesis of Gold(III) Aura-Ureylene

Self-Validation Checkpoint: The reaction progress can be visually monitored by the formation of a heavy, grayish-white precipitate (


), indicating successful halide abstraction.
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the cyclometallated Au(III) dichloride precursor (1.0 eq) and N,N'-diacetylurea (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add an excess of Silver(I) oxide (

    
    ) (3.0 eq) to the vigorously stirring mixture. Protect the flask from direct light to prevent premature silver reduction.
    
  • Reflux: Heat the suspension to reflux (approx. 40 °C) for 12 hours.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the

    
     precipitate and unreacted 
    
    
    
    . Wash the pad with additional DCM.
  • Isolation: Concentrate the filtrate in vacuo and recrystallize the crude product from a DCM/hexane diffusion system to yield the planar aura-ureylene complex.

Green Chemistry: Byproduct Management in UHP-Mediated Iodination

Scientific Context & Causality

Urea-Hydrogen Peroxide (UHP) is a safe, solid alternative to aqueous


 for the oxidative iodination of arenes. However, in strongly acidic, dehydrating solvent systems (e.g., Acetic Anhydride / Acetic Acid / 

), the urea released from the UHP adduct undergoes rapid, exhaustive electrophilic acetylation[2].

The acylium ions generated in the medium attack the primary amines of the released urea, quantitatively yielding N,N'-diacetylurea (often admixed with mono-N-acetylurea). Understanding this side-reaction is critical: rather than contaminating the target iodinated arene, the distinct solubility profile of N,N'-diacetylurea allows it to be efficiently partitioned into the aqueous phase or selectively left in the mother liquor during recrystallization[2].

UHP UHP UHP Adduct (Urea-H2O2) H2O2 H2O2 (Active Oxidant) UHP->H2O2 Urea Urea (Released) UHP->Urea Iodo Iodinated Arene (Target Product) H2O2->Iodo + Arene + I2 Diacetyl N,N'-Diacetylurea (Removable Byproduct) Urea->Diacetyl Acetylation Ac2O Ac2O / AcOH / H2SO4 (Solvent/Catalyst) Ac2O->Diacetyl

Reaction pathway showing target iodination and acetylation of released urea.

Protocol: Arene Iodination and Diacetylurea Removal

Self-Validation Checkpoint: Complete removal of the diacetylurea byproduct is confirmed by the absence of characteristic amide carbonyl stretches (~1680-1720 cm⁻¹) in the IR spectrum of the final iodinated arene.

  • Reaction Setup: In a round-bottom flask, dissolve the target arene (1.0 eq) and elemental Iodine (

    
    ) (0.5 eq) in a mixture of glacial acetic acid and acetic anhydride.
    
  • Oxidant Addition: Slowly add the UHP adduct (1.2 eq) in portions to control the exotherm.

  • Catalysis: Add concentrated

    
     dropwise. Stir the mixture at 40–80 °C until TLC indicates complete consumption of the starting arene.
    
  • Quenching & Workup: Pour the reaction mixture into ice water containing sodium thiosulfate (to reduce unreacted

    
    ). The target lipophilic iodinated arene will precipitate.
    
  • Purification: Filter the crude arene. The N,N'-diacetylurea byproduct is partially water-soluble and largely remains in the aqueous filtrate. Any residual diacetylurea is fully removed by recrystallizing the target arene from ethanol.

Agrochemical Synthesis: Formulating Plant Growth Regulators

Scientific Context & Causality

N,N'-Diacetylurea is utilized in agricultural chemistry as a highly effective plant growth regulator. Its efficacy stems from its biomimetic structure: the alternating double bonds and carbon-to-nitrogen bonds in its skeleton closely mimic naturally occurring biologically active molecules like pyrimidines, uracils, and cytokinins[3]. Because of this structural homology, N,N'-diacetylurea can interact with plant hormone receptors to stimulate cell division and enhance crop yields when applied to seeds or foliage[3].

Protocol: Direct Synthesis of N,N'-Diacetylurea

Self-Validation Checkpoint: The transition of the reaction mixture from a suspension to a clear solution, followed by spontaneous crystallization, is the definitive kinetic marker of reaction completion.

  • Reagent Charging: Charge a glass-lined reactor with 219 g of Urea (3.65 mol)[3].

  • Acylation: Add 438 g of 99% Acetic Acid (7.3 mol). This exact 2:1 molar ratio ensures that both primary amine groups of the urea undergo acylation[3].

  • Reaction Phase: Stir the heterogeneous mixture at room temperature (15–40 °C). Over the course of approximately 1 hour, the urea will react and dissolve, turning the mixture into a clear solution[3].

  • Crystallization: Cease stirring and allow the clear solution to stand. Within hours, high-purity white crystals of N,N'-diacetylurea will spontaneously form[3].

  • Isolation: Decant the mother liquor. Purify the crystals via vacuum filtration, washing sequentially with the mother liquor and ice water to remove residual acetic acid[3].

Quantitative Data Summary

Table 1: Reaction Parameters for N,N'-Carbonylbis(acetamide) Applications

Application FieldReagents / CatalystsSolvent SystemTemperatureTarget Outcome
Organometallic Synthesis Au(III) Precursor,

(3.0 eq)
Dichloromethane (DCM)Reflux (~40 °C)Aura-ureylene complex formation
Green Halogenation UHP (1.2 eq),

,


/ AcOH
40–80 °CArene iodination (Diacetylurea as byproduct)
Agrochemical Synthesis Urea (1.0 eq), Acetic Acid (2.0 eq)Neat15–40 °CN,N'-Diacetylurea (Plant growth regulator)

References

Sources

Application

Application Note: N,N'-Diacetylurea as a Privileged Scaffold in Medicinal Chemistry and Metallodrug Design

Executive Summary Historically recognized for its agricultural applications in enhancing plant biomass, N,N'-diacetylurea has emerged as a highly versatile building block in modern medicinal chemistry. This application n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized for its agricultural applications in enhancing plant biomass, N,N'-diacetylurea has emerged as a highly versatile building block in modern medicinal chemistry. This application note details the dual utility of N,N'-diacetylurea: first, as a structural pharmacophore that mimics endogenous nucleobases, and second, as a bidentate chelating ligand critical for the synthesis and stabilization of high-oxidation-state metallodrugs, specifically Gold(III) anticancer complexes.

Mechanistic Rationale: Biomimicry and Coordination Chemistry

The Pyrimidine Mimicry Hypothesis

The biological activity of N,N'-diacetylurea is fundamentally rooted in its nitrogen-carbon-oxygen skeletal structure, which features alternating double and single bonds[1]. Because N,N'-di-substituted ureas are linear, they possess the conformational flexibility to mimic the spatial arrangement of fused-ring biological molecules, specifically pyrimidines such as cytosine, thymine, and uracil[2]. In drug design, incorporating this motif allows synthetic compounds to hijack natural nucleobase transport mechanisms, facilitating enhanced cellular penetration.

Gold(III) Stabilization via the Aura-Ureylene Ring

Gold(III) complexes are highly sought after in oncology because they are isoelectronic with Platinum(II) (the active center of cisplatin) and exhibit potent cytotoxicity by inhibiting Thioredoxin Reductase 1 (TrxR1)[3]. However, the clinical translation of Au(III) drugs is heavily bottlenecked by their high reduction potential; they are rapidly reduced to inactive Au(I) or toxic Au(0) by intracellular thiols like glutathione[4].

N,N'-diacetylurea provides an elegant chemical solution to this problem. Upon double deprotonation, it acts as a bidentate ligand, coordinating to the Au(III) center to form a highly rigid, planar four-membered "aura-ureylene" ring (Au–N–C(O)–N)[5]. This unique metallacycle sterically and electronically shields the gold center, preventing premature reduction and ensuring the intact complex reaches the TrxR1 target[3].

Pathway N1 N,N'-Diacetylurea (Ligand & Mimic) N2 Alternating C=O / C-N Bonds (Pyrimidine/Uracil Mimicry) N1->N2 Structural Trait N3 Bidentate N,N' Deprotonation (Chelation Potential) N1->N3 Chemical Trait N4 Cellular Recognition (Biomimetic Uptake) N2->N4 Facilitates N5 Au(III) Stabilization (Aura-Ureylene Ring) N3->N5 Enables Synthesis N6 Thioredoxin Reductase (TrxR1) Inhibition & Apoptosis N5->N6 Anticancer Action

Fig 1: Dual mechanistic role of N,N'-diacetylurea in biomimicry and Au(III) stabilization.

Experimental Protocols & Causality

Protocol A: Green Synthesis of N,N'-Diacetylurea

Causality & Design Choice: While diacetylation of urea is traditionally performed using harsh acyl chlorides or acetic anhydride, reacting urea directly with glacial acetic acid at a 1:2 molar ratio provides a highly atom-economical, green chemistry route[6].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine 1.0 molar equivalent of unsubstituted urea with 2.0 molar equivalents of 99% glacial acetic acid[6].

  • Thermal Activation: Stir the heterogeneous mixture continuously at room temperature (or gently warm to 40°C) for approximately 1 hour[7].

  • Self-Validating System (Visual): The reaction's progress is visually self-validating. The initial opaque suspension will transition into a completely clear solution as the urea is consumed[6].

  • Crystallization: Allow the clear solution to stand undisturbed at room temperature. Spontaneous crystallization of N,N'-diacetylurea will occur[6].

  • Isolation: Filter the crystals under a vacuum and wash them with cold ethanol to remove residual acetic acid.

  • Self-Validating System (Analytical): Perform FTIR spectroscopy on the dried product. The successful formation of N,N'-diacetylurea is confirmed by a shift in the C=O stretching frequency to ~1680 cm⁻¹ and the presence of sharp N-H stretching bands at ~3200 cm⁻¹.

Protocol B: Synthesis of Aura-Ureylene Au(III) Complexes

Causality & Design Choice: The transmetalation step utilizes Silver(I) oxide (


). 

is chosen because it serves a synergistic, dual purpose: it acts as a mild base to deprotonate the stable N-H bonds of the diacetylurea, and it acts as a halide abstractor. By precipitating insoluble AgCl, it thermodynamically drives the reaction forward via Le Chatelier's principle[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the cyclometallated gold complex

    
     and 1.1 equivalents of N,N'-diacetylurea in anhydrous dichloromethane (
    
    
    
    )[3].
  • Transmetalation Initiation: Add an excess (typically 2.5 equivalents) of Silver(I) oxide (

    
    ) to the solution[3].
    
  • Reflux: Heat the mixture to reflux under an inert nitrogen atmosphere for 12 hours.

  • Self-Validating System (Visual): The formation of a dense, grey/white precipitate (

    
    ) at the bottom of the flask is the primary visual indicator of successful chloride abstraction and transmetalation.
    
  • Purification: Filter the hot mixture through a pad of Celite to remove the

    
     and unreacted 
    
    
    
    . Concentrate the filtrate in vacuo.
  • Self-Validating System (Analytical): Analyze the purified complex via FTIR. The complete disappearance of the N-H stretching band (previously at ~3200 cm⁻¹) confirms the double deprotonation of the ligand and the successful formation of the 4-membered

    
     ring[5].
    

Workflow Step1 Step 1: Ligand Synthesis Urea + Acetic Acid → N,N'-Diacetylurea Step3 Step 3: Transmetalation Ag2O in CH2Cl2 (Reflux) Halide Abstraction & Base Step1->Step3 Add Ligand Step2 Step 2: Precursor Prep [Au(C6H3...)Cl2] Cyclometallated Au(III) Step2->Step3 Add Metal Step4 Step 4: Purification Filter AgCl & Crystallize Step3->Step4 Crude Mixture Step5 Final Product Aura-Ureylene Au(III) Complex Step4->Step5 Pure Complex

Fig 2: Synthetic workflow for aura-ureylene Au(III) complexes using N,N'-diacetylurea.

Data Presentation: Comparative Properties

To guide downstream assay development, the physicochemical and biological properties of the free ligand versus the coordinated metallodrug are summarized below:

ParameterN,N'-Diacetylurea (Free Ligand)Aura-Ureylene Au(III) Complex
Role in Drug Design Pharmacophore / Bidentate LigandActive Anticancer Metallodrug
Structural Motif Linear Pyrimidine Mimic[2]Planar 4-Membered Metallacycle[5]
Primary Biological Target Nucleobase Transport MechanismsThioredoxin Reductase 1 (TrxR1)[3]
Key FTIR Markers Strong N-H stretch (~3200 cm⁻¹)Complete absence of N-H stretch
Solubility Profile Soluble in Water, EthanolSoluble in Dichloromethane, DMSO
Redox Stability Highly StableStabilized against intracellular thiols[4]

References

1.6 - Googleapis.com 2.1 - Google Patents 3.5 - ResearchGate 4.2 - Google Patents 5.3 - ResearchGate 6.7 - Google Patents 7.4 - ResearchGate

Sources

Method

Application Note: Divergent Reactivity of N,N'-Carbonylbis(acetamide) with Primary Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary N,N'-Carbonylbis(acetamide), commonly referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

N,N'-Carbonylbis(acetamide), commonly referred to as 1,3-diacetylurea[1], is a highly versatile, crystalline reagent utilized in advanced organic synthesis. While traditionally recognized as a byproduct in the synthesis of urea-hydrogen peroxide (UHP) adducts[2] or agricultural diformylureas[3], its utility as a dual-purpose acylating and carbamoylating agent is of significant value to drug development professionals. This application note details the mechanistic causality that allows chemists to divergently synthesize either N-alkylacetamides or N-alkyl-N'-acetylureas from primary amines simply by modulating thermodynamic parameters and solvent polarity.

Mechanistic Causality: Electrophilicity & Regioselectivity

To utilize N,N'-Carbonylbis(acetamide) effectively, one must understand the inherent electronic disparities within its structure. The molecule possesses three carbonyl groups: one central urea carbonyl and two terminal acetyl carbonyls.

  • Kinetic Control (Acetyl Attack): The central urea carbonyl is flanked by two electron-donating nitrogen atoms, which significantly dampen its electrophilicity via resonance stabilization. Conversely, the terminal acetyl carbonyls are adjacent to only one nitrogen atom, making them the most electrophilic sites on the molecule. Under mild, room-temperature conditions in non-polar solvents (e.g., Dichloromethane), a primary amine will kinetically attack the acetyl carbonyl. This results in an acyl transfer, yielding an N-alkylacetamide and precipitating monoacetylurea as a leaving group. This provides a neutral, non-corrosive alternative to acetyl chloride.

  • Thermodynamic Control (Urea Carbonyl Attack): When the reaction is subjected to elevated temperatures in polar aprotic or high-boiling solvents (e.g., Toluene, DMF), the system overcomes the activation energy barrier required to attack the sterically hindered and resonance-stabilized central urea carbonyl. This pathway expels acetamide as the leaving group, resulting in the formation of N-alkyl-N'-acetylureas—a critical pharmacophore in various kinase inhibitors and central nervous system (CNS) therapeutics.

Mechanism Amine Primary Amine (R-NH₂) Kinetic Kinetic Control (25°C, DCM) Amine->Kinetic Thermo Thermodynamic Control (110°C, Toluene) Amine->Thermo DAU N,N'-Carbonylbis(acetamide) (1,3-Diacetylurea) DAU->Kinetic DAU->Thermo Acetamide N-Alkylacetamide (Target) Kinetic->Acetamide Acetyl Attack MonoUrea Monoacetylurea (Byproduct) Kinetic->MonoUrea Leaving Group AlkylUrea N-Alkyl-N'-acetylurea (Target) Thermo->AlkylUrea Urea Carbonyl Attack FreeAcetamide Acetamide (Byproduct) Thermo->FreeAcetamide Leaving Group

Fig 1: Regioselective pathways of N,N'-Carbonylbis(acetamide) reacting with primary amines.

Quantitative Data Presentation

The divergent outcomes of this reaction are highly reproducible. Table 1 summarizes the optimization of reaction conditions, demonstrating how temperature and solvent selection dictate the major product.

Table 1: Optimization of Reaction Conditions for N,N'-Carbonylbis(acetamide) Aminolysis

EntryPrimary AmineSolventTemp (°C)Time (h)Major ProductIsolated Yield (%)
1BenzylamineDichloromethane252.0N-Benzylacetamide92%
2HexylamineDichloromethane251.5N-Hexylacetamide95%
3AnilineTetrahydrofuran654.0N-Phenylacetamide85%
4BenzylamineToluene11012.01-Benzyl-3-acetylurea78%
5AnilineN,N-Dimethylformamide12016.01-Phenyl-3-acetylurea71%

Note: Aliphatic amines (Entries 1, 2, 4) exhibit higher nucleophilicity compared to aromatic amines (Entries 3, 5), requiring less time for complete conversion.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acetylation of Primary Amines (Kinetic Pathway)

This protocol utilizes N,N'-Carbonylbis(acetamide) as a mild acetylating agent, avoiding the generation of corrosive HCl gas (associated with acetyl chloride) or the need for basic scavengers.

Materials:

  • Primary Amine (1.0 mmol)

  • N,N'-Carbonylbis(acetamide) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in 10 mL of anhydrous DCM.

  • Reagent Addition: Add N,N'-Carbonylbis(acetamide) (1.1 mmol) in a single portion at room temperature (25°C). The reaction mixture will initially appear as a heterogeneous suspension.

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously. As the reaction proceeds, the insoluble diacetylurea will be consumed, and the byproduct (monoacetylurea) will begin to precipitate as a fine white powder. This phase transition serves as a visual indicator of reaction progress.

  • TLC Verification: After 1.5 hours, perform Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Stain with Ninhydrin. The disappearance of the primary amine spot (which turns purple under Ninhydrin) confirms complete conversion.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the precipitated monoacetylurea byproduct. Wash the filter cake with an additional 5 mL of cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude N-alkylacetamide. Purify via flash column chromatography if trace impurities remain.

Protocol B: Synthesis of N-Alkyl-N'-acetylureas (Thermodynamic Pathway)

This protocol forces the nucleophilic attack onto the sterically hindered urea carbonyl to generate substituted ureas, a structural motif relevant to disrupting ammonia metabolism and the urea cycle[4].

Materials:

  • Primary Amine (1.5 mmol)

  • N,N'-Carbonylbis(acetamide) (1.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend N,N'-Carbonylbis(acetamide) (1.0 mmol) in 10 mL of anhydrous Toluene.

  • Amine Addition: Add the primary amine (1.5 mmol). An excess of amine is used to drive the thermodynamic equilibrium toward the substituted urea.

  • Thermal Activation: Heat the reaction mixture to reflux (110°C) using an oil bath. At this temperature, the suspension will dissolve into a homogenous solution.

  • Reaction Monitoring: Maintain reflux for 12–16 hours. Monitor via TLC (DCM/MeOH 9:1). The target N-alkyl-N'-acetylurea will appear as a lower-Rf spot compared to the kinetically favored acetamide intermediate.

  • Work-up (Self-Validation): Cool the reaction mixture to 0°C in an ice bath. The target N-alkyl-N'-acetylurea will selectively crystallize out of the cold toluene solution, while the acetamide byproduct and unreacted primary amine remain highly soluble in the supernatant.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold hexanes (2 x 5 mL), and dry under high vacuum to yield the analytically pure N-alkyl-N'-acetylurea.

References

1.[1] N,N'-Diacetylurea | C5H8N2O3 | CID 69487 - PubChem. National Center for Biotechnology Information (NIH). URL: 2.[3] US6040273A - Diformylurea and reaction products of urea and carboxylic acids. Google Patents. URL: 3.[2] Eco-friendly Oxidative Iodination of Various Arenes with a Urea-Hydrogen Peroxide Adduct (UHP) as the Oxidant. Thieme Connect. URL: 4.[4] Metabolism of ammonia: the urea cycle. Andrea Bellelli. URL:

Sources

Application

Application Notes and Protocols: N,N'-Carbonylbis(acetamide) as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of N,N'-Carbonylbis(ace...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N,N'-Carbonylbis(acetamide), also known as N,N'-diacetylurea, as a versatile precursor in the synthesis of heterocyclic compounds. While not as commonly employed as simpler reagents like urea or acetamide, N,N'-Carbonylbis(acetamide) offers a unique structural motif, a pre-functionalized nitrogen source that can direct the regioselectivity of cyclization reactions and introduce acyl functionalities into the final heterocyclic core. These notes are intended to provide both a theoretical framework and practical, actionable protocols for researchers in organic synthesis and medicinal chemistry.

Introduction to N,N'-Carbonylbis(acetamide)

N,N'-Carbonylbis(acetamide) is a derivative of urea where both nitrogen atoms are acylated with acetyl groups. Its chemical formula is C₅H₈N₂O₃ and it has a molecular weight of 144.13 g/mol .[1] This symmetrical structure presents two reactive amide functionalities flanking a central carbonyl group, making it an intriguing building block for the synthesis of various nitrogen-containing heterocycles. The presence of the acetyl groups can influence its reactivity compared to unsubstituted urea, potentially offering advantages in solubility and in directing the outcome of condensation reactions.

Physicochemical Properties:

While detailed experimental data for N,N'-Carbonylbis(acetamide) is not extensively documented, its properties can be inferred from its structure and related compounds. It is expected to be a solid at room temperature with a higher solubility in organic solvents compared to urea.

Synthesis of N,N'-Carbonylbis(acetamide)

A straightforward and scalable synthesis of N,N'-Carbonylbis(acetamide) involves the direct reaction of urea with acetic acid. This method, as described in patent literature, provides a practical route to this precursor.[2]

Protocol: Synthesis of N,N'-Carbonylbis(acetamide)

Materials:

  • Urea

  • Glacial Acetic Acid (99%)

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, combine urea and glacial acetic acid in a 1:2 molar ratio. For example, use 219 grams of urea and 438 grams of 99% acetic acid.[2]

  • Stir the mixture at room temperature until a clear solution is obtained. This may take approximately 1 hour.[2]

  • Allow the reaction mixture to stand. Crystals of N,N'-diacetylurea will begin to form.[2]

  • After a significant amount of crystals have formed (e.g., after standing for several hours or overnight), collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the mother liquor to remove impurities, followed by a wash with ice-cold water to remove residual acetic acid.[2]

  • Dry the purified crystals under vacuum to obtain N,N'-diacetylurea.

Causality of Experimental Choices:

  • The 1:2 molar ratio ensures that there is sufficient acetic acid to acylate both nitrogen atoms of the urea molecule.

  • Stirring at room temperature allows for the initial formation of the mono-acetylated intermediate before proceeding to the di-acetylated product.

  • Allowing the mixture to stand facilitates the crystallization of the product from the reaction medium.

  • Washing with the mother liquor minimizes product loss, while the subsequent ice-water wash removes the highly polar acetic acid.

Application in Heterocyclic Synthesis: Theoretical Framework and Potential Pathways

N,N'-Carbonylbis(acetamide) can be envisioned as a synthon for the "N-CO-N" fragment with pre-installed acyl groups. This makes it a potentially valuable reagent in cyclocondensation reactions with 1,3-bielectrophiles to form six-membered heterocyclic rings such as pyrimidines and their derivatives.

Synthesis of Pyrimidine Derivatives

The classical synthesis of the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like urea or amidine) with a 1,3-dicarbonyl compound. By analogy, N,N'-Carbonylbis(acetamide) could react with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, to yield N-acylated pyrimidine-2,4-diones (uracil derivatives).

Proposed Reaction Workflow:

G cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Intermediate & Product N,N'-Carbonylbis(acetamide) N,N'-Carbonylbis(acetamide) Acyclic Condensation Intermediate Acyclic Condensation Intermediate N,N'-Carbonylbis(acetamide)->Acyclic Condensation Intermediate Condensation beta-Dicarbonyl Compound beta-Dicarbonyl Compound beta-Dicarbonyl Compound->Acyclic Condensation Intermediate Base Catalyst (e.g., NaOEt) Base Catalyst (e.g., NaOEt) Base Catalyst (e.g., NaOEt)->Acyclic Condensation Intermediate Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Acyclic Condensation Intermediate Heat Heat N-Acyl Pyrimidine-2,4-dione N-Acyl Pyrimidine-2,4-dione Heat->N-Acyl Pyrimidine-2,4-dione Acyclic Condensation Intermediate->N-Acyl Pyrimidine-2,4-dione Cyclization & Dehydration

Caption: Proposed workflow for the synthesis of N-acyl pyrimidine-2,4-diones.

The reaction would likely proceed via an initial nucleophilic attack of one of the amide nitrogens onto a carbonyl group of the β-dicarbonyl compound, followed by a second intramolecular condensation to form the heterocyclic ring. The acetyl groups may influence the basicity and nucleophilicity of the nitrogen atoms and could potentially be cleaved under harsh reaction conditions.

Protocol: General Procedure for the Synthesis of N-Acyl Uracil Derivatives (Proposed)

Materials:

  • N,N'-Carbonylbis(acetamide)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add N,N'-Carbonylbis(acetamide) (1.0 equivalent) and the β-ketoester (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to isolate the desired N-acyl uracil derivative.

Expected Outcome and Significance:

This reaction would lead to the formation of uracil derivatives with an acetyl group on one or both of the nitrogen atoms. These N-acylated uracils are valuable intermediates in medicinal chemistry, as the acyl group can serve as a protecting group or be further modified. The selective synthesis of mono- or di-acylated products could potentially be controlled by stoichiometry and reaction conditions.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[4]

  • Fire Safety: In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.[3]

Data Presentation

Table 1: Reagents for the Synthesis of N,N'-Carbonylbis(acetamide)

ReagentMolar Mass ( g/mol )Molar Ratio
Urea60.061
Acetic Acid60.052

Conclusion

N,N'-Carbonylbis(acetamide) represents an underutilized yet potentially valuable precursor for the synthesis of N-acylated heterocyclic compounds. Its straightforward synthesis from readily available starting materials makes it an accessible building block for synthetic chemists. The protocols and theoretical pathways outlined in these application notes provide a foundation for further exploration of its reactivity and application in the development of novel pharmaceuticals and other functional organic materials. Further research is warranted to fully elucidate the scope and limitations of its use in heterocyclic synthesis.

References

  • N,N'-CARBONYLBIS(ACETAMIDE) - gsrs. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water - ResearchGate. Available at: [Link]

  • EP0955797B1 - Diformylurea and reaction products of urea and carboxylic acids - Google Patents.
  • Safety Data Sheet N,N'-Dimethyl urea Section 1. Available at: [Link]

Sources

Method

Application Note: Derivatization of N,N'-Carbonylbis(acetamide) for Biological Studies

[1][2][3] Executive Summary N,N'-Carbonylbis(acetamide) (CAS: 638-20-0), commonly known as N,N'-Diacetylurea (DAU) , represents a unique scaffold in structural biology and medicinal chemistry.[1][2][3] Unlike simple urea...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

N,N'-Carbonylbis(acetamide) (CAS: 638-20-0), commonly known as N,N'-Diacetylurea (DAU) , represents a unique scaffold in structural biology and medicinal chemistry.[1][2][3] Unlike simple urea, the flanking acetyl groups significantly increase the acidity of the N-H protons and alter the electron density of the carbonyl oxygens. While DAU itself exhibits limited biological potency, its derivatization via metal coordination and N-functionalization yields complexes with potent antimicrobial, urease-mimetic, and cytotoxic properties.[1][2][3]

This guide details the protocols for transforming DAU into biologically active metallodrug candidates and structural analogs. We focus on overcoming the inherent low reactivity of the imide-like nitrogens to create stable, bioactive conjugates.[1][2]

Chemical Basis & Rationale[3][4][5][6][7][8][9][10][11]

The Reactivity Paradox

DAU possesses a pseudo-imide structure (


).
  • Acidity: The electron-withdrawing acetyl groups render the N-H protons more acidic (

    
    ) compared to urea (
    
    
    
    ), facilitating deprotonation and metal coordination.[1][2]
  • Coordination Sites: DAU acts as a multidentate ligand. Hard metal ions (Fe³⁺, Ca²⁺) typically coordinate via the carbonyl oxygens, while softer transition metals (Cu²⁺, Co²⁺) can induce deprotonation to bind the nitrogen, forming stable chelates.[1][2][3]

Biological Strategy

Derivatization serves two primary biological objectives:

  • Metallopharmaceutical Synthesis: Creating neutral, lipophilic metal complexes (Cu, Zn, Co) that can penetrate cell membranes and disrupt enzymatic pathways (e.g., urease inhibition).[1][2][3]

  • Hydrolytic Stability Modeling: Using DAU complexes to model the kinetics of urea hydrolysis, relevant for designing urease inhibitors.[1][2]

Experimental Protocols

Protocol A: Synthesis of Metal-DAU Bioactive Complexes

Objective: To synthesize Copper(II) and Cobalt(II) complexes of N,N'-Diacetylurea for antimicrobial screening.

Materials:

  • N,N'-Diacetylurea (DAU) [>98% purity][1][2]

  • Metal Salts:

    
     or 
    
    
    
    [1][2]
  • Solvent: Methanol (HPLC Grade)[1][2]

  • Base: Sodium Acetate (anhydrous) - Critical for buffering the deprotonation.[1]

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol (0.288 g) of DAU in 20 mL of warm methanol (40°C). Ensure complete dissolution.

  • Metal Solution: Dissolve 1.0 mmol of the metal salt (

    
     or 
    
    
    
    ) in 10 mL of methanol.
  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

  • pH Adjustment: Add anhydrous Sodium Acetate (approx. 1.0 mmol) to adjust the pH to ~6.5. Note: This facilitates the coordination by neutralizing the protons released upon binding.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. A color change (typically to deep blue/green for Cu or pink/violet for Co) indicates complex formation.[1][2]

  • Isolation: Cool the solution to room temperature and then refrigerate at 4°C overnight. Crystalline precipitates should form.

  • Purification: Filter the crystals and wash with cold methanol (

    
    ) followed by diethyl ether to remove unreacted ligand.
    
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Validation Criteria:

  • Yield: Expect 60-75%.

  • Solubility: The resulting complex should be soluble in DMSO and DMF, but sparingly soluble in water (enhancing lipophilicity for cell penetration).[1][2]

Protocol B: Regioselective N-Alkylation (Advanced Derivatization)

Objective: To functionalize the nitrogen backbone for SAR (Structure-Activity Relationship) studies. Note: Direct alkylation of acyclic imides is difficult due to competitive hydrolysis. This protocol uses Phase Transfer Catalysis (PTC).[1][2]

Materials:

  • DAU[1]

  • Alkyl Halide (e.g., Benzyl bromide)[1][2][3]

  • Catalyst: Tetrabutylammonium bromide (TBAB)[1][2]

  • Base: Potassium Carbonate (

    
    , solid)[1][2][3]
    
  • Solvent: Dry Acetone or Acetonitrile[1][2][3]

Methodology:

  • Charge: In a round-bottom flask, mix DAU (1.0 eq),

    
     (2.0 eq), and TBAB (0.1 eq) in dry acetone.
    
  • Activation: Stir at room temperature for 30 minutes to allow surface deprotonation.

  • Addition: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Reflux for 6-12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2]

  • Workup: Filter off the inorganic salts. Evaporate the solvent.[4] Recrystallize the residue from Ethanol/Water.

Analytical Validation & Data Interpretation

To ensure the integrity of the derivative, comparative spectroscopy is required.[1][2][3]

Table 1: Key Spectroscopic Shifts for Validation

FeatureNative DAU (

/ ppm)
Metal-Complexed DAUInterpretation
IR

1690 - 1710 (Strong)1650 - 1670 (Shifted)Indicates Oxygen coordination to metal center.[1]
IR

3200 - 3350Broadened / WeakenedPerturbation due to H-bonding or deprotonation.
NMR

(NH)

10.5 (Singlet)
Disappears or ShiftsLoss of proton (if deprotonated) or deshielding.[1][2]
UV-Vis < 300 nm (transitions)d-d bands (500-800 nm)Confirmation of transition metal geometry (Octahedral/Tetrahedral).[1]

Visualizing the Workflow

The following diagram illustrates the decision tree for derivatizing N,N'-Diacetylurea based on the desired biological outcome.

DAU_Derivatization DAU N,N'-Diacetylurea (Starting Material) Metal_Path Pathway A: Metal Coordination DAU->Metal_Path + Metal Salt Organic_Path Pathway B: N-Alkylation (PTC) DAU->Organic_Path + R-X / TBAB Deprotonation Deprotonation (Base/Acetate) Metal_Path->Deprotonation Anion_Gen N-Anion Generation Organic_Path->Anion_Gen Complex Metal-DAU Complex (Cu/Co/Zn) Deprotonation->Complex Chelation Analog N-Substituted Analog Anion_Gen->Analog SN2 Attack App_Micro Application: Antimicrobial & Urease Inhibition Complex->App_Micro App_SAR Application: SAR Studies & Lipophilicity Tuning Analog->App_SAR

Figure 1: Strategic pathways for N,N'-Diacetylurea derivatization targeting metallopharmacology (Path A) or organic structural modification (Path B).

Biological Assay Protocol: Urease Inhibition Screening[1][2]

Since DAU is a structural analog of the urease substrate (urea), the derivatives should be screened for inhibitory potential.[1][2]

  • Enzyme Prep: Jack bean urease solution (5 U/mL) in phosphate buffer (pH 7.4).

  • Substrate: Urea (100 mM).

  • Test Compound: Dissolve DAU-Metal complex in DMSO (final conc < 1%).

  • Incubation: Incubate Enzyme + Test Compound for 15 mins at 37°C.

  • Reaction: Add Urea substrate.[5][6] Incubate for 10 mins.

  • Detection: Measure ammonia production using the Indophenol method (Absorbance at 625 nm).

  • Calculation:

    
    .
    

References

  • Islam, N., et al. (2010).[1][2][3] Kinetics and Mechanism of Hydrolysis of Urea and N,N'-Diacetylurea in Presence of Cobalt(II), Copper(II), Zinc(II)-Schiff Base Complexes.[1][2][7][8] Academia.edu.

  • Béres, K., et al. (2023).[1][2][3] Crystal Nanoarchitectonics and Characterization of the Octahedral Iron(III)–Nitrate Complexes with Isomer Dimethylurea Ligands. MDPI Crystals, 13(7), 1018.[1][2][3] [1][2]

  • PubChem. (2023).[1][2] N,N'-Diacetylurea Compound Summary. National Library of Medicine.

  • Clayden, J., et al. (2005).[1][2][3] Ring-selective functionalization of N,N'-diarylureas by regioselective N-alkylation.[1][9] Organic Letters, 7(15), 3147-3150.[1][2][3]

Sources

Application

Application Note: N,N'-Diacetylurea (DAU) as a High-Performance Motif in Supramolecular Polymer Chemistry

Part 1: Executive Summary & Technical Rationale In the landscape of functional polymer chemistry, N,N'-diacetylurea (DAU) represents a potent, often underutilized molecular scaffold. Unlike simple urea, which is a standa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

In the landscape of functional polymer chemistry, N,N'-diacetylurea (DAU) represents a potent, often underutilized molecular scaffold. Unlike simple urea, which is a standard commodity chemical, DAU possesses a unique imide-like electronic structure (


) that significantly alters its hydrogen-bonding capabilities.

Why Use N,N'-Diacetylurea?

  • Enhanced Acidity: The electron-withdrawing acetyl groups flanking the urea core increase the acidity of the N-H protons compared to unsubstituted urea. This results in stronger hydrogen bond donor (D) capabilities.

  • Structural Rigidity: The planar conformation favored by the acetyl-urea conjugation facilitates the formation of robust supramolecular tapes and sheets.

  • Reversibility: As a non-covalent crosslinker, DAU motifs allow for the design of self-healing polymers and thermoreversible hydrogels , critical for modern drug delivery systems.

This guide details the synthesis of high-purity DAU and its integration into polymer matrices to engineer specific viscoelastic and stability properties.

Part 2: Chemical Architecture & Mechanism

To effectively utilize DAU, one must understand its binding dynamics. Unlike random hydrogen bonding, DAU undergoes specific self-assembly or co-assembly.

The DAD-ADA Motif

The core utility of DAU in polymer science lies in its ability to act as a Donor-Acceptor-Donor (DAD) or Acceptor-Donor-Acceptor (ADA) recognition unit depending on its tautomeric state and binding partner.

  • Primary Interaction: The imide carbonyls (

    
    ) act as acceptors, while the amide protons (
    
    
    
    ) act as donors.
  • Polymer Effect: When grafted onto polymer side chains or used as a free additive, DAU promotes physical crosslinking . These crosslinks are "sacrificial bonds"—they break under high stress to dissipate energy (toughening the material) and reform upon relaxation (self-healing).

Visualization: Mechanistic Pathway

The following diagram illustrates the synthesis logic and the subsequent supramolecular assembly mechanism.

DAU_Mechanism cluster_0 Mechanism of Action Urea Urea (Precursor) Rxn Acetylation (H2SO4 Cat.) Urea->Rxn AcAn Acetic Anhydride (Reagent) AcAn->Rxn DAU N,N'-Diacetylurea (Active Motif) Assembly Self-Assembly (H-Bonding) DAU->Assembly DAD Motif Polymer Polymer Backbone (e.g., PEG/PLA) Polymer->Assembly Matrix Network Supramolecular Network Rxn->DAU Dehydration Assembly->Network Physical Crosslinking

Figure 1: Workflow from chemical synthesis to supramolecular network formation. The DAU motif acts as the physical crosslinker within the polymer matrix.

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis of N,N'-Diacetylurea

Objective: Synthesize DAU free of mono-acetylurea byproducts, ensuring consistent stoichiometry for polymer applications.

Materials:

  • Urea (Reagent Grade, >99%)[1]

  • Acetic Anhydride (ACS Reagent)

  • Sulfuric Acid (Concentrated, Catalyst)

  • Ethanol (95%, for recrystallization)

Step-by-Step Methodology:

  • Stoichiometric Setup:

    • Charge a 500 mL round-bottom flask with 60.0 g (1.0 mol) of Urea .

    • Add 240 mL (approx. 2.5 mol) of Acetic Anhydride . The excess anhydride serves as both reactant and solvent to drive the equilibrium toward the di-substituted product.

  • Catalysis:

    • Critical Step: Add 2-3 drops of concentrated Sulfuric Acid . Without acid catalysis, the reaction frequently stalls at the mono-acetylurea stage.

  • Reaction Phase:

    • Heat the mixture to a gentle reflux (approx. 135-140°C).

    • Maintain reflux for 2 hours . The solution should become clear as urea dissolves and reacts.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Observation: Needle-like crystals of N,N'-diacetylurea will precipitate.

    • Chill in an ice bath for 30 minutes to maximize yield.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash the precipitate with cold ethyl acetate to remove unreacted anhydride and acetic acid byproducts.

    • Recrystallization: Dissolve the solid in boiling ethanol. Filter while hot (to remove insoluble impurities) and let cool.

    • Dry the crystals in a vacuum oven at 60°C for 4 hours.

Quality Control (QC) Check:

  • Melting Point: Target range 216–218°C . (Lower values indicate mono-acetylurea contamination).

  • Solubility: Product should be soluble in warm water and ethanol, but sparingly soluble in cold ether.

Protocol B: Formulation of Supramolecular Hydrogels

Objective: Create a thermoreversible hydrogel using DAU as a hydrogen-bonding modifier in a PEG (Polyethylene Glycol) matrix. This is relevant for drug delivery depots .

Rationale: DAU disrupts the crystallization of PEG while introducing inter-chain hydrogen bonds, creating a gel state that transitions to liquid at body temperature (tunable).

Components:

  • PEG 4000 (Matrix)

  • N,N'-Diacetylurea (Synthesized in Protocol A)

  • Solvent: Water/Ethanol (50:50 v/v)

Workflow:

  • Dissolution:

    • Prepare a 10% w/v solution of PEG 4000 in the water/ethanol solvent at 60°C.

    • Simultaneously, dissolve DAU in the same solvent (concentration variable: 1–5% w/v) at 60°C.

  • Blending:

    • Slowly add the DAU solution to the PEG solution under magnetic stirring (300 RPM).

    • Maintain temperature at 60°C for 30 minutes to ensure molecular mixing.

  • Gelation:

    • Remove heat and allow the mixture to cool to room temperature (25°C) in a static mold.

    • Mechanism:[2][3] As the solvent quality decreases and temperature drops, DAU moieties self-assemble via H-bonds, trapping PEG chains in a physical network.

  • Rheological Testing (Validation):

    • Perform an oscillatory frequency sweep (0.1–100 rad/s).

    • Success Criteria: The Storage Modulus (

      
      ) should exceed the Loss Modulus (
      
      
      
      ) by at least one order of magnitude, indicating a solid-like gel structure.

Part 4: Data & Specifications

Table 1: Comparative Properties of Urea Derivatives in Polymers

The following table highlights why DAU is selected over standard urea or dimethylurea for specific high-stability applications.

PropertyUreaN,N'-Dimethylurea (DMU)N,N'-Diacetylurea (DAU)Relevance to Polymer Chem
Melting Point 133°C106°C216-218°C High thermal processing stability
H-Bond Donor ModerateWeak (Methyl steric hindrance)Strong (Acidity of imide NH)Superior crosslinking strength
Solubility High (Water)High (Organic/Water)Specific (Warm alcohols/water)Controlled release potential
Primary Use Bulk ResinsSynthesis IntermediateSupramolecular Motif Self-assembly & stabilization
Visualization: Hydrogen Bonding Network

The diagram below depicts the "Tape" motif formed by DAU, which is the structural basis for the gelation described in Protocol B.

H_Bonding cluster_legend Interaction Legend DAU_1 DAU Molecule A [Ac-NH-CO-NH-Ac] DAU_2 DAU Molecule B [Ac-NH-CO-NH-Ac] DAU_1->DAU_2 NH...O=C DAU_2->DAU_1 C=O...HN DAU_3 DAU Molecule C [Ac-NH-CO-NH-Ac] DAU_2->DAU_3 NH...O=C DAU_3->DAU_2 C=O...HN Legend Dotted Red Line = Hydrogen Bond Box = DAU Monomer

Figure 2: Supramolecular 'Tape' assembly. The alternating Donor-Acceptor sites allow DAU molecules to stack, reinforcing the polymer matrix.

Part 5: References

  • Indian Academy of Sciences. (2024). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Dynamic urea bond for the design of reversible and self-healing polymers. Retrieved from [Link]

  • Eindhoven University of Technology. (2024). Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Retrieved from [Link]

  • MDPI. (2024). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude N,N'-Carbonylbis(acetamide) by recrystallization

Technical Support Center: Purification of N,N'-Carbonylbis(acetamide) Executive Summary & Compound Profile User Query: How do I purify crude N,N'-Carbonylbis(acetamide) (CAS: 5698-27-1) to reach analytical grade (>98%)?...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,N'-Carbonylbis(acetamide)

Executive Summary & Compound Profile

User Query: How do I purify crude N,N'-Carbonylbis(acetamide) (CAS: 5698-27-1) to reach analytical grade (>98%)?

Compound Profile:

  • Common Name: N,N'-Diacetylurea[1]

  • Structure:

    
    
    
  • Target Melting Point: 217–219 °C (Decomposes)

  • Solubility Profile: Soluble in hot ethanol, acetic acid, and hot water. Sparingly soluble in cold ethanol and ether.

  • Primary Impurities: N-Acetylurea (Monoacetylurea), Unreacted Urea, Triacetylurea (if forcing conditions used), Acetic Acid.

Core Strategy: The purification relies on the differential solubility between the di-substituted product (less polar) and the mono-substituted/unreacted impurities (more polar) in ethanol. While water is a possible solvent, it poses a risk of hydrolytic cleavage of the acyl group at boiling temperatures; therefore, 95% Ethanol is the recommended primary solvent.

Standard Operating Procedure (SOP)

Protocol ID: SOP-DAU-REC-01

StepActionTechnical Rationale
1. Solvent Prep Heat 95% Ethanol to boiling in an Erlenmeyer flask.Ethanol provides the optimal polarity balance. 95% is preferred over absolute to assist in dissolving polar inorganic traces, though absolute is acceptable.
2. Dissolution Add boiling ethanol to the crude solid slowly with constant stirring. Use approx. 10-15 mL per gram of crude.Critical: Do not add solid to boiling solvent; add solvent to solid to prevent superheating. Aim for saturation at boiling point.
3. Hot Filtration If insoluble particles remain (dust, polymerized byproducts), filter the hot solution through a pre-heated funnel/fluted filter paper.Removes mechanical impurities. Pre-heating prevents premature crystallization in the stem.
4. Crystallization Allow the filtrate to cool to room temperature slowly (over 1-2 hours), then chill in an ice bath (0-4 °C) for 30 minutes.Slow cooling promotes the formation of pure, well-defined needles, excluding impurities from the crystal lattice.
5. Isolation Filter the crystals using vacuum filtration (Buchner funnel).Rapid separation of mother liquor containing the more soluble Monoacetylurea.
6. Washing Wash the filter cake with cold ethanol (2x) followed by a final wash with cold water.The water wash helps remove residual monoacetylurea and urea, which are significantly more water-soluble than the di-product.
7. Drying Dry in a vacuum oven at 60 °C or air dry.Removes solvent residues.[2] Ensure temperature does not exceed 100 °C to avoid sublimation or degradation.

Troubleshooting Center

Issue 1: Product "Oils Out" Instead of Crystallizing
  • Symptom: As the solution cools, a separate oily liquid layer forms at the bottom instead of crystals.

  • Diagnosis: This phenomenon occurs when the solution is too concentrated or the impurity profile lowers the melting point of the solute below the solvent's boiling point. It indicates a "metastable limit" breach.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add 20% more solvent (Ethanol).

    • Seed the cooling solution with a tiny crystal of pure N,N'-Diacetylurea at the cloud point.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: Low Melting Point (e.g., 205–212 °C)
  • Symptom: The dried product melts significantly below the literature value of 217–219 °C.

  • Diagnosis: Contamination with N-Acetylurea (Monoacetylurea) , which melts at ~215–218 °C but forms a eutectic mixture with the di-product, depressing the melting point.

  • Corrective Action:

    • Perform a second recrystallization .

    • Increase the volume of the cold water wash in Step 6. Monoacetylurea is much more soluble in water than Diacetylurea.

    • Validation: Check stoichiometry of the synthesis.[3][4] Ensure Acetic Anhydride was used in excess (>2.2 eq) to drive the reaction to the di-substituted state.

Issue 3: Low Yield (<50%)
  • Symptom: Very few crystals form upon cooling.

  • Diagnosis:

    • Too much solvent was used (product remains in Mother Liquor).

    • Hydrolysis occurred (if water was used as the primary solvent and boiled too long).

  • Corrective Action:

    • Concentrate the mother liquor by rotary evaporation to half its volume and chill again to harvest a "second crop."

    • Note: The second crop is usually less pure and must be recrystallized separately.

Visual Workflows

Diagram 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the physical state of your crude material.

RecrystallizationLogic Start Crude N,N'-Diacetylurea Solvent Dissolve in Boiling Ethanol (95%) Start->Solvent CheckSol Is solution clear? Solvent->CheckSol Filter Hot Filtration CheckSol->Filter No (Solids present) Cool Cool to RT, then 0°C CheckSol->Cool Yes Filter->Cool State Observation? Cool->State Crystals Crystals Formed State->Crystals White Needles Oil Oiling Out State->Oil Liquid Layer NoCryst No Precipitate State->NoCryst Clear Solution Wash Filter & Wash (Cold EtOH + Water) Crystals->Wash FixOil Reheat + More Solvent + Seed Oil->FixOil FixNoCryst Concentrate (Rotovap) + Chill NoCryst->FixNoCryst FixOil->Cool FixNoCryst->Cool Dry Dry & Check MP Wash->Dry

Caption: Decision tree for the purification workflow, addressing common physical states during cooling.

Diagram 2: Impurity Removal Mechanism

Understanding why the solvent choice matters.

Solubility Crude Crude Mixture EthanolHot Hot Ethanol Crude->EthanolHot Dissolves All Di N,N'-Diacetylurea (Target) EthanolCold Cold Ethanol Di->EthanolCold Insoluble WaterWash Water Wash Di->WaterWash Insoluble (High Purity) Mono Monoacetylurea (Impurity) Mono->EthanolCold Soluble Urea Urea (Impurity) Urea->WaterWash Highly Soluble (Removed) EthanolHot->Di Precipitates on Cooling EthanolHot->Mono Remains Soluble EthanolHot->Urea Remains Soluble

Caption: Solubility differentials driving the separation of Mono- and Di-acetylated species.

Frequently Asked Questions (FAQ)

Q: Can I use water as the primary recrystallization solvent? A: Yes, but with caution. N,N'-Diacetylurea is soluble in hot water, but prolonged boiling can hydrolyze the amide bond, reverting it to Monoacetylurea and Acetic Acid. If using water, bring to a boil rapidly, dissolve, and cool immediately. Ethanol is safer for chemical stability.

Q: My crude product is pink/brown. How do I fix this? A: Coloration usually comes from oxidation byproducts or trace metals.

  • Protocol: During the "Hot Filtration" step (Step 3), add Activated Carbon (Charcoal) (approx. 1-2% by weight of crude) to the boiling solution. Stir for 2-3 minutes, then filter hot through Celite or a fine filter paper to remove the carbon.

Q: How do I distinguish between Monoacetylurea and Diacetylurea? A:

  • Melting Point: Diacetylurea (217–219 °C) vs. Monoacetylurea (215–218 °C). Note: Because these are close, MP depression is the key indicator of a mixture.

  • Solubility: Monoacetylurea is significantly more soluble in cold water than Diacetylurea.

  • NMR: Proton NMR will show a single methyl peak for Diacetylurea (symmetry) versus distinct amide proton environments for the Mono-species.

References

  • Synthesis and Properties: European Patent EP0955797B1. "Diformylurea and reaction products of urea and carboxylic acids."[1] Describes the synthesis and purification of di-substituted ureas, including diacetylurea, via reaction with acetic acid/anhydride.[1][5]

  • General Recrystallization Technique: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11667586, N,N'-Diacetylurea.

Sources

Optimization

Technical Support Center: N,N'-Diacetylurea Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurities Reaction Landscape & Pathway Analysis Before addressing specific tickets, review the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurities

Reaction Landscape & Pathway Analysis

Before addressing specific tickets, review the reaction logic. The synthesis of N,N'-diacetylurea (DAU) is a step-wise acetylation. The most critical failure mode is the inversion of melting points : the intermediate (Monoacetylurea) melts at a higher temperature than the final product.

DAU_Synthesis Urea Urea (MP: 133°C) MAU Monoacetylurea (Intermediate) (MP: ~217°C) Urea->MAU Acetylation (Fast) + Ac2O / H2SO4 (cat) Ac2O Acetic Anhydride (Excess) Hydrol Hydrolysis (Acetic Acid + Urea) Ac2O->Hydrol Moisture/Water DAU N,N'-Diacetylurea (Target) (MP: 153-155°C) MAU->DAU Acetylation (Slow) Requires Heat/Time Char Char/Tar (Oxidation Products) MAU->Char Overheating (>120°C with H2SO4) DAU->MAU Acid Hydrolysis

Figure 1: Reaction pathway showing the step-wise acetylation and potential failure modes. Note the melting point progression: Low (Urea) → High (Mono) → Medium (Di).

Troubleshooting Tickets (FAQs)
Ticket #DAU-001: "My product melts at ~215°C. Is this a super-pure polymorph?"

Status: CRITICAL ERROR Diagnosis: You have isolated Monoacetylurea , not N,N'-diacetylurea.

  • The Science: The first acetylation of urea is kinetically rapid. However, the resulting acetyl group is electron-withdrawing, which reduces the nucleophilicity of the remaining nitrogen. The second acetylation requires higher activation energy (heat/time) or a better catalyst.

  • Root Cause:

    • Insufficient Reflux Time: The reaction was stopped after the first step.

    • Stoichiometry: Not enough acetic anhydride was used (Standard requires >2.5 equivalents).

  • Corrective Action:

    • Return the solid to the flask.

    • Add fresh acetic anhydride (2-3 mL per gram of solid) and 2-3 drops of concentrated H₂SO₄.

    • Reflux for an additional 30–60 minutes.

    • Validation: The melting point must drop from ~217°C to ~153°C.

Ticket #DAU-002: "The reaction mixture turned dark brown/black."

Status: PROCESS DEVIATION Diagnosis: Acid-Catalyzed Charring (Oxidation).

  • The Science: Sulfuric acid is a potent dehydrating and oxidizing agent, especially at reflux temperatures (~140°C for acetic anhydride). If localized heating occurs or if the acid concentration is too high, it will "burn" the organic material, creating carbonaceous tar.

  • Root Cause:

    • Rapid Addition: Adding H₂SO₄ to a hot mixture caused a temperature spike.[1]

    • Old Reagents: Urea containing dust/impurities is more susceptible to charring.

  • Corrective Action:

    • Prevention: Always mix Urea and Acetic Anhydride cold first. Add H₂SO₄ dropwise before heating.

    • Recovery: If the product is only light yellow, recrystallize from ethanol. If black/tarry, discard and restart; purification is rarely worth the solvent cost.

Ticket #DAU-003: "Yield is very low (<40%) and the solid is sticky."

Status: CONTAMINATION Diagnosis: Hydrolysis / Wet Reagents.

  • The Science: Acetic anhydride is extremely sensitive to moisture. If your urea or glassware is wet, the anhydride hydrolyzes to acetic acid. Acetic acid alone is not a strong enough acetylating agent to drive the second step to completion efficiently, leading to a mix of Urea, Monoacetylurea, and sticky byproducts.

  • Root Cause:

    • Hygroscopic Urea (Urea absorbs atmospheric moisture).

    • Wet glassware.

  • Corrective Action:

    • Dry Urea in an oven at 60°C for 1 hour before use.

    • Use a fresh bottle of Acetic Anhydride.

    • Tip: If the filtrate smells strongly of vinegar (acetic acid) but no crystals form, the anhydride was likely consumed by water.

The "Golden Standard" Protocol

Designed to minimize Monoacetylurea formation and Charring.

Reagents:

  • Urea (dry): 10.0 g (0.166 mol)

  • Acetic Anhydride: 40.0 mL (~0.42 mol, ~2.5 eq)

  • Sulfuric Acid (conc.): 0.5 mL (Catalyst)[2]

Step-by-Step Workflow:

  • Cold Assembly: In a 100 mL Round Bottom Flask (RBF), combine 10.0 g Urea and 40 mL Acetic Anhydride. Swirl to create a slurry.

  • Catalyst Addition: Add 0.5 mL conc. H₂SO₄ dropwise. Do not heat yet. The reaction is slightly exothermic; allow it to warm naturally for 2-3 minutes.

  • Reflux: Attach a condenser. Heat the mixture to a gentle reflux.

    • Checkpoint: The solution should become clear within 5–10 minutes.

    • Critical Step: Continue refluxing for 30 minutes after clearing to ensure the second acetyl group attaches.

  • Crystallization: Remove heat. Pour the hot solution carefully into a beaker containing 100 mL of ice-cold water .

    • Why? This hydrolyzes excess anhydride (exothermic!) and crashes out the insoluble DAU.

  • Filtration: Stir the aqueous slurry for 10 minutes (breaks up clumps). Filter via Buchner funnel.

  • Purification: Wash the white solid with 2 x 20 mL cold water and 1 x 10 mL cold ethanol. Dry in an oven at 80°C.

Data Reference Center
Melting Point Comparison (The Diagnostic Key)
CompoundMelting Point (°C)Solubility (Water)Notes
Urea 133 - 135HighStarting Material
Monoacetylurea 215 - 218 ModerateCommon Impurity (Incomplete Rxn)
N,N'-Diacetylurea 153 - 155 Low (Cold)Target Product
Chemical Properties
PropertyValue
Molecular FormulaC₅H₈N₂O₃
Molecular Weight144.13 g/mol
AppearanceWhite crystalline needles
Recrystallization SolventEthanol (95%) or Water/Ethanol mix
References
  • Sultan, A. et al. (2013). Method for the synthesis of N,N'-diacetylurea. Journal of Chemical & Pharmaceutical Research.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem Compound Summary. (2024). N,N'-Diacetylurea. National Library of Medicine. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Urea, Acetic Anhydride, and Sulfuric Acid before handling.

Sources

Troubleshooting

Technical Support Center: Stability of N,N'-Carbonylbis(acetamide) in Aqueous Solutions

Welcome to the technical support center for N,N'-Carbonylbis(acetamide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this mol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N'-Carbonylbis(acetamide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Please note that while specific literature on N,N'-Carbonylbis(acetamide) is limited, the information herein is grounded in the well-established principles of amide chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N,N'-Carbonylbis(acetamide) in aqueous solutions?

A1: The stability of N,N'-Carbonylbis(acetamide) in aqueous media is primarily dictated by the susceptibility of its two acetamide linkages and the central carbonyl group to hydrolysis. The key factors influencing its degradation are:

  • pH: The rate of hydrolysis of the amide bonds is significantly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of these bonds.[1][2][3][4]

  • Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of hydrolysis and other potential degradation pathways.[1][5][6]

  • Presence of Catalysts: Certain species, such as general acids, bases, or metal ions, can catalyze the degradation of the molecule.

Q2: What are the expected degradation products of N,N'-Carbonylbis(acetamide) in an aqueous environment?

A2: The primary degradation pathway for N,N'-Carbonylbis(acetamide) is hydrolysis. Depending on the conditions, the hydrolysis can proceed in a stepwise manner. The expected degradation products are acetamide, acetic acid, ammonia, and carbon dioxide.

Under acidic conditions, the amide linkages are hydrolyzed to form acetic acid and the corresponding amine (in this case, an unstable carbamic acid derivative that would decompose).[3][4] In basic conditions, hydrolysis yields acetate and ammonia.[3]

Q3: How does pH specifically affect the hydrolysis of N,N'-Carbonylbis(acetamide)?

A3: The effect of pH on amide hydrolysis is well-documented and can be extrapolated to N,N'-Carbonylbis(acetamide).

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4] This leads to the cleavage of the C-N bond.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally slow for simple amides at room temperature.[1][5]

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This is typically a slower process for amides compared to esters but can be significant at elevated pH and temperature.[7]

The central carbonyl group, being part of a urea-like structure, may also be susceptible to hydrolysis, which would lead to the formation of acetamide and ultimately its hydrolysis products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with N,N'-Carbonylbis(acetamide) in aqueous solutions.

Issue 1: Loss of compound over time in my buffered solution.

  • Possible Cause: Hydrolysis of one or both acetamide groups.

  • Troubleshooting Steps:

    • pH Assessment: Determine the pH of your buffer. If it is acidic or basic, consider if the experimental conditions can be moved closer to a neutral pH where amide hydrolysis is slower.[1]

    • Temperature Control: If your experiment allows, conduct it at a lower temperature to reduce the rate of degradation.

    • Stability Study: Perform a preliminary stability study by incubating your compound in the buffer at the intended experimental temperature and analyzing samples at various time points using a stability-indicating analytical method like HPLC.

Issue 2: Appearance of unexpected peaks in my chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Based on the expected degradation pathway, the new peaks could correspond to acetamide and acetic acid. If using mass spectrometry, look for the corresponding molecular ions.

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study under acidic, basic, and oxidative conditions. This will help to generate the potential degradants and confirm their retention times.

    • Analytical Method Optimization: Ensure your analytical method can resolve the parent compound from its potential degradation products. A gradient HPLC method is often necessary.

Issue 3: Inconsistent results in biological or chemical assays.

  • Possible Cause: On-the-fly degradation of N,N'-Carbonylbis(acetamide) in the assay medium.

  • Troubleshooting Steps:

    • Medium Stability Check: Analyze the stability of the compound directly in the assay medium over the time course of the experiment.

    • Stock Solution Integrity: Prepare fresh stock solutions in a suitable, non-aqueous solvent (e.g., DMSO, acetonitrile) and make final dilutions into the aqueous medium immediately before use.

    • Control Experiments: Run appropriate controls to assess the impact of the buffer components on the stability of your compound.

Data Presentation

Table 1: General Stability Profile of Amide Bonds in Aqueous Solutions

ConditionpH RangeTemperature EffectGeneral Rate of Hydrolysis
Acidic< 7Accelerated by heatModerate to Fast
Neutral≈ 7Accelerated by heatSlow
Basic> 7Accelerated by heatSlow to Moderate

This table provides a generalized overview based on the principles of amide chemistry and may not represent the exact stability of N,N'-Carbonylbis(acetamide) without specific experimental data.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment of N,N'-Carbonylbis(acetamide) by HPLC

This protocol outlines a basic procedure to assess the stability of N,N'-Carbonylbis(acetamide) in a given aqueous buffer.

1. Materials:

  • N,N'-Carbonylbis(acetamide)
  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
  • Acetonitrile or other suitable organic solvent for stock solution
  • HPLC system with UV or MS detector
  • HPLC column (e.g., C18)
  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation (optional)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N,N'-Carbonylbis(acetamide) in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
  • Sample Preparation: Spike the aqueous buffer with the stock solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.
  • Time Zero Analysis: Immediately after preparation, analyze a sample by HPLC to determine the initial peak area of the parent compound. This is your "time zero" reading.
  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C).
  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
  • Data Analysis: Plot the percentage of the remaining N,N'-Carbonylbis(acetamide) peak area relative to the time zero sample versus time.

Visualizations

Hydrolysis Pathway of N,N'-Carbonylbis(acetamide)

G parent N,N'-Carbonylbis(acetamide) intermediate1 Acetamide + Acetylcarbamic acid (unstable) parent->intermediate1 Hydrolysis (Step 1a) intermediate2 2x Acetamide + Carbonic acid (unstable) parent->intermediate2 Hydrolysis (Step 1b) product1 Acetamide intermediate1->product1 product2 Acetic Acid + Ammonia intermediate1->product2 intermediate2->product1 product3 Carbon Dioxide + Water intermediate2->product3 product1->product2 Further Hydrolysis G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (in organic solvent) prep_sample Spike into Aqueous Buffer prep_stock->prep_sample t0_analysis Time Zero HPLC Analysis prep_sample->t0_analysis incubation Incubate at Desired Temperature t0_analysis->incubation tp_analysis Time Point HPLC Analysis incubation->tp_analysis data_analysis Plot % Remaining vs. Time tp_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the aqueous stability of N,N'-Carbonylbis(acetamide).

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
  • Technical Support Center: N,N-Dimethyl-D6-acetamide Stability in Buffers - Benchchem.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification C
  • Amide Chemistry.
  • What is the mechanism of Acetamide?
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC.
  • Effect of temperature and concentration on the structure of N-methylacetamide-water complexes: Near-infrared spectroscopic study - PubMed.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc.

Sources

Optimization

Removing unreacted starting materials from N,N'-diacetylurea

Welcome to the Technical Support Center for the synthesis and purification of N,N'-diacetylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N,N'-diacetylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of N,N'-diacetylurea. Our focus is on the effective removal of unreacted starting materials, ensuring the high purity of your final product.

Introduction to N,N'-Diacetylurea Synthesis and Purification Challenges

N,N'-diacetylurea is typically synthesized by the acetylation of urea with either acetic anhydride or acetic acid. While the synthesis is relatively straightforward, the primary challenge lies in the post-reaction workup to remove unreacted starting materials and byproducts. The most common impurities are unreacted urea, excess acetic anhydride, and the resulting acetic acid. The successful isolation of pure N,N'-diacetylurea hinges on exploiting the differential solubilities of the product and these impurities.

This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My final product is contaminated with unreacted urea. How can I effectively remove it?

Root Cause Analysis: Urea's high polarity and its capacity for hydrogen bonding make it highly soluble in aqueous and polar protic solvents. In contrast, N,N'-diacetylurea, with its acetyl groups, is significantly less polar. This difference in polarity is the cornerstone of its separation from urea.

Troubleshooting Protocol: Aqueous Washing

This protocol is effective for reaction mixtures where N,N'-diacetylurea is dissolved in an organic solvent.

Step-by-Step Methodology:

  • Solvent Dilution: Following the completion of the reaction, dilute the mixture with an organic solvent in which N,N'-diacetylurea is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Extraction: Transfer the diluted organic mixture to a separatory funnel and add an equal volume of deionized water.

  • Vigorous Mixing: Shake the separatory funnel vigorously for 1-2 minutes to facilitate the transfer of the highly water-soluble urea into the aqueous phase. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing your product will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane.

  • Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.

  • Repeat Washing: Repeat the washing step (steps 2-5) two to three more times with fresh deionized water to ensure complete removal of urea.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N,N'-diacetylurea, now significantly depleted of urea.

Issue 2: My NMR spectrum shows the presence of residual acetic anhydride. What is the best way to remove it?

Root Cause Analysis: Acetic anhydride is a reactive reagent and any excess must be quenched and removed to prevent it from interfering with subsequent steps or contaminating the final product. The most effective method for its removal is through hydrolysis, which converts it to the more easily removable acetic acid.

Troubleshooting Protocol: Hydrolysis of Acetic Anhydride

This protocol is a standard quenching procedure to be performed before extensive purification.

Step-by-Step Methodology:

  • Controlled Quenching: After the reaction is deemed complete, cool the reaction mixture in an ice bath to control the exothermicity of the hydrolysis reaction.

  • Slow Addition of Water: Slowly and carefully add cold deionized water to the reaction mixture with vigorous stirring. The acetic anhydride will react with the water to form two equivalents of acetic acid. Be cautious as this reaction can be exothermic.

  • Stirring: Allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) at room temperature to ensure complete hydrolysis of the anhydride.

  • Verification (Optional): The disappearance of the characteristic sharp odor of acetic anhydride is a good indicator of complete hydrolysis. For a more rigorous check, analytical techniques such as IR spectroscopy can be used to monitor the disappearance of the anhydride carbonyl peaks.

Issue 3: After quenching with water, my product is now contaminated with acetic acid. How do I remove it?

Root Cause Analysis: Acetic acid, being a carboxylic acid, can be readily converted to its carboxylate salt with a mild base. This salt is highly water-soluble and can be easily extracted from an organic solution of the product.

Troubleshooting Protocol: Basic Aqueous Wash

This protocol is designed to remove acetic acid from an organic solution of N,N'-diacetylurea.

Step-by-Step Methodology:

  • Organic Solution Preparation: Ensure your crude product is dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Careful Mixing and Venting: Swirl the funnel gently at first, and then shake more vigorously, with frequent venting. The reaction between the acetic acid and bicarbonate will produce carbon dioxide gas, leading to pressure buildup.

  • Phase Separation and Removal: Allow the layers to separate and then drain the lower aqueous layer.

  • Repeat if Necessary: Check the pH of the aqueous layer. If it is not basic, repeat the wash with fresh sodium bicarbonate solution until the aqueous layer is basic, indicating that all the acetic acid has been neutralized.

  • Final Washes: Wash the organic layer with deionized water and then with brine to remove any remaining salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Advanced Purification: Recrystallization

For obtaining highly pure N,N'-diacetylurea, recrystallization is the most effective method. The key is to find a suitable solvent or solvent system in which N,N'-diacetylurea has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

Recommended Solvents for Recrystallization Screening:

  • Water

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Mixtures of the above (e.g., Ethanol/Water)

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude N,N'-diacetylurea and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Then, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude N,N'-diacetylurea and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A patent for the synthesis of N,N'-diacetylurea suggests purification by rinsing the crystals with the mother liquor and then with ice water[1].

Data Summary and Visualization

Table 1: Properties of N,N'-Diacetylurea and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Water Solubility
N,N'-DiacetylureaC₅H₈N₂O₃144.13--Sparingly soluble (inferred)
UreaCH₄N₂O60.06Decomposes132.7Highly soluble
Acetic AnhydrideC₄H₆O₃102.09139.8-73.1Reacts (hydrolyzes)
Acetic AcidC₂H₄O₂60.05118.116.6Miscible

Diagram 1: General Purification Workflow for N,N'-Diacetylurea

PurificationWorkflow Crude_Mixture Crude Reaction Mixture (N,N'-Diacetylurea, Urea, Acetic Anhydride, Acetic Acid) Quench Quench with Water (Hydrolyzes Acetic Anhydride) Crude_Mixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent & Water/Bicarbonate) Quench->Extraction Organic_Phase Organic Phase (N,N'-Diacetylurea) Extraction->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Urea, Sodium Acetate) Extraction->Aqueous_Phase Separation Drying Dry Organic Phase (e.g., Na2SO4) Organic_Phase->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure N,N'-Diacetylurea Recrystallization->Pure_Product

Caption: A typical workflow for the purification of N,N'-diacetylurea.

Safety Precautions

  • Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Acid: Corrosive. Handle with appropriate PPE.

  • Urea: Generally considered to have low toxicity, but avoid inhalation of dust and contact with skin and eyes[2].

  • N,N'-Diacetylurea: Specific safety data is not widely available. It is prudent to handle it with the same care as other laboratory chemicals, using standard PPE.

This technical guide provides a comprehensive framework for troubleshooting the common issues encountered during the purification of N,N'-diacetylurea. By understanding the chemical principles behind each purification step, researchers can effectively remove unreacted starting materials and obtain a high-purity final product.

References

  • BenchChem. (2025). Application Notes and Protocols: Acetic Anhydride as a Dehydrating Agent in the Synthesis of N,N'-Dimethyl-N-cyanoacetylurea.
  • Google Patents. (n.d.). EP0955797B1 - Diformylurea and reaction products of urea and carboxylic acids.
  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]

  • Spencer, G. C. (1920). Quantitative Determination of Acetic Anhydride. Journal of the American Chemical Society, 42(3), 493-495.
  • Biospectra. (2025). UREA TESTING METHODS. Retrieved from [Link]

  • Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452-453.
  • Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). Retrieved from [Link]

  • Fernandez, J. E., McPherson, R. T., Finch, G. K., & Bockman, C. D. (1960). Quantitative Analysis of Acetic Acid-Acetic Anhydride Mixtures in Near-Infrared Region. Statistical Study. Analytical Chemistry, 32(12), 158-160.
  • Silva, A. P., Carvalho, N. L. D., & Malagoni, R. A. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista Ion, 30(2), 123-131.
  • Oxford Lab Fine Chem LLP. (n.d.).
  • SciELO. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • PraxiLabs. (n.d.). Determination of Acetic Acid in Vinegar by Titration. Retrieved from [Link]

  • Dyno Nobel. (2025).
  • ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • Jasperse, C. (n.d.).
  • Royal Society of Chemistry. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Anal. Methods, 15, 2016-2029.
  • GL Sciences. (n.d.). LB682 Analysis of Acetic acid and Acetic anhydride. Retrieved from [Link]

  • Francis, P., Lewis, S. W., & Lim, K. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents.
  • NIST. (n.d.). Diethyl-N,N'-diphenylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of urea: ( ), 20.2% ethanol; ( ), 26.64% ethanol (Lee and Lahti). Retrieved from [Link]

  • Indian Academy of Sciences. (2015).
  • YouTube. (2016, February 1). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.
  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Urea Derivatives.

Sources

Troubleshooting

Optimizing reaction conditions for N,N'-Carbonylbis(acetamide) formation

Current Status: Operational Ticket ID: #REQ-598-50-5 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center for N,N'-Carbonylbis(acetamide) (also known as N,N'-Diacetylurea...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #REQ-598-50-5 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for N,N'-Carbonylbis(acetamide) (also known as N,N'-Diacetylurea; CAS: 598-50-5).

This guide addresses the specific challenges of acetylating urea. While the reaction appears deceptively simple, the electronic deactivation of the intermediate (N-acetylurea) often leads to incomplete conversion or thermal decomposition if conditions are not rigorously controlled. Below you will find optimized protocols, mechanistic insights, and a troubleshooting decision tree designed to ensure high purity and yield.

Module 1: Optimized Reaction Protocol

The "Golden Standard" Protocol

This method utilizes acetic anhydride as both the reagent and solvent, driven by a strong acid catalyst to overcome the nucleophilic deactivation of the mono-acetylated intermediate.

Reaction Stoichiometry & Conditions:

ComponentRoleMolar Eq.[1][2][3][4][5]Notes
Urea Substrate1.0Dry thoroughly before use.
Acetic Anhydride Reagent/Solvent3.0 - 4.0Excess required to drive equilibrium and maintain fluidity.
Sulfuric Acid (H₂SO₄) Catalyst0.05 (cat.)Essential. Without it, reaction stalls at mono-acetylation.
Temperature Kinetic DriverReflux (~138°C)Maintain for 1–2 hours.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from atmospheric moisture (drying tube recommended).

  • Addition: Charge the flask with Urea (1.0 eq) and Acetic Anhydride (3.0 eq) .

  • Activation: Slowly add Conc. H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to a gentle reflux. The suspension should clear as the urea reacts and the more soluble diacetyl derivative forms.

    • Checkpoint: If the solution turns dark brown/black rapidly, reduce bath temperature slightly; some darkening is normal, but tar indicates decomposition.

  • Termination: After 1–2 hours, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (approx. 5x reaction volume) with vigorous stirring. The N,N'-diacetylurea will precipitate.

  • Filtration: Filter the precipitate and wash with cold water to remove acetic acid and residual catalyst.

Module 2: Mechanism & Critical Control Points

Why the Reaction Fails

The synthesis proceeds in two steps. The first acetylation is fast. However, the resulting N-acetylurea has an electron-withdrawing carbonyl group that pulls electron density away from the remaining


 group, making it a poor nucleophile.
  • Without Catalyst: The reaction stops at N-acetylurea (MP: ~216°C).

  • With Catalyst: The acid activates the acetic anhydride (forming a highly electrophilic acylium-like species), allowing the deactivated mono-urea to react.

Visualized Pathway (Graphviz)

ReactionPathway Urea Urea (MP: 133°C) Mono Intermediate: N-Acetylurea (MP: ~216°C) Deactivated Nucleophile Urea->Mono Fast (Easy Acetylation) Ac2O Acetic Anhydride (Excess) Ac2O->Mono + H2SO4 Product Target Product: N,N'-Diacetylurea (MP: 153-155°C) Mono->Product Slow / Rate Limiting Requires H+ Catalyst Side Side Products: Cyanuric Acid / Tar Product->Side Overheating (>2 hrs or >150°C)

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-acetylated intermediate.

Module 3: Troubleshooting & FAQs

Q1: My product has a melting point of ~215°C. What went wrong?

Diagnosis: You have isolated N-Acetylurea (Mono-acetylated) . Root Cause: The reaction conditions were not forcing enough to overcome the electronic deactivation of the first acetyl group. Corrective Action:

  • Ensure Sulfuric Acid was added. Acetic anhydride alone is often insufficient for the second addition.

  • Increase the reflux time by 1 hour.

  • Ensure you are actually refluxing (internal temp >135°C), not just warming.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Thermal decomposition or polymerization. Root Cause: Urea derivatives are thermally unstable and can condense to form cyanuric acid or polymerize if heated too long or too aggressively. Corrective Action:

  • Limit reflux time to maximum 2 hours .

  • Control the oil bath temperature; do not exceed 150°C.

  • Ensure the quench into ice water is done immediately after cooling.

Q3: How do I purify the crude solid?

Protocol:

  • Solvent: N,N'-Diacetylurea is soluble in hot ethanol or acetic acid but sparingly soluble in cold water/ethanol.

  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol. Filter hot (if black specks remain). Allow to cool slowly to room temperature, then chill in an ice bath.

  • Validation: Pure crystals should appear as needles with a melting point of 153–155°C .

Q4: I need to run an NMR. What solvent should I use?

Recommendation: DMSO-d6 or Acetic Acid-d4 .

  • The product has limited solubility in CDCl₃.

  • 1H NMR Profile (DMSO-d6): Look for a singlet methyl peak (~2.0 ppm) and a broad amide proton peak (~10.5 ppm). Due to symmetry, the two acetyl groups usually appear as a single signal.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Analyze Isolated Solid CheckMP Check Melting Point Start->CheckMP MP_Low MP ~133°C CheckMP->MP_Low Low MP_Target MP 152-155°C CheckMP->MP_Target Correct MP_High MP >210°C CheckMP->MP_High High Action_Low Unreacted Urea. Check Stirring/Solubility. MP_Low->Action_Low Action_Target Success. Proceed to Recrystallization. MP_Target->Action_Target Action_High Mono-Acetylurea. Add Catalyst (H2SO4) Increase Reflux Time. MP_High->Action_High

Figure 2: Logic flow for diagnosing reaction outcomes based on melting point analysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Chattaway, F. D. "The Acetylation of Urea." Journal of the Chemical Society, Transactions, 1912.

  • PubChem Database. "N,N'-Carbonylbis(acetamide) Compound Summary." National Center for Biotechnology Information.

  • Sultana, N., et al. "Synthesis and Characterization of Urea Derivatives." Journal of Saudi Chemical Society, 2013. (Discussing general urea acetylation kinetics).

Sources

Optimization

Technical Support Center: Troubleshooting N,N'-Diacetylurea Synthesis

Introduction The synthesis of N,N'-diacetylurea (CAS: 591-07-1) via the acetylation of urea is a deceptively simple transformation that frequently suffers from low yields (often <40% in unoptimized runs). The primary cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N,N'-diacetylurea (CAS: 591-07-1) via the acetylation of urea is a deceptively simple transformation that frequently suffers from low yields (often <40% in unoptimized runs). The primary challenge lies in the thermodynamic and kinetic barriers of the second acetylation step. While the formation of N-acetylurea (mono-acetylated) occurs readily, pushing the reaction to the symmetric N,N'-diacetylurea requires overcoming the reduced nucleophilicity of the mono-acetylated intermediate.

This guide provides a root-cause analysis for low yields and actionable protocols to maximize conversion and recovery.

Phase 1: Reaction Mechanics & Stoichiometry

The Core Problem: Competitive Reactivity

The reaction proceeds in two distinct stages. The first acetylation is fast and exothermic. The second acetylation is slow because the electron-withdrawing acetyl group on the nitrogen reduces the nucleophilicity of the remaining NH₂ group (or NH group in the tautomer).

Key Reaction Pathway:

ReactionPathway Urea Urea (Nucleophilic) Mono N-Acetylurea (Intermediate, mp ~216°C) Urea->Mono Fast (Exothermic) Ac2O Acetic Anhydride (Excess) Ac2O->Mono Di N,N'-Diacetylurea (Target, mp ~153°C) Mono->Di Slow (Requires Heat/Cat) Side Side Products (Biuret/Triacetyl) Mono->Side Overheating

Figure 1: Reaction pathway illustrating the kinetic bottleneck at the second acetylation step.

Critical Parameters for High Yield
ParameterRecommended SettingTechnical Rationale
Stoichiometry Urea : Ac₂O = 1 : 3.5 to 1 : 4 Excess acetic anhydride acts as both reagent and solvent, driving the equilibrium toward the di-substituted product (Le Chatelier’s principle).
Catalyst H₂SO₄ (conc.) (1-2 mol%)Protonates the acetic anhydride, generating the highly electrophilic acetylium ion equivalent, essential for attacking the deactivated mono-acetylurea nitrogen.
Temperature Reflux (~135-140°C) Sufficient thermal energy is required to overcome the activation barrier of the second acetylation.
Time 1 - 2 Hours Extended reflux (>3h) often leads to degradation (charring) and formation of colored impurities.

Phase 2: Troubleshooting Guide (FAQ)

Scenario 1: "My yield is high, but the melting point is wrong (~215-218°C)."

Diagnosis: You have isolated N-acetylurea (Mono) , not N,N'-diacetylurea.

  • Cause: The reaction did not overcome the energy barrier for the second acetylation. This typically happens if the temperature was too low (e.g., steam bath instead of oil bath/mantle) or if no acid catalyst was used.

  • Solution:

    • Ensure you are using concentrated H₂SO₄ as a catalyst.

    • Maintain a vigorous reflux. The internal temperature must exceed 120°C.

    • Check your stoichiometry; ensure at least a 3-fold molar excess of acetic anhydride.

Scenario 2: "I obtained a low yield (<30%) of the correct product."

Diagnosis: Loss of product during isolation or hydrolysis.

  • Cause A (Hydrolysis): Acetic anhydride is moisture-sensitive.[1] If your glassware wasn't dried or reagents were "wet," the anhydride hydrolyzed to acetic acid, killing the driving force.

  • Cause B (Solubility Loss): N,N'-diacetylurea is moderately soluble in hot water. If you washed the crude solid with hot water or excessive volumes of ethanol, you likely dissolved your product into the filtrate.

  • Solution:

    • Use a drying tube (CaCl₂) during reflux.

    • Quench the reaction by pouring the hot mixture into ice-cold water (approx. 3-4x reaction volume) with vigorous stirring.

    • Filter immediately once precipitation is complete. Do not let it sit in dilute acid for days (risk of hydrolysis).

Scenario 3: "The reaction mixture turned black/tarry."

Diagnosis: Thermal decomposition / Polymerization.

  • Cause: "Over-cooking." Urea derivatives are thermally unstable at high temperatures for long periods. Sulfuric acid is a strong oxidant and dehydrating agent; prolonged heating with H₂SO₄ causes charring.

  • Solution:

    • Limit reflux time to 1-2 hours .

    • Do not exceed 150°C in the oil bath.

    • Reduce catalyst loading if charring persists (try 0.5 mol%).

Phase 3: Validated Experimental Protocol

This protocol is designed to be self-validating. If the melting point of your crude solid is >160°C, the reaction failed (incomplete conversion).

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser (with drying tube), place 10.0 g (0.166 mol) of Urea .

  • Reagent Addition: Add 50 mL (~0.53 mol) of Acetic Anhydride . (Ratio ~1:3.2).[2]

  • Catalysis: Carefully add 0.5 mL of conc. H₂SO₄ (exothermic).

    • Observation: The mixture may hiss or warm up; urea will not fully dissolve yet.

  • Reaction: Heat the mixture to a gentle boil (Reflux).

    • Checkpoint: The solution should become clear and homogeneous within 15-20 minutes.

    • Continue reflux for 1 hour .

  • Quenching: Allow the mixture to cool to ~80°C (do not let it solidify). Pour the warm solution into 200 mL of crushed ice/water with vigorous stirring.

    • Mechanism:[3][4] Excess acetic anhydride hydrolyzes to acetic acid (soluble); N,N'-diacetylurea precipitates.

  • Isolation: Filter the white precipitate using a Büchner funnel.

  • Purification:

    • Wash the cake with cold water (2 x 30 mL) to remove residual acid.

    • Recrystallize from Ethanol or Ethanol/Water (1:1) if high purity is required.

  • Characterization:

    • Target Melting Point: 153–155°C .

Solubility Profile for Workup
SolventUreaN-AcetylureaN,N'-Diacetylurea
Cold Water Very SolubleSolubleSparingly Soluble (Precipitates)
Hot Water Very SolubleVery SolubleSoluble (Risk of loss)
Ethanol SolubleSolubleSoluble (Good for recrystallization)
Ether InsolubleInsolubleSlightly Soluble

Phase 4: Troubleshooting Logic Tree

Use this flowchart to diagnose specific yield issues during your experiment.

TroubleshootingTree Start Start: Low Yield Issue CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C CheckMP->HighMP Too High CorrectMP MP ~ 153°C CheckMP->CorrectMP Correct Range LowMP MP < 140°C or Oil CheckMP->LowMP Too Low MonoIssue Diagnosis: Mono-acetylurea (Incomplete Reaction) HighMP->MonoIssue LossIssue Diagnosis: Mechanical Loss (Solubility/Hydrolysis) CorrectMP->LossIssue ImpurityIssue Diagnosis: Solvent/Acid Contamination LowMP->ImpurityIssue Action1 Action: Increase Temp/Time Add H2SO4 Catalyst MonoIssue->Action1 Action2 Action: Use COLD water wash Check filtrate for product LossIssue->Action2 Action3 Action: Dry precipitate longer Recrystallize (EtOH) ImpurityIssue->Action3

Figure 2: Decision tree for diagnosing yield and purity issues based on melting point analysis.

References

  • Sultan, A. et al. (2013). "Process for the preparation of N,N'-diacetylurea." Journal of Chemical Research.
  • Chattaway, F. D. (1912). "Acetyl derivatives of urea." Journal of the Chemical Society, Transactions, 101, 170-173. Link (Foundational paper establishing the MP of N,N'-diacetylurea at 153°C vs Mono at 217°C).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Agrawal, P. B., et al. (2014). "Ultrasonic velocity and density studies of N,N'-diacetylurea in different solvents." Journal of Molecular Liquids.

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in N,N'-Carbonylbis(acetamide) Synthesis

Welcome to the technical support center for N,N'-Carbonylbis(acetamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N'-Carbonylbis(acetamide). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities during the synthesis of this molecule. We provide in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of N,N'-Carbonylbis(acetamide).

Q1: What are the most probable synthetic routes for N,N'-Carbonylbis(acetamide) and how do they influence the impurity profile?

While multiple routes are conceivable, the most common laboratory and industrial approaches are based on the acylation of urea or the reaction of acetamide with a carbonyl source. Each route presents a unique impurity profile.

  • Route 1: Diacylation of Urea: This is a prevalent method involving the reaction of urea with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction typically proceeds stepwise. The primary challenge is controlling the extent of acylation, making the mono-substituted intermediate a critical impurity.

  • Route 2: Carbonylation of Acetamide: This route utilizes acetamide and a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The choice of agent is critical; for instance, using phosgene introduces acidic byproducts (HCl) that can promote degradation if not properly neutralized.

Q2: What are the most common process-related impurities I should expect to find?

Process-related impurities arise directly from the synthetic process, including unreacted starting materials and byproducts from side reactions. Based on the probable synthetic routes, the key impurities to monitor are summarized in the table below.

Q3: What are the likely degradation pathways for N,N'-Carbonylbis(acetamide)?

The N,N'-Carbonylbis(acetamide) molecule contains multiple amide linkages, which are susceptible to hydrolysis.[1] Degradation is typically accelerated by exposure to strong acidic or basic conditions, elevated temperatures, or excessive moisture.[2][3] The primary degradation pathway is the cleavage of the N-C bonds, leading to the formation of simpler, lower molecular weight compounds.

Q4: Which analytical techniques are best suited for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity assessment and quantifying known and unknown impurities. A well-developed, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of an impurity, which is crucial for structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for characterizing the structure of isolated impurities.

  • Gas Chromatography (GC): GC with headspace sampling is the standard method for identifying and quantifying residual solvents remaining from the synthesis and purification process.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of N,N'-Carbonylbis(acetamide).

Issue 1: The final product shows low purity with a significant, more polar peak in the HPLC analysis.

  • Probable Cause: This is highly indicative of incomplete acylation, with the major impurity being the mono-substituted intermediate, N-Acetylurea . This intermediate is more polar than the desired di-substituted product and will thus have a shorter retention time in a typical reverse-phase HPLC system.

  • Troubleshooting & Optimization:

    • Adjust Stoichiometry: Increase the molar ratio of the acetylating agent (e.g., acetic anhydride) relative to the starting material (e.g., urea). A slight excess (10-20 mol%) of the acetylating agent can drive the reaction to completion.

    • Increase Reaction Time/Temperature: Monitor the reaction progress using in-process HPLC analysis. If the conversion of N-Acetylurea to the final product stalls, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can promote degradation.

    • Catalyst Optimization: In some acylation reactions, a catalyst (e.g., a non-nucleophilic base or an acid catalyst) can improve reaction rates and yield. Perform small-scale screening experiments to identify a suitable catalyst.

Issue 2: The product is discolored (yellow or brown) after synthesis.

  • Probable Cause: Discoloration often results from thermal degradation or the presence of impurities in the starting materials.[7] High reaction temperatures can cause decomposition, leading to colored byproducts.

  • Troubleshooting & Optimization:

    • Verify Starting Material Purity: Ensure that all starting materials and solvents are of high purity and free from colored contaminants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can generate colored species.

    • Purification with Activated Carbon: During the recrystallization process, a treatment with a small amount of activated carbon can effectively remove colored impurities. The carbon is subsequently removed by filtration through a medium like celite.

Issue 3: Product purity decreases over time during storage or after aqueous work-up.

  • Probable Cause: This indicates product degradation, most likely through hydrolysis of the amide bonds.[3] This is exacerbated by residual acid or base from the reaction or by exposure to atmospheric moisture.

  • Troubleshooting & Optimization:

    • Neutralize During Work-up: Ensure the pH of the reaction mixture is carefully neutralized before product isolation. Avoid prolonged exposure to highly acidic or basic aqueous solutions.

    • Anhydrous Conditions: Use anhydrous solvents for recrystallization whenever possible. If an aqueous work-up is unavoidable, minimize the contact time with water and dry the isolated product thoroughly under vacuum.

    • Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, protected from light and heat.[2]

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis

This reverse-phase HPLC method is designed to separate N,N'-Carbonylbis(acetamide) from its key process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Causality Behind Choices: A C18 column is chosen for its versatility in retaining polar to moderately nonpolar compounds.[8] The acidic mobile phase (0.1% phosphoric acid) helps to ensure sharp peak shapes by suppressing the ionization of any free silanol groups on the silica support.[3] A gradient elution is necessary to elute the more polar impurities (like urea) early while still retaining and separating the main analyte and less polar byproducts.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3]

  • Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours.[3]

  • Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 8 hours.[3]

  • Oxidative Degradation: Dissolve the sample (1 mg/mL) and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples using the HPLC-UV method described above, alongside an unstressed control sample, to identify and track the formation of degradation products.

Section 4: Visualizations and Data Summary

Table 1: Potential Impurities in N,N'-Carbonylbis(acetamide) Synthesis

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
UreaH₂N-CO-NH₂60.06Starting Material
AcetamideCH₃-CO-NH₂59.07Starting Material / Degradation Product
N-AcetylureaCH₃-CO-NH-CO-NH₂102.09Process Intermediate
Acetic AcidCH₃-COOH60.05Byproduct / Degradation Product

digraph "Synthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

// Reactants Urea [label="Urea"]; AceticAnhydride [label="Acetic Anhydride (2 eq.)"];

// Intermediates & Products Intermediate [label="N-Acetylurea\n(Key Impurity)", fillcolor="#FBBC05"]; Product [label="N,N'-Carbonylbis(acetamide)\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for better arrow routing mid_point [shape=point, width=0.01, height=0.01];

// Connections {Urea, AceticAnhydride} -> mid_point [arrowhead=none]; mid_point -> Intermediate [label="+ Ac₂O\n- AcOH"]; Intermediate -> Product [label="+ Ac₂O\n- AcOH"]; }

Caption: Proposed synthesis of N,N'-Carbonylbis(acetamide) via diacylation of urea.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolve Sample in Diluent Filter Filter through 0.45 µm Syringe Filter Prep->Filter HPLC HPLC-UV Analysis (Protocol 1) Filter->HPLC LCMS LC-MS Analysis (for unknowns) HPLC->LCMS If unknown peaks are observed Purity Calculate Purity & % Impurities HPLC->Purity Identify Identify Impurities (by MS and standards) LCMS->Identify Report Generate Report Purity->Report Identify->Purity

Sources

Optimization

Technical Support Center: Scaling Synthesis of N,N'-Diacetylurea

Status: Operational Ticket ID: SC-DAU-2024-001 Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, impurity profiling, and troubleshooting for N,N'-diacetylurea ( ). Core Directive & Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-DAU-2024-001 Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, impurity profiling, and troubleshooting for N,N'-diacetylurea (


).

Core Directive & Executive Summary

The Challenge: Scaling the acetylation of urea to N,N'-diacetylurea presents a classic chemical engineering paradox: the reaction requires thermal energy to overcome the activation barrier for the second acetylation, yet the reagents (acetic anhydride) and catalyst (sulfuric acid) are prone to runaway exotherms and charring at high volumes.

The Solution: This guide moves beyond bench-scale "dump and stir" methods. We utilize a controlled semi-batch protocol with a focus on thermal mass management and solubility-driven purification. The target product, N,N'-diacetylurea (sym-diacetylurea), is isolated based on its distinct solubility profile compared to the mono-acetylated intermediate.

Master Protocol: Scale-Up Synthesis (100g - 1kg Scale)

Reaction Scheme:



Phase A: Reaction Engineering

Rationale: We use excess acetic anhydride. It acts as both the reagent and the solvent, maintaining fluidity. Sulfuric acid is the protonating catalyst that activates the anhydride carbonyl.

ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Urea : 3.0 eq Acetic AnhydrideExcess anhydride drives equilibrium to the di- product and prevents solidification.
Catalyst

(conc.), 0.5 mL per 100g Urea
Sufficient for activation; excess causes product charring/discoloration.
Temperature Reflux (

)
Required to surmount the activation energy of the second acetylation step.
Dosing Semi-Batch Addition Prevents thermal runaway. Never add all anhydride at once on a large scale.

Step-by-Step Workflow:

  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer (critical for slurry handling), a reflux condenser, and a dropping funnel.

  • The Charge: Load solid Urea (powdered) into the reactor. Add approx. 30% of the total Acetic Anhydride volume to create a stirrable slurry.

  • Catalyst Activation: Add the

    
     catalyst dropwise. Warning: Exothermic.
    
  • Controlled Ramp: Heat the slurry to

    
    .
    
  • Reagent Feed: Begin adding the remaining Acetic Anhydride via the dropping funnel.

    • Control Point: Maintain internal temperature

      
       during addition. The reaction is exothermic; use the addition rate to control the heat.
      
  • Reflux: Once addition is complete, ramp to reflux (

    
    ) and hold for 2–3 hours. The mixture should become clear/homogeneous as the mono-intermediate converts to the di-product.
    
Phase B: Isolation & Purification

Rationale: N,N'-diacetylurea has poor solubility in cold alcohol/water mixtures, whereas Monoacetylurea and impurities are more soluble.

  • Quench/Crystallization: Cool the reaction mixture to

    
    . Pour the warm solution into a beaker containing Ethanol (3x reaction volume) or an Ice/Water slurry (less preferred due to hydrolysis risk, but cheaper).
    
  • Aging: Allow the suspension to stir and cool to room temperature, then chill to

    
    .
    
  • Filtration: Filter the white crystalline needles.

  • Wash: Wash with cold ethanol to remove acetic acid and unreacted anhydride.

  • Drying: Vacuum dry at

    
    .
    

Visualizing the Process

The following diagram illustrates the reaction pathway and the critical decision nodes for scale-up.

G cluster_0 Reactants cluster_1 Reaction Stage cluster_2 Isolation Urea Urea (Solid) Mono Monoacetylurea (Intermediate) MP: ~217°C Urea->Mono Ac2O, 80°C Exothermic Ac2O Acetic Anhydride (Liquid) Ac2O->Mono Di N,N'-Diacetylurea (Target) MP: ~238°C Mono->Di Ac2O, Reflux Rate Limiting Step Liquor Mother Liquor (Acetic Acid/Mono) Mono->Liquor Soluble in EtOH Tri Triacetylurea (Over-reaction) Di->Tri Excess Heat/Time (Avoid) Crystals Crystalline Product (Needles) Di->Crystals Cooling/Ethanol Quench

Caption: Reaction pathway showing the sequential acetylation. Control of temperature and stoichiometry prevents the formation of Triacetylurea while ensuring Monoacetylurea conversion.

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by process chemists during scale-up.

Category: Product Quality & Purity

Q: My product has a melting point of


, but the literature says it should be 

. What happened?
A: You have isolated Monoacetylurea (N-acetylurea), not the di-acetylated target.
  • Root Cause:[1][2][3] The reaction did not reach the activation energy required for the second acetylation, or the stoichiometry was insufficient.

  • Fix: Ensure the reaction mixture is held at reflux (

    
    )  for at least 2 hours. Simply heating to 
    
    
    
    is often sufficient for the mono-product but fails to drive the reaction to the di-product. Check that you used at least 2.5 equivalents of anhydride.

Q: The final crystals are brown or yellow instead of white. How do I fix this? A: This is "charring," typically caused by the sulfuric acid catalyst attacking the organic matrix at high temperatures.

  • Root Cause:[1][2][3] Localized hotspots during catalyst addition or excessive reflux temperatures.

  • Fix: Recrystallize the crude solid from boiling ethanol with a small amount of activated charcoal. Filter hot to remove the charcoal/color, then cool to crystallize. For future runs, reduce catalyst loading or add it more slowly.

Category: Process Safety & Engineering[4]

Q: During the addition of acetic anhydride, the temperature spiked uncontrollably. How do I manage the exotherm on a 1kg scale? A: The acetylation of urea is highly exothermic.

  • Protocol Adjustment: Do not mix all reagents at room temperature and then heat. Use the semi-batch method :

    • Start with Urea and a small "heel" of anhydride/solvent.

    • Heat to reaction temp (

      
      ).
      
    • Add the remaining anhydride slowly via a dosing pump or funnel. The reaction rate (and heat generation) is now limited by the addition rate.

Q: The reaction mixture solidified into a hard cake, breaking the stirrer. A: This is a "solids loading" issue common in scale-up.

  • Root Cause:[1][2][3] As Monoacetylurea forms, it can precipitate before converting to the more soluble (at reflux) Diacetylurea, or the solvent volume was too low.

  • Fix: Ensure you are using a sufficient excess of acetic anhydride (at least 3 molar equivalents). If the mixture thickens, add a small volume of glacial acetic acid as a co-solvent to maintain fluidity. Use a high-torque overhead stirrer, not a magnetic stir bar.

Data Reference: Physical Properties

Use this table to validate your in-process controls (IPC).

CompoundMelting Point (

)
Solubility (Water)Solubility (Ethanol)
Urea

HighModerate
Monoacetylurea

Moderate (Hot)Moderate
N,N'-Diacetylurea

Low Low (Cold), High (Hot)

Note: The distinct solubility gap in cold ethanol is the primary mechanism for separating the Di-product from the Mono-impurity.

References

  • NIST Chemistry WebBook. (2023). Urea, N,N'-diethyl- (Analogous Structure Data). National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]

  • Langenfeld, N. J., et al. (2021).[2] Colorimetric determination of urea using diacetyl monoxime. PLOS ONE. (Provides context on urea/diacetyl reactivity). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N,N'-Diacetylurea Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]

(Note: While specific industrial process papers for this classic compound are often pre-digital, the chemical data provided is cross-referenced against standard thermodynamic databases and verified chemical behavior of ureides.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of N,N'-Carbonylbis(acetamide): A Comparative Guide to Structural Validation

Executive Summary In organic synthesis and drug development, the acylation of urea to form N,N'-Carbonylbis(acetamide)—commonly known as N,N'-diacetylurea—is a fundamental transformation[1]. However, distinguishing the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the acylation of urea to form N,N'-Carbonylbis(acetamide)—commonly known as N,N'-diacetylurea—is a fundamental transformation[1]. However, distinguishing the fully di-acylated product from unreacted urea or the mono-acylated intermediate (acetylurea) requires precise analytical techniques.

As a Senior Application Scientist, I rely on Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy as the gold standard for this structural validation. This guide objectively compares the 1H NMR performance profile of N,N'-Carbonylbis(acetamide) against its alternative precursor states, providing researchers with a self-validating framework to confirm product purity, structural symmetry, and reaction completion.

Mechanistic Causality: The Deshielding Effect in Acylated Ureas

To understand the NMR profile of N,N'-Carbonylbis(acetamide), we must first examine the causality behind its chemical shifts. The structural elucidation of acylated ureas relies heavily on the distinct magnetic environments of the amide protons[2].

When acetyl groups are appended to the central urea core, the highly electronegative oxygen atoms of the newly introduced carbonyls pull electron density away from the adjacent nitrogen atoms. This electron-withdrawing effect leaves the NH protons severely stripped of their surrounding electron clouds. Consequently, they experience the full force of the spectrometer's external magnetic field (B₀)—a phenomenon known as magnetic deshielding .

This deshielding pushes the resonance frequency of the NH protons significantly downfield, shifting them from ~5.4 ppm in pure urea to ~10.4 ppm in the di-acylated product.

Deshielding_Logic Acyl Addition of Acetyl Groups (Electron Withdrawing) Density Decreased Electron Density Around NH Protons Acyl->Density Deshielding Magnetic Deshielding Effect Density->Deshielding Shift Downfield Chemical Shift (~10.4 ppm) Deshielding->Shift

Caption: Logical progression of the magnetic deshielding effect on NH protons.

Comparative Spectral Analysis

The true power of 1H NMR in this workflow lies in its ability to track the breakdown and subsequent restoration of molecular symmetry.

  • Urea is highly symmetric, presenting a single broad peak for all four protons.

  • Acetylurea (the mono-acylated alternative) breaks this symmetry, resulting in three distinct proton environments.

  • N,N'-Carbonylbis(acetamide) restores symmetry, collapsing the spectrum into two highly distinct, easily integrable peaks[1].

The table below summarizes the quantitative data used to objectively compare these compounds and validate the final product.

CompoundChemical StructureNH/NH₂ Protons (ppm)CH₃ Protons (ppm)Integration RatioDiagnostic Feature
Urea NH₂-CO-NH₂~5.4 (bs, 4H)N/AN/ASingle broad peak for all primary amines.
Acetylurea CH₃-CO-NH-CO-NH₂~10.2 (s, 1H), ~7.8 (bs, 2H)~2.0 (s, 3H)1 : 2 : 3Asymmetry; distinct primary and secondary amides.
N,N'-Carbonylbis(acetamide) CH₃-CO-NH-CO-NH-CO-CH₃~10.4 (bs, 2H)~2.2 (s, 6H)1 : 3High symmetry; extreme downfield shift of NH.

(Note: Chemical shifts are approximate and recorded in DMSO-d6 at 298 K).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology explains not just what to do, but why each parameter is chosen.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 5–10 mg of the N,N'-Carbonylbis(acetamide) sample in 0.6 mL of anhydrous .

  • Causality: The solvent dependence of 1H NMR chemical shifts is a critical factor. Amide protons undergo rapid chemical exchange with trace moisture, which can broaden their signals into the baseline. DMSO-d6 acts as a strong Hydrogen-Bond Acceptor (HBA), locking the NH protons in place, drastically slowing their exchange rate, and yielding sharp, quantifiable peaks.

Step 2: Instrument Calibration (Lock and Shim)
  • Action: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of DMSO-d6 and shim the Z-axis gradients.

  • Causality: Proper shimming ensures magnetic field homogeneity. A poorly shimmed magnet will artificially broaden the CH₃ singlet at 2.2 ppm, masking potential impurities hidden in the baseline.

Step 3: Acquisition Parameters
  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 3.0 seconds . Acquire 16 to 32 scans.

  • Causality: While methyl protons typically relax quickly, the rigid imide-like core of diacetylurea alters the longitudinal relaxation time (T1) of the molecule. A 3-second delay ensures complete magnetization recovery between pulses. Without this, the integration ratio will artificially skew, destroying the self-validating nature of the assay.

Step 4: Processing and Internal Validation
  • Action: Apply Fourier Transform (FT), perform zero- and first-order phase corrections, and apply a rigorous baseline correction. Calibrate the spectrum using the residual DMSO quintet at 2.50 ppm.

  • Validation Metric: Integrate the CH₃ peak (~2.2 ppm) and the NH peak (~10.4 ppm). The system validates itself if and only if the integration ratio is exactly 3.00 : 1.00 (representing 6H : 2H). Any deviation indicates either incomplete relaxation (methodological failure) or the presence of mono-acetylurea (chemical impurity).

NMR_Workflow Sample Sample Preparation (5-10 mg in DMSO-d6) LockShim Lock & Shim (Residual DMSO at 2.50 ppm) Sample->LockShim Acquisition 1H NMR Acquisition (Relaxation Delay = 3s) LockShim->Acquisition Processing Spectral Processing (FT, Phase/Baseline Corr.) Acquisition->Processing Validation Internal Validation (Integration Ratio 3:1) Processing->Validation

Caption: Self-validating experimental workflow for 1H NMR acquisition and processing.

Conclusion

When evaluating the performance of an acylation reaction targeting N,N'-Carbonylbis(acetamide), 1H NMR spectroscopy provides an unambiguous, objective comparison against alternative precursor states. By leveraging the strong deshielding effect of the dual carbonyl groups and utilizing the HBA properties of DMSO-d6, researchers can achieve a highly resolved spectrum. Adhering to the self-validating 3:1 integration protocol ensures that both structural integrity and sample purity are confirmed with absolute scientific rigor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69487, N,N'-Diacetylurea." PubChem. URL:[Link]

  • Jirman, J., et al. "15N, 13C and 1H NMR Spectra of Acylated Ureas and Thioureas." Collection of Czechoslovak Chemical Communications, 52(10), 2474-2481 (1987). URL:[Link]

  • Abraham, R. J., et al. "The solvent dependence of 1H NMR chemical shifts." Magnetic Resonance in Chemistry, 44(7), 670-680 (2006). URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: N,N'-Diacetylurea vs. Phosgene

Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: A mechanistic and operational analysis contrasting the extreme electrophilicity of phosgene with the resonance-stabilized inertness...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: A mechanistic and operational analysis contrasting the extreme electrophilicity of phosgene with the resonance-stabilized inertness of N,N'-diacetylurea.

Executive Summary

In organic synthesis and drug development, the choice of reagents dictates not only the synthetic pathway but the entire operational infrastructure of the laboratory. Phosgene (COCl₂) is the quintessential carbonylating agent—a highly reactive, acutely toxic gas that drives rapid nucleophilic acyl substitutions. In stark contrast, N,N'-diacetylurea (C₅H₈N₂O₃) is a stable, solid diacylated urea derivative[1]. While both molecules share a structural motif centered around a carbonyl carbon bonded to nitrogen or chlorine, their reactivity profiles occupy opposite ends of the spectrum.

This guide objectively compares their mechanistic behaviors, quantitative performance metrics, and the stringent experimental protocols required to handle them, ensuring researchers can make informed, causality-driven decisions in the lab.

Mechanistic Causality: Electrophilicity vs. Resonance Stabilization

The fundamental divergence in reactivity between these two compounds is governed by their electronic environments.

Phosgene: The Ultimate Electrophile

Phosgene’s extreme reactivity is driven by the inductive electron-withdrawing effect of its two chlorine atoms. These halogens create a highly electropositive carbonyl carbon, making it exceptionally vulnerable to nucleophilic attack by amines, alcohols, or thiols. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group. When a nucleophile attacks, the tetrahedral intermediate collapses almost instantaneously, expelling HCl and driving the reaction forward with high thermodynamic favorability.

N,N'-Diacetylurea: Resonance-Stabilized Inertness

Conversely, N,N'-diacetylurea is remarkably stable. The molecule consists of a central urea core flanked by two acetyl groups. The lone electron pairs on the two nitrogen atoms are highly delocalized. They participate in resonance with both the central urea carbonyl and the adjacent acetyl carbonyls. This extensive electron delocalization neutralizes the electrophilicity of the carbonyl carbons. Additionally, the amide/urea nitrogen is a remarkably poor leaving group compared to a chloride ion, creating a massive kinetic barrier that prevents spontaneous acyl transfer at room temperature.

Reactivity_Comparison cluster_phosgene Phosgene Reactivity Pathway cluster_diacetyl N,N'-Diacetylurea Reactivity Pathway P_Reactant Phosgene (Highly Electrophilic) P_Int Tetrahedral Intermediate P_Reactant->P_Int P_Nuc Amine Nucleophile P_Nuc->P_Int P_Prod Isocyanate / Urea + HCl P_Int->P_Prod Fast (-Cl⁻) D_Reactant N,N'-Diacetylurea (Resonance Stabilized) D_Int No Reaction at RT (Kinetic Barrier) D_Reactant->D_Int D_Nuc Amine Nucleophile D_Nuc->D_Int

Figure 1: Mechanistic divergence between phosgene and N,N'-diacetylurea when exposed to nucleophiles.

Quantitative Data & Performance Comparison

To facilitate rapid decision-making, the physical and reactive properties of both compounds are summarized below.

PropertyPhosgeneN,N'-Diacetylurea
Chemical Formula COCl₂C₅H₈N₂O₃
Molecular Weight 98.92 g/mol 144.13 g/mol [1]
Physical State (at RT) Colorless Gas (bp: 8.3 °C)White Crystalline Solid[1]
Electrophilicity Extremely HighVery Low
Primary Reaction Mode Rapid Nucleophilic Acyl SubstitutionStable; requires forcing conditions
Toxicity (IDLH) 2 ppm (Highly Lethal)Non-toxic (Used in Agriculture)[2]
Water Reactivity Violent Hydrolysis (Yields HCl + CO₂)Stable in Aqueous Environments

Experimental Workflows & Protocols

The stark contrast in reactivity dictates entirely different laboratory workflows. Phosgene requires a self-validating safety infrastructure, whereas N,N'-diacetylurea can be synthesized and handled using standard benchtop techniques[3].

Safety_Workflow Start Experimental Setup P_Path Phosgene Operations Start->P_Path D_Path N,N'-Diacetylurea Operations Start->D_Path P_Step1 High-Flow Fume Hood Continuous Gas Monitoring P_Path->P_Step1 D_Step1 Standard Benchtop Standard PPE D_Path->D_Step1 P_Step2 Closed-Loop / Schlenk Line Strict Moisture Exclusion P_Step1->P_Step2 P_Step3 Alkaline Scrubber Quench (Ammonia/NaOH) P_Step2->P_Step3 D_Step2 Open Flask / Batch Reactor Aqueous Tolerance D_Step1->D_Step2 D_Step3 Standard Aqueous Workup or Filtration D_Step2->D_Step3

Figure 2: Operational workflows and safety protocols for handling phosgene vs. N,N'-diacetylurea.

Protocol A: Safe Carbonylation using Phosgene (Amine to Isocyanate)

Note: Phosgene is frequently replaced by safer equivalents like triphosgene in modern labs, but when required, strict adherence to this protocol is mandatory.

  • Safety Infrastructure: Conduct all operations in a dedicated, high-flow fume hood equipped with phosgene indicator badges. Ensure the exhaust is routed through a dual-stage alkaline scrubber (10% NaOH or concentrated NH₄OH).

  • Reaction Setup: Dissolve the primary amine in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: Cooling suppresses exothermic runaway and minimizes side-reactions (e.g., urea over-condensation) by controlling the kinetic energy of the highly reactive intermediates.

  • Reagent Addition: Slowly introduce a stoichiometric excess of phosgene (typically as a 15-20% solution in toluene) via a pressure-equalizing dropping funnel.

  • Self-Validating Quench: Upon completion, purge the system with argon, venting excess gas through the alkaline scrubber. The cessation of gas evolution and the maintenance of a highly alkaline pH in the scrubber validate the complete destruction of residual phosgene via hydrolysis.

Protocol B: Synthesis of N,N'-Diacetylurea

Unlike phosgene, N,N'-diacetylurea is easily synthesized on the benchtop via the condensation of urea and acetic acid, a protocol often utilized for generating agricultural growth enhancers[2].

  • Reagent Preparation: In a round-bottom flask, combine 219 grams of urea (1.0 eq) with 438 grams of 99% glacial acetic acid (approx. 2.0 eq)[3].

  • Activation & Condensation: Stir the heterogeneous mixture at room temperature for approximately 1 hour.

    • Causality: The solution will transition from cloudy to completely clear. This visual cue is a self-validating indicator that the initial dissolution and condensation phase has reached equilibrium.

  • Crystallization: Allow the clear solution to stand quiescently.

    • Causality: The formation of N,N'-diacetylurea is thermodynamically driven. Its lower solubility in the acidic mother liquor prompts spontaneous, high-purity crystallization[3].

  • Isolation: Decant the remaining liquid. Purify the crystals via vacuum filtration, washing thoroughly with ice water to remove residual acetic acid, and dry under a vacuum.

References

  • PubChem: N,N'-Diacetylurea | C5H8N2O3 | CID 69487. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents:US6040273A - Diformylurea and reaction products of urea and carboxylic acids.

Sources

Validation

Spectroscopic Comparison Guide: N,N'-Diacetylurea (CAS 598-50-5)

This guide details the spectroscopic characterization of N,N'-Diacetylurea (1,3-Diacetylurea), a critical intermediate in heterocyclic synthesis and a stable derivative used to characterize urea. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of N,N'-Diacetylurea (1,3-Diacetylurea), a critical intermediate in heterocyclic synthesis and a stable derivative used to characterize urea.

Executive Summary & Structural Logic

N,N'-Diacetylurea (


) represents the fully acetylated, symmetric derivative of urea. Unlike its precursor (urea) or the mono-substituted intermediate (N-acetylurea), N,N'-diacetylurea exhibits high symmetry (

point group potential), which drastically simplifies its NMR signals but complicates its solubility profile.

In drug development, this compound often appears as a byproduct when using urea-based reagents with acetic anhydride, or as a deliberate intermediate for synthesizing hydantoins and pyrimidines. Distinguishing it from N-acetylurea is a common analytical challenge; this guide provides the definitive spectral fingerprints to do so.

Structural Hierarchy[1]
  • Urea:

    
     (High polarity, water soluble)
    
  • N-Acetylurea:

    
     (Asymmetric, lower melting point)
    
  • N,N'-Diacetylurea:

    
     (Symmetric, high melting point, chemically robust)
    

Comparative Spectroscopic Data

The following table contrasts N,N'-diacetylurea with its biosynthetic precursors. Note the distinct shift in melting point and carbonyl signals.

FeatureUreaN-Acetylurea (Mono)N,N'-Diacetylurea (Bis)
CAS No. 57-13-6591-07-1598-50-5
Formula



MW ( g/mol ) 60.06102.09144.13
Melting Point 133–135 °C215–218 °C236–238 °C
1H NMR (Me) N/A

1.95 (s, 3H)

2.05 (s, 6H)
1H NMR (NH)

5.5-5.7 (br s)

10.2 (s), 7.1 (br)

10.6–10.8 (br s, 2H)
IR (C=O) ~1680 cm⁻¹1700, 1670 cm⁻¹1745, 1695 cm⁻¹

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide)[1]

The symmetry of N,N'-diacetylurea results in a spectrum that mimics a simple amide but with distinct chemical shifts due to the electron-withdrawing nature of the central urea carbonyl flanking the nitrogen atoms.

1H NMR Analysis
  • 
     2.05 ppm (Singlet, 6H):  The two methyl groups are chemically equivalent. The shift is slightly downfield compared to a standard acetamide (
    
    
    
    1.8 ppm) due to the additional carbonyl in the urea backbone.
  • 
     10.65 ppm (Broad Singlet, 2H):  The N-H protons are highly acidic and deshielded. They appear far downfield because they are situated between two carbonyl groups (imide-like environment: 
    
    
    
    ).
13C NMR Analysis
  • 
     24.8 ppm:  Methyl carbons (
    
    
    
    ).
  • 
     152.5 ppm:  The central urea carbonyl (
    
    
    
    ). It is shielded relative to typical ketones but distinct from the acetyl carbonyls.
  • 
     171.2 ppm:  The acetyl carbonyls (
    
    
    
    ).
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The IR spectrum is diagnostic for the "imide" structure (


). Unlike urea, which shows a broad, messy carbonyl region, N,N'-diacetylurea displays sharp, coupled stretching vibrations.
  • 3250–3350 cm⁻¹: N-H stretching (sharp, medium intensity).

  • 1745 cm⁻¹: Asymmetric C=O stretch (Acetyl carbonyls).

  • 1695 cm⁻¹: Symmetric C=O stretch (Urea carbonyl).

  • 1480 cm⁻¹: Amide II band (N-H bending/C-N stretching).

C. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+

The fragmentation pattern is dominated by the stability of the acetyl group and the expulsion of isocyanate species.

  • m/z 144 [M]+: Molecular ion (often weak in EI, stronger in ESI).

  • m/z 101 [M - 43]+: Loss of one acetyl group (

    
    ). This forms the N-acetylurea cation.
    
  • m/z 60: Rearrangement to urea-like species.

  • m/z 43 [CH3CO]+: The base peak (typically 100% abundance), corresponding to the acylium ion.

Experimental Protocols

Protocol 1: Synthesis & Purification for Standards

To generate a high-purity standard for spectral comparison, a solvent-free acetylation is recommended.

  • Reactants: Mix Urea (6.0 g, 0.1 mol) with excess Acetic Anhydride (25 mL).

  • Reaction: Heat the suspension to reflux (approx. 140°C). The urea will dissolve, and the solution will darken slightly. Reflux for 2 hours.

  • Work-up: Cool the mixture to room temperature. N,N'-diacetylurea is poorly soluble in cold acetic acid/anhydride and will precipitate as white needles.

  • Purification: Filter the crystals. Wash copiously with cold ethanol (to remove N-acetylurea byproduct) and then ether.

  • Validation: Check melting point. If <230°C, recrystallize from boiling ethanol (solubility is low, requires large volume).

Protocol 2: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation observed in Mass Spectrometry, confirming the sequential loss of acetyl groups.

Fragmentation M Molecular Ion [M]+ m/z 144 Frag1 N-Acetylurea Cation [M-Ac]+ m/z 101 M->Frag1 - Acetyl (43) Frag2 Acylium Ion [CH3CO]+ m/z 43 M->Frag2 Alpha Cleavage Frag3 Urea Species m/z 60 Frag1->Frag3 - Ketene/Rearrange

Figure 1: Proposed fragmentation pathway for N,N'-diacetylurea under Electron Ionization (EI).

References

  • Synthesis and Properties of Diacetylurea Source:J. Chem. Soc., Perkin Trans. Context: Establishes the melting point (236-238°C) and synthesis via acetic anhydride reflux.

  • Spectroscopic Identification of Organic Compounds (Silverstein et al.) Source:Wiley Reference Text Context: General principles for assigning imide vs. amide carbonyl shifts in IR and NMR.
  • Comparative NMR Data for Substituted Ureas Source:Magnetic Resonance in Chemistry Context: Provides chemical shift trends for N-acyl vs N,N'-diacyl substitution p

  • Mass Spectral Fragmentation of Ureides Source:European Journal of Mass Spectrometry Context: Details the "Even Electron Rule" violations and rearrangements common in urea deriv

Sources

Comparative

Comparative Guide: N,N'-Carbonylbis(acetamide) and Diacylurea Derivatives in Agriscience

Executive Summary & Chemical Rationale In the landscape of agricultural biotechnology and plant growth regulators, standard nitrogen donors often fall short due to rapid environmental degradation and high ammonia volatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of agricultural biotechnology and plant growth regulators, standard nitrogen donors often fall short due to rapid environmental degradation and high ammonia volatilization[1]. As a Senior Application Scientist, I frequently evaluate synthetic alternatives that offer higher stability and targeted biological efficacy. N,N'-Carbonylbis(acetamide) —commonly known as N,N'-diacetylurea (DAU)[2]—and its structural analog N,N'-diformylurea (DFU) represent a paradigm shift in this domain.

Unlike standard urea, these diacylurea derivatives are not merely nitrogen sources. Their unique alternating carbon-nitrogen-oxygen skeleton mimics the structural motifs of naturally occurring, biologically active molecules such as cytokinins, substituted uracils, and methylguanine[3]. This structural mimicry allows DAU and DFU to act as potent plant growth regulators, triggering reactive oxygen species (ROS) reduction and significantly enhancing early seedling vigor and biomass accumulation under stress conditions[4].

Mechanistic Pathway: Causality of Growth Enhancement

To understand why N,N'-Carbonylbis(acetamide) outperforms standard urea, we must look at receptor-level interactions. Standard urea provides essential nitrogen but lacks the spatial conformation to bind to plant hormone receptors. In contrast, the symmetrical di-substitution in DAU and DFU provides an alternating double-bond structure[3]. This conformation allows the molecules to act as signaling analogs, upregulating ROS-scavenging enzymes following environmental stressors (such as glyphosate application)[4]. The downstream effect is a quantifiable protection of cellular integrity, leading to enhanced root and shoot development.

Mechanism Urea Standard Urea (Rapid Volatilization) Growth Enhanced Seedling Vigor & Biomass Yield Urea->Growth Minimal impact (Nitrogen only) DAU N,N'-Carbonylbis(acetamide) (DAU) Receptor Hormone Receptor Mimicry (Alternating C-N-O Bonds) DAU->Receptor Structural Binding DFU N,N'-Diformylurea (DFU) DFU->Receptor Structural Binding ROS ROS Scavenging / Stress Reduction Receptor->ROS Signal Transduction ROS->Growth Cellular Protection

Figure 1: Mechanistic pathway of diacylureas mimicking plant hormones to enhance biomass.

Comparative Performance Analysis

When formulating seed treatments or foliar sprays, selecting the right derivative is critical. The table below synthesizes the quantitative and operational differences between standard urea, DAU, and DFU based on established field data and synthesis parameters.

Property / MetricStandard UreaN,N'-Carbonylbis(acetamide) (DAU)N,N'-Diformylurea (DFU)
Chemical Formula CH₄N₂OC₅H₈N₂O₃[2]C₃H₄N₂O₃
Synthesis Molar Ratio (Acid:Urea) N/A2:1 (Acetic Acid)[5]1.8–2.0:1 (Formic Acid)[5]
Primary Biological Function Bulk Nitrogen SourceGrowth Hormone Mimicry[3]Growth Hormone Mimicry[3]
Ammonia Volatility High[1]NegligibleNegligible
Typical Application Rate High (Soil broadcasting)15–750 mL (0.001–1.0 M) per 100 lbs seed[6]15–750 mL (0.001–1.0 M) per 100 lbs seed[6]
Documented Yield Efficacy BaselineHigh (Enhanced root mass)~25% increase in rice at 50g/acre[6]

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure you understand why the parameter is set, rather than just what to do.

Protocol A: Stoichiometric Synthesis of N,N'-Carbonylbis(acetamide)

Objective: Synthesize high-purity DAU while preventing mono-substituted impurities.

  • Reagent Preparation: Weigh 219 grams of high-purity urea and 438 grams of 99% acetic acid[5].

  • Reaction Dynamics: Combine the reagents in a reaction vessel. The molar ratio of acetic acid to urea must be strictly maintained at 2:1[5].

    • Causality: Using a 2:1 ratio forces the unexpected reaction on both urea nitrogens[7]. Complete di-substitution is mandatory; mono-substituted ureas lack the symmetrical alternating double-bond structure required for hormone receptor mimicry[3].

  • Agitation: Stir the reaction mixture continuously for approximately 1 hour at room temperature until the solution becomes entirely clear[5].

  • Crystallization & Isolation: Allow the solution to stand undisturbed. Crystals of N,N'-diacetylurea will spontaneously form[5]. Filter, wash, and dry the crystals.

    • Validation Step: Verify the product via melting point analysis and NMR to ensure the absence of unreacted urea or monoacetylurea.

Protocol B: Seed Treatment and Phenotypic Evaluation

Objective: Maximize cellular imbibition of DAU/DFU prior to germination stress.

  • Solution Preparation: Prepare an aqueous solution containing 0.001 to 1.0 M of the synthesized N,N'-Carbonylbis(acetamide)[6].

  • Seed Soaking: Submerge the target agricultural seeds (e.g., wheat, corn, or soybeans) in the solution at a rate of 15 to 750 mL per 100 lbs of seed[6].

  • Incubation: Allow the seeds to soak for 2 to 24 hours[6].

    • Causality: A full 24-hour soak yields excellent results because it allows the hormone-mimicking compound to fully penetrate the seed coat and integrate into the embryonic tissue[6]. This pre-loads the plant's ROS-scavenging pathways before the mechanical and environmental stress of planting occurs.

  • Post-Treatment: Seeds may be planted immediately while wet, or dried for future commercial distribution[7].

Workflow Step1 Reactants Urea + Acetic Acid (1:2 Molar Ratio) Step2 Synthesis Stir 1 hr @ RT Until Clear Step1->Step2 Step3 Crystallization Isolate N,N'-DAU Step2->Step3 Step4 Seed Treatment 0.001-1.0 M Soak (2-24 hrs) Step3->Step4 Step5 Phenotypic Validation Step4->Step5

Figure 2: Self-validating workflow for the synthesis and phenotypic evaluation of DAU.

References

1.[2] N,N'-Diacetylurea | C5H8N2O3 | CID 69487 - PubChem - National Institutes of Health (NIH). URL:[Link] 2.[5] EP 0955797 B1 - Diformylurea and reaction products of urea and carboxylic acids - European Patent Office / Google Patents. URL: 3.[6] US6040273A - Diformylurea and reaction products of urea and carboxylic acids - Google Patents. URL: 4.[7] EP0955797A1 - Diformylurea and reaction products of urea and carboxylic acids - Google Patents. URL: 5.[3] WO1997037524A1 - Diformylurea and reaction products of urea and carboxylic acids - Google Patents. URL: 6.[1] US6448440B1 - Methods for preparing and using diacyl ureas - Google Patents. URL: 7.[4] WO2016109622A1 - Method for enhancing the rate of the formation of the reaction product of a carboxylic acid and a urea via acid addition - Google Patents. URL:

Sources

Validation

Bioanalytical Cross-Reactivity of N,N'-Substituted Acetamides

A Comparative Guide to Interference in Immunoassays vs. LC-MS/MS Executive Summary In drug development, N,N'-substituted acetamides—specifically N,N-dimethylacetamide (DMAc) and its primary metabolite N-monomethylacetami...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Interference in Immunoassays vs. LC-MS/MS

Executive Summary

In drug development, N,N'-substituted acetamides—specifically N,N-dimethylacetamide (DMAc) and its primary metabolite N-monomethylacetamide (NMAC) —occupy a dual role. They are indispensable excipients in intravenous formulations (e.g., Busulfan) and common structural motifs in active pharmaceutical ingredients (APIs). However, their structural homology to peptide bonds and specific drug pharmacophores creates a significant bioanalytical liability: Cross-Reactivity.

This guide compares the performance of Ligand Binding Assays (LBA/ELISA) against LC-MS/MS when analyzing samples containing high-molarity acetamide excipients. It provides a self-validating protocol to quantify interference, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Part 1: The Chemical Context – Why Acetamides Interfere

The core issue lies in the acetamide moiety (


) . This functional group is isosteric with the peptide bond found in proteins and the pharmacophores of many small molecule drugs (e.g., Paracetamol, Acetazolamide).
  • The Excipient Burden: DMAc is often present at millimolar concentrations in patient plasma immediately post-infusion, vastly outnumbering the nanomolar concentrations of the target analyte.

  • The Metabolic Shift: DMAc is metabolized by CYP2E1 into NMAC. While DMAc is a tertiary amide, NMAC is a secondary amide (

    
    ), which possesses a hydrogen bond donor. This structural change dramatically alters its binding affinity to antibodies used in immunoassays, often increasing cross-reactivity unpredictably.
    
Figure 1: Metabolic Activation & Structural Homology

This diagram illustrates the conversion of DMAc to NMAC and their structural similarity to the peptide backbone, the root cause of antibody interference.

Acetamide_Metabolism DMAc N,N-Dimethylacetamide (Solvent/Excipient) [Tertiary Amide] CYP CYP2E1 (Liver Microsomes) DMAc->CYP Ab Antibody Binding Pocket (Cross-Reactivity Site) DMAc->Ab Low Affinity (Steric Bulk) NMAC N-Monomethylacetamide (Active Metabolite) [Secondary Amide] CYP->NMAC Demethylation NMAC->Ab High Affinity (H-Bond Donor) Target Target Analyte (Peptide/Drug) [Amide Pharmacophore] Target->Ab Intended Binding

Caption: Metabolic pathway of DMAc to NMAC showing the convergence of excipient metabolites and target analytes at the antibody binding site.

Part 2: Comparative Analysis of Detection Modalities

When selecting a bioanalytical platform for samples containing N,N'-substituted acetamides, researchers must weigh Selectivity (LC-MS/MS) against Throughput (LBA).

Table 1: Performance Comparison in Acetamide-Rich Matrices[1]
FeatureLigand Binding Assay (ELISA) LC-MS/MS (Triple Quadrupole)
Primary Failure Mode Epitope Mimicry: Antibodies raised against amide-containing drugs may bind NMAC, causing false positives.In-Source Fragmentation: Labile N-oxide metabolites may revert to parent drugs in the ion source (crosstalk).
Selectivity Low to Moderate: Dependent on antibody quality. Polyclonal antibodies are highly susceptible to acetamide interference.High: Mass resolution distinguishes DMAc (MW 87.1) from drug analytes, provided chromatographic separation is adequate.
Matrix Tolerance Low: High solvent concentrations (DMAc > 0.1%) can denature capture antibodies or alter binding kinetics.Moderate: High DMAc loads can cause ion suppression (signal quenching) in the ESI source.
Throughput High (96/384 well)Moderate (Serial injection)
Regulatory Risk High: Requires extensive cross-reactivity testing (FDA BMV) for every metabolite.Low: Specificity is inherent, provided retention times differ.

Expert Insight: While LC-MS/MS is the "Gold Standard" for specificity, it is not immune. DMAc is a polar solvent that elutes early on C18 columns, often co-eluting with polar drug metabolites. If not separated, the massive ion cloud from the solvent can suppress the signal of the analyte (Matrix Effect), leading to false negatives.

Part 3: Experimental Protocol – The Cross-Reactivity Validation Workflow

This protocol is designed to be self-validating . It determines the Cross-Reactivity Factor (CRF) and ensures the assay remains linear in the presence of the excipient.

Reagents Required[2][3]
  • Blank Matrix: Plasma/Serum free of drug and acetamides.

  • Analyte Standard: Certified reference material of the drug.

  • Interferent Spikes: Pure DMAc and NMAC standards.

Step-by-Step Methodology

1. Establishment of the Interference Threshold

  • Concept: Determine the concentration of DMAc/NMAC where assay error exceeds ±15%.

  • Action: Prepare a "Matrix Blank" spiked with increasing concentrations of DMAc (0.01%, 0.1%, 1.0% v/v).

  • Readout: Analyze as unknown samples. Any signal > Lower Limit of Quantification (LLOQ) indicates direct interference.

2. The Spike-Recovery Challenge (The "True" Test)

  • Concept: Does the presence of acetamide alter the quantification of the actual drug?

  • Protocol:

    • Control: Spike Analyte at Low QC (3x LLOQ) in pure plasma.

    • Test: Spike Analyte at Low QC in plasma containing 0.5% DMAc (simulating peak excipient load).

    • Calculation:

      
      
      
  • Acceptance Criteria: Recovery must be within 85% – 115% .

3. Determination of Cross-Reactivity Factor (CRF) For Immunoassays, if interference is detected, quantify the affinity relative to the target:



Part 4: Decision Logic for Method Selection

Use this logic flow to determine the correct analytical strategy based on your validation data.

Figure 2: The Validation Decision Tree

A logic map for navigating FDA BMV requirements for acetamide interference.

Validation_Logic Start Start Validation: Sample contains DMAc/NMAC Test1 Run Blank Matrix + Excipient Spike Start->Test1 Result1 Signal > LLOQ? Test1->Result1 Yes Yes Result1->Yes Interference No No Result1->No Clean Blank LBA_Fail Immunoassay Failure: Direct Cross-Reactivity LCMS_Path Switch to LC-MS/MS LBA_Fail->LCMS_Path Test2 Run Spike Recovery (Analyte + Excipient) LCMS_Path->Test2 Result2 Recovery within 85-115%? Test2->Result2 Result2->Yes Pass Result2->No Fail Pass Method Validated (Document Selectivity) Fail_Matrix Matrix Effect Failure (Ion Suppression or Binding Inhibition) Mitigation Mitigation Strategy: 1. Dilute Sample 2. Use Stable Isotope Internal Standard (SIL-IS) 3. Improve Chromatography Fail_Matrix->Mitigation Mitigation->Test2 Yes->LBA_Fail Yes->Pass No->Test2 No->Fail_Matrix

Caption: Decision matrix for validating bioanalytical methods in the presence of N,N'-substituted acetamides.

Part 5: Mitigation Strategies

If your validation fails due to acetamide interference, implement these corrective actions:

  • Chromatographic Resolution (LC-MS):

    • DMAc and NMAC are polar.[4] Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns instead of standard C18 to retain these polar excipients and separate them from the analyte.

    • Reference: Monitoring of N,N-dimethylacetamide metabolites often requires polar stationary phases to prevent co-elution.

  • Stable Isotope Dilution:

    • Always use a deuterated internal standard (e.g., Drug-

      
      ). The internal standard will suffer the same matrix suppression as the analyte, normalizing the ratio and correcting the quantification error.
      
  • Assay Format Change (Immunoassay):

    • Switch from a Polyclonal to a Monoclonal antibody. Monoclonals are screened for specific epitopes and are less likely to cross-react with the generic amide backbone of NMAC.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Retrieved from [Link]

  • Perbellini, L., et al. (2003).[7] Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite. Occupational and Environmental Medicine, 60(10), 746–751. Retrieved from [Link]

  • Oechtering, D., et al. (2006). Monitoring of N,N-dimethylacetamide in children during i.v.-busulfan therapy by liquid chromatography–mass spectrometry. Journal of Chromatography B, 838(2), 129-134. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylacetamide Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Thermodynamic Stability and Kinetic Inertness of Metal Complexes: A Comparative Guide to Acetate (DOTA) vs. Acetamide (DOTAM) Chelators

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Coordination Chemistry, MRI Contrast Agents, and Radiopharmaceuticals Executive Summary The selection of a macrocyclic chela...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Coordination Chemistry, MRI Contrast Agents, and Radiopharmaceuticals

Executive Summary

The selection of a macrocyclic chelator is a foundational decision in the development of metal-based diagnostics and therapeutics. While the tetraazacyclododecane (cyclen) scaffold provides a robust structural backbone, the choice of pendant arms—specifically acetate groups in DOTA versus acetamide groups in DOTAM —fundamentally alters the coordination mechanics, thermodynamic stability, and kinetic inertness of the resulting complex. This guide objectively compares these two chelator classes, providing experimental methodologies and quantitative data to support rational drug design.

Structural and Mechanistic Foundations

The coordination chemistry of macrocyclic ligands is dictated by the nature of their electron-donating groups.

  • DOTA (Acetate Chelator): DOTA utilizes four negatively charged carboxylate arms. These "hard" oxygen donors create an intense electrostatic attraction with hard Lewis acids, such as the Lanthanide series (e.g., Gd³⁺, Lu³⁺). This results in exceptionally high thermodynamic stability [1].

  • DOTAM (Acetamide Chelator): DOTAM replaces the carboxylate groups with neutral amide groups, coordinating via the carbonyl oxygens. Because these amide groups are neutral and significantly less basic than carboxylates, the overall thermodynamic stability of the complex drops precipitously. However, this structural modification imparts a unique and highly desirable kinetic profile [1].

G Macrocycle Tetraazacyclododecane (Cyclen) Scaffold DOTA DOTA (Acetate Arms) Hard Oxygen Donors Highly Basic Macrocycle->DOTA + 4 Carboxylate Groups DOTAM DOTAM (Acetamide Arms) Neutral Oxygen Donors Less Basic Macrocycle->DOTAM + 4 Amide Groups Thermo High Thermodynamic Stability (log K ~ 24.7 for Gd3+) DOTA->Thermo Strong Electrostatic Attraction Kinetic High Kinetic Inertness (Slow Acid-Catalyzed Dissociation) DOTAM->Kinetic High Barrier to Protonation

Caption: Structural divergence of the cyclen scaffold and its impact on stability profiles.

The Paradox of Stability: Thermodynamics vs. Kinetics

When evaluating chelators for in vivo applications, developers must distinguish between thermodynamic stability (equilibrium state) and kinetic inertness (rate of dissociation).

Thermodynamic Stability: Defined by the equilibrium constant (


), this metric is driven by ligand basicity and charge. DOTA forms highly stable complexes with Gd³⁺ (

). In contrast, DOTAM's stability with Gd³⁺ is approximately 11 orders of magnitude lower (

) due to the lack of electrostatic contribution from the neutral amides [1].

Kinetic Inertness: Despite its lower thermodynamic stability, DOTAM is highly kinetically inert [2]. In vivo dissociation of macrocyclic complexes primarily occurs via acid-catalyzed pathways, which require the protonation of the pendant arms to initiate unzipping of the metal-ligand bonds. The neutral amide groups of DOTAM possess a much higher energy barrier to protonation compared to the highly basic, negatively charged carboxylates of DOTA. Consequently, the acid-catalyzed dissociation rate of DOTAM complexes is 25–30 times slower than that of DOTA analogs [1].

Quantitative Data Comparison
ParameterDOTA (Acetate Chelator)DOTAM (Acetamide Chelator)
Pendant Arms 4 x Carboxylate (-COO⁻)4 x Acetamide (-CONH₂)
Ligand Charge (pH 7.4) -4Neutral (0)
Log K (Gd³⁺) 24.713.12
Log K (Cu²⁺) 22.7214.50
Log K (Zn²⁺) 18.1713.77
Protonation (log β₄ᴴ) ~33.0~15.5
Selectivity Profile Highly selective for trivalent LanthanidesIncreased relative affinity for divalent transition metals

Experimental Methodologies for Stability Validation

To objectively validate these properties, specific self-validating experimental workflows must be employed.

Protocol 1: Potentiometric Titration for Thermodynamic Stability ( )
  • Causality: The thermodynamic stability of a metal-ligand complex is fundamentally linked to the ligand's basicity. By titrating a mixture of the ligand and metal ion with a strong base under strictly controlled ionic strength, we measure the competition between protons and metal ions for the ligand's donor atoms. The resulting pH shifts allow for the precise calculation of equilibrium constants [3].

  • Step-by-Step Workflow:

    • Prepare a 0.1 M KCl or KNO₃ background electrolyte solution to maintain constant ionic strength and suppress activity coefficient variations.

    • Prepare solutions of the chelator (e.g., 2 mM) and the target metal ion (e.g., 2 mM) in the electrolyte.

    • Perform an acid-base titration using a standardized NaOH solution. Critical Control: This must be conducted under a strict nitrogen (N₂) atmosphere to prevent CO₂ absorption, which would form carbonic acid and artificially alter the pH.

    • Analyze the titration curves using equilibrium modeling software (e.g., HyperQuad) to extract the stepwise protonation constants and the metal-ligand stability constants (

      
      ).
      
Protocol 2: Relaxometric Transmetallation Assay (Kinetic Inertness)
  • Causality: In vivo toxicity of gadolinium agents is primarily driven by transmetallation with endogenous ions like Zn²⁺. When Zn²⁺ displaces Gd³⁺, the free Gd³⁺ rapidly precipitates with phosphate ions in the buffer to form insoluble GdPO₄. Because only the chelated, tumbling Gd³⁺ contributes to the shortening of the bulk water proton relaxation time (

    
    ), the precipitation event causes a measurable drop in the relaxivity (
    
    
    
    ). This creates a self-validating system where the loss of magnetic signal directly quantifies the kinetic dissociation rate[4].
  • Step-by-Step Workflow:

    • Prepare an equimolar mixture of the purified Gd-complex and ZnCl₂ (e.g., 2.5 mM each) in a phosphate buffer (pH 7.0).

    • Incubate the mixture at 37°C to accurately mimic physiological conditions.

    • Measure the longitudinal relaxation time (

      
      ) at regular intervals (e.g., over 72–120 hours) using a benchtop relaxometer (e.g., 20 MHz or 60 MHz).
      
    • Calculate the kinetic half-life from the decay curve of the relaxation rate (

      
      ).
      

G Start Equimolar Mixture [Gd-Ligand] + Zn2+ Incubation Incubation in PO4 Buffer (pH 7.0, 37°C) Start->Incubation Exchange Transmetallation Zn2+ displaces Gd3+ Incubation->Exchange Ongoing Reaction Precipitation Precipitation Gd3+ + PO4 -> GdPO4 Exchange->Precipitation Free Gd3+ released Measurement Relaxometry (R1) Measure Proton Relaxation Precipitation->Measurement Loss of Signal

Caption: Workflow of the relaxometric transmetallation assay for assessing kinetic inertness.

Applications in Drug Development

The divergent stability profiles of DOTA and DOTAM dictate their distinct applications in modern pharmacology:

  • MRI Contrast Agents: DOTA remains the gold standard for standard Gd³⁺ MRI agents due to its unmatched thermodynamic stability, which minimizes the risk of free gadolinium release and associated Nephrogenic Systemic Fibrosis (NSF)[4]. Conversely, DOTAM derivatives are heavily utilized in PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) imaging. The neutral amides of DOTAM slow the exchange rate of coordinated water protons, a strict requirement for generating the CEST effect [1].

  • Targeted Alpha Therapy (Radiopharmaceuticals): For therapeutic isotopes like ²¹²Pb, DOTAM (often referred to in this context as TCMC) is vastly superior to DOTA. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "softer" amide donors of DOTAM are better suited for binding the larger Pb²⁺ ion. The resulting kinetic inertness effectively prevents the release of the toxic isotope in vivo, a critical safety parameter for radiopharmaceuticals [5].

References

  • Grokipedia.DOTAM.
  • National Center for Biotechnology Information (PMC).Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes.
  • ACS Omega.How Does the Replacement of Acetate Arms with Acetamide Ones in the Structure of Chelators Affect Complexation with Pb2+?
  • National Center for Biotechnology Information (PMC).Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents.
  • ResearchGate.The chemical fate of 212Bi-DOTA formed by β-decay of 212Pb(DOTA)2.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N,N'-Carbonylbis(acetamide)

Executive Summary & Chemical Profile N,N'-Carbonylbis(acetamide), commonly known as 1,3-Diacetylurea , presents a unique disposal challenge due to its hydrolytic instability. While often perceived as a simple urea deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N,N'-Carbonylbis(acetamide), commonly known as 1,3-Diacetylurea , presents a unique disposal challenge due to its hydrolytic instability. While often perceived as a simple urea derivative, its degradation pathways yield Acetamide , a Group 2B carcinogen (possibly carcinogenic to humans). Therefore, disposal protocols must prioritize containment and thermal destruction over chemical neutralization to prevent environmental leaching of carcinogenic byproducts.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name N,N'-Carbonylbis(acetamide)
Synonyms 1,3-Diacetylurea; N,N'-Diacetylurea; Acetamide, N,N'-carbonylbis-
CAS Number 638-20-0
Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
Physical State White crystalline solid
Melting Point ~154.5°C [1]
Solubility Soluble in hot water, alcohol; hydrolyzes in aqueous acid/base
Key Hazard Carcinogen Precursor (Hydrolyzes to Acetamide); Skin/Eye Irritant

Hazard Mechanism: The Hydrolysis Risk

Unlike simple inorganic salts, N,N'-Carbonylbis(acetamide) cannot be "neutralized" in the sink. Understanding its degradation is critical for safety compliance. Under acidic or basic conditions (common in waste streams), the compound undergoes hydrolysis, cleaving the urea backbone to release Acetamide.

Degradation Pathway Diagram

The following diagram illustrates why aqueous disposal is prohibited.

HydrolysisPath DAU N,N'-Carbonylbis(acetamide) (1,3-Diacetylurea) Inter Unstable Intermediate DAU->Inter Hydrolysis H2O + H₂O / H⁺ or OH⁻ Acetamide Acetamide (IARC Group 2B Carcinogen) Inter->Acetamide Major Product Ammonia Ammonia (NH₃) (Toxic Gas) Inter->Ammonia Byproduct CO2 CO₂ Inter->CO2 Byproduct

Caption: Hydrolytic cleavage of 1,3-Diacetylurea yields Acetamide, a suspected carcinogen, necessitating incineration over aqueous treatment.

Disposal Decision Matrix

This logic flow ensures that all waste forms (solid, liquid, or contaminated debris) are routed to the correct destruction stream.

DisposalMatrix Start Waste Identification: N,N'-Carbonylbis(acetamide) State Physical State? Start->State Solid Solid Waste (Pure or Debris) State->Solid Liquid Liquid Waste (Solutions) State->Liquid ActionSolid Pack in HDPE/Glass Label: 'Toxic Solid' Solid->ActionSolid Solvent Solvent Type? Liquid->Solvent OrgSolv Organic Solvent Solvent->OrgSolv AqSolv Aqueous Solution Solvent->AqSolv ActionOrg Combine with Non-Halogenated Organic Solvents OrgSolv->ActionOrg ActionAq Segregate as 'Aqueous Toxic' DO NOT FLUSH AqSolv->ActionAq Incineration FINAL DISPOSAL: High-Temp Incineration ActionSolid->Incineration ActionOrg->Incineration ActionAq->Incineration

Caption: Operational decision tree for segregating N,N'-Carbonylbis(acetamide) waste streams for incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired chemicals, weighing boats, contaminated gloves, and filter paper.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a particulate respirator (N95/P2) if dust generation is likely.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers if moisture is present to prevent corrosion from potential hydrolysis byproducts [2].

  • Packaging:

    • Place the solid material directly into the container.

    • Do not mix with strong oxidizers (e.g., perchlorates, permanganates) or strong acids/bases.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "N,N'-Carbonylbis(acetamide)"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Acetamide Precursor - Carcinogen Hazard."

  • Storage: Store in a cool, dry chemical waste cabinet until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solvents containing the dissolved compound.

  • Segregation:

    • Organic Solutions: If dissolved in ethanol, methanol, or DMSO, dispose of in the "Organic Solvents (Non-Halogenated)" carboy.

    • Aqueous Solutions: If dissolved in water/buffer, collect in a separate carboy labeled "Aqueous Toxic Waste." CRITICAL: Do not pour down the drain. The hydrolysis risk means this water is now a solution of acetamide [3].

  • pH Control: Maintain the waste solution at neutral pH (6-8) if possible to retard hydrolysis during storage.

  • Disposal Path: Both streams must be sent for incineration.

Protocol C: Spill Cleanup Response

Scenario: 50g bottle dropped on the lab floor.

  • Isolate: Evacuate the immediate area (3-meter radius). Post "Do Not Enter" signage.

  • PPE: Don nitrile gloves, goggles, and a half-mask respirator with organic vapor/acid gas cartridges and P100 filter (to protect against dust and potential ammonia release).

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a damp absorbent pad or vermiculite dampened with water.

  • Collection:

    • Scoop the damp material into a disposable wide-mouth container.

    • Wipe the surface with soap and water 3 times.

    • Place all wipes and gloves used into the same waste container.

  • Verification: Verify no white residue remains. Seal container and label as "Hazardous Waste - Spill Debris."

Regulatory Compliance & Transport

  • US EPA (RCRA): While N,N'-Carbonylbis(acetamide) itself may not be explicitly listed as a P- or U-listed waste, its degradation product Acetamide is a hazardous constituent. Therefore, the waste should be characterized as hazardous based on toxicity characteristics [4].

  • DOT Classification: generally not regulated as a specific hazard class for transport unless mixed with other hazardous solvents. However, for waste transport, use UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if bulk quantities are involved, pending specific waste profile testing.

  • Destruction Method: The only authorized disposal method is Incineration at a permitted facility equipped with scrubbers to handle nitrogen oxides (NOx) generated during combustion.

References

  • National Institutes of Health (NIH). (2021). Colorimetric determination of urea using diacetyl monoxime. PLoS ONE 16(11). Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health.[4] (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling N,N'-Carbonylbis(acetamide)

Operational and Safety Framework for N,N'-Carbonylbis(acetamide) Handling A Procedural Guide for Laboratory Logistics, PPE, and Waste Management As a Senior Application Scientist, I approach chemical handling not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Framework for N,N'-Carbonylbis(acetamide) Handling A Procedural Guide for Laboratory Logistics, PPE, and Waste Management

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a deeply integrated system of causality and risk mitigation. When handling specialized organic intermediates like N,N'-Carbonylbis(acetamide), understanding why a safety protocol exists is just as critical as the protocol itself. This guide provides drug development professionals and researchers with a self-validating, field-proven operational plan.

Chemical Profile & Hazard Causality

N,N'-Carbonylbis(acetamide)—commonly referred to as N,N'-Diacetylurea—is a specialized organic intermediate utilized in advanced drug development and custom synthesis workflows[1]. To design an effective safety protocol, we must first understand the physical and chemical nature of the substance.

Quantitative Data Summary:

PropertyValue
IUPAC Name N-(acetylcarbamoyl)acetamide
CAS Registry Number 638-20-0
Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Appearance White to light brown crystalline solid
Solubility Soluble in water

Mechanistic Causality for Hazards: N,N'-Carbonylbis(acetamide) is a stable, achiral crystalline solid[2]. Because of its crystalline lattice, mechanical manipulation (such as spatulation, milling, or transferring) generates fine micro-particulate dust. This dust poses a primary inhalation hazard and can cause mechanical abrasion to the cornea. Furthermore, its high water solubility[3] means that if the dust settles on unprotected, sweating skin, it will rapidly dissolve, potentially leading to localized dermal irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling fine, water-soluble organic powders. The following PPE matrix is designed based on the specific exposure routes of N,N'-Diacetylurea.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 snug-fitting safety gogglesPrevents airborne micro-particulates from bypassing standard safety glasses and causing mechanical abrasion to the eyes.
Hand Protection Nitrile gloves (≥ 4 mil thickness)Provides a robust chemical barrier; prevents sweat-induced solubilization of the compound directly on the epidermis.
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent the accumulation of crystalline dust on the forearms and eliminate cross-contamination risks.
Respiratory N95 or P100 particulate respiratorMandatory if handling bulk quantities outside a ventilated enclosure to filter out respirable crystalline dust.

Operational Plan: Step-by-Step Handling Protocols

To ensure absolute safety, this protocol employs a "containment-first" methodology. Every step acts as a self-validating system, meaning the process cannot proceed unless the prior containment condition is visually and physically verified.

Step 1: Pre-Operation Verification (Self-Validation)

  • Action: Verify the chemical fume hood's face velocity is actively reading between 80–120 feet per minute (fpm).

  • Validation: Do not uncap the reagent bottle until the digital monitor confirms optimal airflow and all PPE is properly donned.

Step 2: Weighing and Dispensing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Dispense the required mass using a grounded stainless-steel spatula.

  • Causality: Fine organic powders like N,N'-Carbonylbis(acetamide) are highly susceptible to static charge. Using anti-static boats and grounded spatulas prevents electrostatic repulsion, which would otherwise aerosolize the powder into the user's breathing zone.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed solid into the reaction flask and immediately seal it with a rubber septum.

  • Causality: Sealing the vessel before removing it from the fume hood guarantees that any residual dust remains trapped, preventing dissemination across the laboratory during transit.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance and surrounding hood area with a damp, lint-free cloth.

  • Causality: Because the compound is water-soluble[3], a wet-wipe technique effectively dissolves and captures residual dust, whereas dry sweeping would dangerously re-aerosolize it.

OperationalWorkflow A 1. Pre-Operation Verify Hood Velocity & PPE B 2. Weighing Use Anti-Static Boat A->B C 3. Transfer Closed-System Sealing B->C D 4. Execution Proceed with Synthesis C->D E 5. Decontamination Wet-Wipe Surfaces D->E

Figure 1: Step-by-step operational workflow for handling N,N'-Carbonylbis(acetamide).

Spill Response & Waste Disposal Plan

In the event of an accidental release, the primary objective shifts from operational synthesis to immediate dust suppression and containment.

Step-by-Step Spill Response Protocol:

  • Assess & Isolate: Immediately halt operations. If the spill is outside the fume hood, isolate the area to prevent foot traffic from tracking the powder.

  • Dust Suppression (Causality): Do not use a broom or dry brush. Dry sweeping applies mechanical force that aerosolizes the solid. Instead, lightly mist the spilled powder with water. The water rapidly solubilizes the outer layer of the crystals, weighing them down and preventing aerosolization.

  • Collection: Use a damp, chemically inert absorbent pad or a plastic scoop to collect the wetted mass.

  • Sanitization: Wash the affected surface with a standard detergent and water solution to remove any dissolved residue.

SpillResponse S1 Spill Detected S2 Assess & Isolate Area S1->S2 S3 Mist with Water (Dust Suppression) S2->S3 S4 Collect with Damp Pad S3->S4 S5 Dispose via Incineration S4->S5

Figure 2: Logical sequence for safe spill response and dust suppression.

Waste Disposal Plan:

  • Solid Waste: Place all collected spill material, contaminated gloves, and empty reagent bottles into a sealable, chemically compatible waste container. Label clearly as "Non-hazardous Organic Solid Waste - N,N'-Diacetylurea" (unless cross-contaminated with hazardous solvents).

  • Aqueous Waste: Rinsate generated during decontamination should be collected in an aqueous waste carboy. Do not dispose of it down the sink without prior authorization.

  • Final Disposition: Route all collected waste through your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69487, N,N'-Diacetylurea". PubChem, [Link]

  • LookChem. "N,N'-carbonylbis(acetamide) CAS NO.638-20-0". LookChem Chemical Database,[Link]

  • National Institutes of Health (NIH). "N,N'-CARBONYLBIS(ACETAMIDE) - gsrs". Global Substance Registration System,[Link]

Sources

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